molecular formula C16H19F2N3O3 B15602699 BMS-911172

BMS-911172

Cat. No.: B15602699
M. Wt: 339.34 g/mol
InChI Key: GCTFTMWXZFLTRR-GFCCVEGCSA-N
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Description

BMS-911172 is a useful research compound. Its molecular formula is C16H19F2N3O3 and its molecular weight is 339.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19F2N3O3

Molecular Weight

339.34 g/mol

IUPAC Name

(2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide

InChI

InChI=1S/C16H19F2N3O3/c1-9(2)5-12(19)15(22)21-10-3-4-11(14-7-20-8-23-14)13(6-10)24-16(17)18/h3-4,6-9,12,16H,5,19H2,1-2H3,(H,21,22)/t12-/m1/s1

InChI Key

GCTFTMWXZFLTRR-GFCCVEGCSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Neuropathic pain, a chronic and debilitating condition arising from nerve damage or a malfunctioning nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide inadequate relief and are associated with considerable side effects. The quest for novel analgesic targets has led to the identification of Adaptor-Associated Kinase 1 (AAK1) as a promising candidate for the development of new neuropathic pain therapies.[2][3] This technical guide provides a comprehensive overview of the role of AAK1 in neuropathic pain, detailing its mechanism of action, summarizing key experimental findings, and outlining its potential as a therapeutic target.

Core Mechanism of AAK1 Action

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[4][5] AAK1's primary function in this process is the phosphorylation of the μ2 subunit (AP2M1) of the Adaptor Protein-2 (AP-2) complex.[6][7][8] The AP-2 complex is a key component of the endocytic machinery, acting as a bridge between cargo proteins on the cell membrane and the clathrin coat.[4][9]

Phosphorylation of AP2M1 by AAK1 at the threonine-156 residue is a critical regulatory step.[10][11][12] This phosphorylation event enhances the binding affinity of the AP-2 complex for sorting signals on cargo membrane proteins, thereby promoting the efficient internalization of these proteins.[11][12] The entire process is a dynamic cycle of phosphorylation and dephosphorylation that regulates the assembly and disassembly of clathrin-coated pits.[13] By modulating the trafficking of various receptors and channels on the surface of neurons, AAK1 can influence neuronal signaling and, consequently, pain perception.[5]

AAK1's Implication in Neuropathic Pain

The link between AAK1 and neuropathic pain was first established through large-scale genetic screening in mice.[14] AAK1 knockout mice exhibited a normal response to acute pain but showed a significantly reduced response in models of persistent pain.[14][15] These mice also failed to develop tactile allodynia, a hallmark of neuropathic pain, following spinal nerve ligation.[14][15] These initial findings strongly suggested that inhibiting AAK1 could be a viable strategy for treating neuropathic pain.[9]

Subsequent studies using potent and selective small-molecule inhibitors of AAK1 have further solidified its role in pain modulation.[2][14] These inhibitors have demonstrated efficacy in various preclinical models of neuropathic pain, including the spinal nerve ligation (SNL) model, the chronic constriction injury (CCI) model, and a model of diabetic peripheral neuropathy.[14][15] Importantly, the analgesic effects of AAK1 inhibitors appear to be mechanistically linked to the α2-adrenergic signaling pathway, a known antinociceptive pathway.[14][15] The antineuropathic action of AAK1 inhibitors was blocked by α2-adrenergic receptor antagonists but not by opioid receptor antagonists.[14][15] The relevant site of action for AAK1's role in pain modulation has been localized to the spinal cord.[14][15]

Signaling Pathways and Experimental Workflows

The primary signaling pathway through which AAK1 exerts its effects in the context of neuropathic pain involves the regulation of clathrin-mediated endocytosis. By controlling the internalization of key receptors and ion channels involved in pain transmission, AAK1 can modulate neuronal excitability.

AAK1_Signaling_Pathway AAK1 Signaling Pathway in Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo_Protein Cargo Protein (e.g., Receptor) Clathrin_Pit Clathrin-Coated Pit Cargo_Protein->Clathrin_Pit Binding Plasma_Membrane Endocytic_Vesicle Endocytic Vesicle Clathrin_Pit->Endocytic_Vesicle Internalization AP2_Complex AP-2 Complex AP2_Complex->Clathrin_Pit Recruitment Phosphorylated_AP2 Phosphorylated AP-2 Complex AAK1 AAK1 AAK1->AP2_Complex Phosphorylates AP2M1 subunit Clathrin Clathrin Clathrin->Clathrin_Pit Assembly Phosphorylated_AP2->Clathrin_Pit Enhanced Binding

AAK1 phosphorylates the AP-2 complex, enhancing its binding to cargo proteins and promoting endocytosis.

A typical experimental workflow to evaluate the efficacy of an AAK1 inhibitor in a preclinical model of neuropathic pain is outlined below.

Experimental_Workflow Preclinical Evaluation of AAK1 Inhibitors Model_Induction Induce Neuropathic Pain Model (e.g., CCI, SNL) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Model_Induction->Baseline_Testing Drug_Administration Administer AAK1 Inhibitor or Vehicle Baseline_Testing->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Workflow for assessing the analgesic effects of AAK1 inhibitors in animal models of neuropathic pain.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on AAK1 inhibitors.

Table 1: In Vitro and In Vivo Potency of AAK1 Inhibitors

CompoundIn Vitro IC50 (Enzyme)In Vitro IC50 (Cells)In Vivo Efficacy ModelEffective DoseReference
BMS-91117212 nM51 nMChung Mouse Model60 mg/kg s.c.[2]
This compound12 nM51 nMRat CCI Model60 mg/kg[2]
LP-935509Not ReportedNot ReportedMouse SNL ModelNot Reported[14][15]
LP-935509Not ReportedNot ReportedRat CCI ModelNot Reported[14][15]
LP-935509Not ReportedNot ReportedRat Diabetic Neuropathy ModelNot Reported[14][15]

Table 2: Effects of AAK1 Knockout and Inhibition on Pain Behavior

InterventionAnimal ModelPain ModalityOutcomeReference
AAK1 KnockoutMouse Formalin Test (Phase II)Persistent PainMarkedly reduced pain response[14]
AAK1 KnockoutMouse Spinal Nerve Ligation (SNL)Tactile AllodyniaFailed to develop allodynia[14][15]
LP-935509Mouse SNL ModelEstablished Pain BehaviorFully reversed[14][15]
AAK1 InhibitorsRat CCI ModelSpontaneous Neural ActivityDose-dependently reduced[14]

Detailed Experimental Protocols

Animal Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve in rats. Four loose ligatures are tied around the common sciatic nerve, leading to nerve compression and the development of thermal hyperalgesia and mechanical allodynia in the ipsilateral hind paw.[16]

  • Spinal Nerve Ligation (SNL) / Chung Model: This model involves the tight ligation and transection of the L5 and L6 spinal nerves in rats or mice. This procedure results in robust and long-lasting mechanical allodynia and thermal hyperalgesia.[2][16]

  • Streptozotocin-Induced Diabetic Neuropathy: This model is induced by a single intraperitoneal injection of streptozotocin, which destroys pancreatic beta cells, leading to hyperglycemia and the subsequent development of peripheral neuropathy.[14]

Behavioral Assays for Pain Assessment
  • Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

  • Formalin Test (Persistent Pain): A dilute solution of formalin is injected into the plantar surface of the hind paw. The time spent licking or biting the injected paw is quantified in two phases: an acute phase (0-5 minutes) and a persistent inflammatory phase (15-60 minutes).[14]

  • Hargreaves Test (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

Therapeutic Potential and Future Directions

The compelling preclinical evidence has positioned AAK1 inhibitors as a promising new class of analgesics for neuropathic pain.[1][17] Several AAK1 inhibitors have advanced into clinical development.[10] For instance, BMS-986176 (also known as LX-9211) has entered Phase II clinical trials for diabetic peripheral neuropathic pain and post-herpetic neuralgia.[10][18] Initial human studies have shown that AAK1 inhibitors are generally well-tolerated, with most side effects being mild.[1]

Further research is needed to fully elucidate the precise downstream targets of AAK1 in the context of pain signaling and to explore the potential of AAK1 inhibitors in other chronic pain conditions.[3] The continued development of selective and potent AAK1 inhibitors holds great promise for providing a novel and effective treatment option for patients suffering from neuropathic pain.[1][19]

References

The Discovery and Synthesis of BMS-911172: A Targeted Approach to Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1) that has emerged as a promising therapeutic candidate for the treatment of neuropathic pain.[1][2][3] The discovery of this compound stems from a phenotypic screen of mouse gene knockouts, which identified AAK1 as a novel target for persistent pain conditions.[2][4] Subsequent structure-activity relationship (SAR) studies on a series of aryl amide-based inhibitors led to the identification of this compound, a compound with significant efficacy in preclinical models of neuropathic pain.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

AAK1 Signaling Pathway in Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the initiation of CME. In the context of the nervous system, AAK1 is implicated in the regulation of synaptic vesicle recycling and neuronal signaling.

The analgesic effect of AAK1 inhibition is believed to be mediated through the modulation of signaling pathways in the spinal cord.[5] Studies have shown that AAK1 inhibitors can reduce the hyperexcitability of spinal neurons associated with neuropathic pain.[5] The mechanism is linked to the enhancement of α2 adrenergic signaling, a known antinociceptive pathway.[1][5] Furthermore, AAK1 has been shown to influence WNT and Notch signaling pathways, which are critical for neuronal function.[3]

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cargo_Receptors Cargo Receptors Endocytic_Vesicle Endocytic Vesicle Cargo_Receptors->Endocytic_Vesicle Internalization via CME AP2_Complex AP2 Complex Clathrin Clathrin AP2_Complex->Clathrin Recruits Clathrin->Cargo_Receptors Binds to AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit WNT_Signaling WNT Signaling AAK1->WNT_Signaling Regulates Notch_Signaling Notch Signaling AAK1->Notch_Signaling Regulates alpha2_Adrenergic_Signaling α2 Adrenergic Signaling AAK1->alpha2_Adrenergic_Signaling Modulates Neuropathic_Pain Neuropathic Pain alpha2_Adrenergic_Signaling->Neuropathic_Pain Reduces AAK1_Inhibitor This compound AAK1_Inhibitor->AAK1 Inhibits

Caption: AAK1 Signaling Pathway in Neuropathic Pain.

Discovery and Structure-Activity Relationship (SAR)

The journey to this compound began with the observation that AAK1 knockout mice exhibited a reduced pain response in persistent pain models without affecting acute pain sensation.[1][5] This finding validated AAK1 as a promising target for neuropathic pain therapeutics. A high-throughput screening campaign identified an initial series of aryl amide-based AAK1 inhibitors.

Extensive SAR studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.[4] These efforts focused on modifications of the aryl amide core, leading to the discovery of this compound (designated as compound 59 in the primary publication).[4] The key structural features of this compound contribute to its high affinity and selectivity for AAK1.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process. The following is a general representation of the synthetic route based on the published literature for analogous aryl amide compounds.

Please note: The detailed, step-by-step synthesis with specific reagents and reaction conditions for this compound is proprietary information of Bristol Myers Squibb. The following pathway is a generalized scheme based on the synthesis of similar compounds described in the scientific literature.

Synthesis_Pathway Start Starting Materials (Substituted Aniline and Chiral Amino Acid) Step1 Amide Coupling Start->Step1 Step2 Functional Group Interconversion (e.g., Suzuki Coupling) Step1->Step2 Step3 Deprotection Step2->Step3 BMS911172 This compound Step3->BMS911172

Caption: Generalized Synthesis Pathway for this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
AAK1Enzymatic Assay12[1][3]
AAK1Cellular Assay51[2]
AAK1Enzymatic Assay35[5][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelPain TypeDosageRoute of AdministrationEfficacyReference
Mouse Formalin TestPersistent Pain60 mg/kgSubcutaneous (s.c.)Reduction in Phase II flinching behavior[2]
Rat Chronic Constriction Injury (CCI)Neuropathic Pain60 mg/kgSubcutaneous (s.c.)Reversal of thermal hyperalgesia and mechanical allodynia[2][7]
Chung Model (Spinal Nerve Ligation)Neuropathic PainNot explicitly stated for this compound, but AAK1 knockout showed reduced allodynia--[1][5]

Experimental Protocols

AAK1 Kinase Assay (General Protocol)

This assay is designed to measure the enzymatic activity of AAK1 and the inhibitory potential of test compounds like this compound.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a synthetic peptide or the μ2 subunit of the AP2 complex)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods)

  • Kinase assay buffer

  • Test compound (this compound)

  • 96-well plates

  • Scintillation counter or plate reader (depending on the detection method)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the AAK1 enzyme, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific duration (e.g., 60 minutes at 30°C).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Detect the amount of substrate phosphorylation. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate using a scintillation counter. For non-radiometric assays, this can be done using methods like fluorescence polarization or antibody-based detection (e.g., ELISA).

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add AAK1, Substrate, and this compound to Plate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate Step2->Step3 Step4 Stop Reaction Step3->Step4 Step5 Detect Phosphorylation Step4->Step5 End Calculate IC50 Step5->End

Caption: AAK1 Kinase Assay Workflow.
In Vivo Pain Models

The formalin test is a model of persistent pain that involves two distinct phases of nociceptive behavior.

Procedure:

  • Acclimate mice to the testing environment.

  • Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).

  • After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the amount of time the mouse spends licking, biting, or flinching the injected paw.

  • The recording is typically divided into two phases: Phase I (0-5 minutes post-formalin injection, representing acute nociception) and Phase II (15-40 minutes post-formalin injection, representing inflammatory pain).

  • Compare the nociceptive behaviors between the this compound-treated group and the control group.

The Chung model is a widely used surgical model of neuropathic pain that mimics the symptoms of sciatica in humans.

Procedure:

  • Anesthetize the rat.

  • Make an incision to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with silk suture.

  • Close the incision and allow the animal to recover.

  • After a post-operative period (typically 7-14 days) to allow for the development of neuropathic pain, assess pain behaviors.

  • Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

  • Thermal hyperalgesia (increased sensitivity to heat) is assessed by measuring the latency of paw withdrawal from a radiant heat source.

  • Administer this compound or vehicle control and re-evaluate the pain behaviors to determine the analgesic efficacy of the compound.

InVivo_Pain_Model_Workflow cluster_formalin Formalin Test cluster_chung Chung Model F_Start Administer this compound/Vehicle F_Step1 Inject Formalin into Paw F_Start->F_Step1 F_Step2 Observe and Record Nociceptive Behaviors (Phase I & II) F_Step1->F_Step2 F_End Compare Treatment Groups F_Step2->F_End C_Start Spinal Nerve Ligation Surgery C_Step1 Post-operative Recovery (Pain Development) C_Start->C_Step1 C_Step2 Baseline Pain Assessment (Allodynia, Hyperalgesia) C_Step1->C_Step2 C_Step3 Administer this compound/Vehicle C_Step2->C_Step3 C_Step4 Post-treatment Pain Assessment C_Step3->C_Step4 C_End Determine Analgesic Effect C_Step4->C_End

References

The Structure-Activity Relationship of BMS-911172: A Deep Dive into a Novel AAK1 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-911172 has emerged as a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising therapeutic target for the management of neuropathic pain. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key chemical modifications that influence its inhibitory activity. The information presented herein is collated from pivotal studies, offering a comprehensive resource for researchers in the field of medicinal chemistry and pain therapeutics.

Core Structure-Activity Relationship Data

The discovery of this compound was the culmination of systematic SAR studies on a series of aryl amide-based AAK1 inhibitors.[1] The core scaffold consists of an aryl amide moiety, with modifications explored at various positions to optimize potency and pharmacokinetic properties. The following tables summarize the quantitative data from these studies, highlighting the impact of structural changes on AAK1 inhibition.

CompoundR GroupAAK1 IC50 (nM)
1 H>10000
2 4-F1600
3 4-Cl800
4 4-CH32000
5 3-F500
6 3-Cl350
7 3-CH3700
This compound (8) 3-OCHF212

Table 1: SAR of the Phenyl Ring Substitution. Modifications on the phenyl ring demonstrated a significant impact on potency. A clear preference for substitution at the meta-position was observed, with the difluoromethoxy group in this compound providing a substantial increase in inhibitory activity.

CompoundHeterocycleAAK1 IC50 (nM)
9 Thiazole85
10 Oxazole (B20620)35
11 Isoxazole150
12 Pyrazole200
This compound (8) Oxazole12

Table 2: Impact of the Heterocyclic Moiety. The nature of the heterocyclic ring attached to the phenyl group also played a crucial role in AAK1 inhibition. An oxazole ring was found to be optimal for potent activity.

Kinase Selectivity Profile

This compound has been profiled against a broad panel of kinases to assess its selectivity. It demonstrates good selectivity for AAK1 over other closely related kinases such as BIKE and GAK, a common challenge in the development of AAK1 inhibitors.[2] While specific quantitative data for a full kinome scan is not publicly available in the primary literature, studies have consistently referred to it as a "selective" inhibitor.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

AAK1 Enzymatic Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of AAK1.

  • Enzyme: Recombinant human AAK1 (amino acids 1-325) expressed in Sf9 cells.

  • Substrate: A fluorescently labeled peptide substrate (e.g., ULight-labeled peptide).

  • ATP: Used at the Km concentration for AAK1.

  • Procedure:

    • The compound of interest is pre-incubated with the AAK1 enzyme in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of an EDTA solution.

    • The phosphorylation of the substrate is detected by measuring the fluorescence signal (e.g., using a LANCE Ultra TR-FRET detection method with a europium-labeled anti-phospho-serine/threonine antibody).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular µ2 Phosphorylation Assay

This assay measures the ability of a compound to inhibit AAK1-mediated phosphorylation of its downstream target, the µ2 subunit of the AP2 complex, in a cellular context.

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell lines endogenously expressing AAK1 and AP2.

  • Procedure:

    • Cells are plated in a multi-well format and allowed to adhere.

    • Cells are then treated with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

    • Following treatment, the cells are lysed in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • The level of phosphorylated µ2 (p-µ2) and total µ2 are quantified using a sensitive immunoassay, such as an ELISA or a Western blot.

  • Data Analysis: The ratio of p-µ2 to total µ2 is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving AAK1 and a typical experimental workflow for evaluating AAK1 inhibitors.

AAK1_Signaling_Pathway AAK1 Signaling Pathway in Neuropathic Pain cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Assembly p_mu2 Phosphorylated μ2 AP2->p_mu2 AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMS911172 This compound BMS911172->AAK1 Inhibits Endocytosis Clathrin-Mediated Endocytosis p_mu2->Endocytosis Promotes Neuronal_Signaling Altered Neuronal Signaling Endocytosis->Neuronal_Signaling Pain_Perception Reduced Pain Perception Neuronal_Signaling->Pain_Perception

Caption: AAK1 phosphorylates the µ2 subunit of the AP2 complex, promoting clathrin-mediated endocytosis and altering neuronal signaling, which is implicated in neuropathic pain. This compound inhibits AAK1, thereby blocking this pathway.

Experimental_Workflow Workflow for AAK1 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization Enzyme_Assay AAK1 Enzymatic Assay (Determine IC50) Cell_Assay Cellular μ2 Phosphorylation Assay (Determine Cellular IC50) Enzyme_Assay->Cell_Assay Kinase_Panel Kinase Selectivity Profiling Cell_Assay->Kinase_Panel PK_Studies Pharmacokinetic Studies (e.g., in rodents) Kinase_Panel->PK_Studies PD_Assay Pharmacodynamic Assay (Brain μ2 Phosphorylation) PK_Studies->PD_Assay Efficacy_Models Pain Models (e.g., Formalin, CCI) PD_Assay->Efficacy_Models SAR_Analysis Structure-Activity Relationship Analysis Efficacy_Models->SAR_Analysis Lead_Candidate Lead Candidate Selection (e.g., this compound) SAR_Analysis->Lead_Candidate

Caption: A typical workflow for the discovery and development of AAK1 inhibitors, moving from in vitro biochemical and cellular assays to in vivo pharmacokinetic, pharmacodynamic, and efficacy studies, all guided by SAR analysis.

References

BMS-911172: A Technical Guide to CNS Target Engagement of a Novel AAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172, also known as LX-9211, is a novel, potent, and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) that is brain penetrant.[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors and other transmembrane proteins.[2][3][4] The inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain. This technical guide provides an in-depth overview of the preclinical and clinical data related to the central nervous system (CNS) target engagement of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of AAK1. AAK1's primary function is to phosphorylate the µ2 subunit of the adaptor protein 2 (AP2) complex.[2][3] This phosphorylation event is a critical regulatory step in clathrin-mediated endocytosis, enhancing the binding of AP2 to cargo proteins and facilitating the formation of clathrin-coated pits.[3] By inhibiting AAK1, this compound prevents the phosphorylation of µ2, thereby modulating endocytosis and downstream signaling pathways implicated in pain perception.[1] A pharmacodynamic marker assay in mice has demonstrated a dose-dependent inhibition of µ2 phosphorylation in the brain following administration of an AAK1 inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound (LX-9211) from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesIC50
Enzymatic AssayAAK1Human12 nM[1]
Cellular Assay (µ2 phosphorylation)AAK1Not Specified51 nM

Table 2: Preclinical Efficacy of an AAK1 inhibitor in Neuropathic Pain Models

Animal ModelSpeciesTreatmentDoseEfficacy
Formalin Assay (Persistent Pain)MouseAAK1 inhibitor60 mg/kg, s.c.Reduced pain behavior
Chung Model (Mechanical Allodynia)MouseAAK1 inhibitor60 mg/kg, s.c.Reduced neuropathic pain response
Chronic Constriction Injury (Thermal Hyperalgesia)RatAAK1 inhibitor60 mg/kgReduced thermal hyperalgesia
Chronic Constriction Injury (Mechanical Allodynia)RatAAK1 inhibitor60 mg/kgReduced mechanical allodynia

Table 3: Clinical Trial Efficacy of LX-9211 (RELIEF-DPN 1 Study)

Patient PopulationTreatment GroupPrimary Endpoint (Change in Pain Severity vs. Placebo)
Diabetic Peripheral NeuropathyLX-9211 (high dose)-1.27 points[5][6]
Diabetic Peripheral NeuropathyPlacebo-0.72 points[5][6]

Experimental Protocols

AAK1 Enzymatic Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of an inhibitor against AAK1 kinase activity.

Materials:

  • Recombinant human AAK1 kinase domain

  • Biotinylated peptide substrate derived from µ2

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • This compound (or other test compounds)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the AAK1 enzyme and peptide substrate to the wells of the 384-well plate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular µ2 Phosphorylation Assay (In-Cell Western)

This protocol provides a method to measure the inhibition of AAK1 in a cellular context by quantifying the phosphorylation of its substrate, µ2 (AP2M1).[3]

Materials:

  • HeLa cells (or another suitable cell line)

  • 96-well black-walled imaging plates

  • This compound (or other test compounds)

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG

  • Fixation and permeabilization buffers

  • Blocking buffer

Procedure:

  • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[3]

  • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[3]

  • Permeabilize the cells with a suitable permeabilization buffer.[3]

  • Block the cells with blocking buffer for 1.5 hours at room temperature.[3]

  • Incubate the cells with a mixture of the two primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) overnight at 4°C.

  • Wash the cells and incubate with a mixture of the two fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[3]

  • Wash the cells again to remove unbound antibodies.

  • Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.[3]

  • Quantify the fluorescence intensity for both channels in each well.

  • Normalize the phospho-AP2M1 signal to the total AP2M1 signal.

  • Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[3]

In Vivo Neuropathic Pain Models

a) Chung Model (Spinal Nerve Ligation) in Rats (Representative Protocol)

This surgical model induces mechanical allodynia, a hallmark of neuropathic pain.

Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Make a small incision to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Close the incision.

  • Allow the animal to recover for a period of days to weeks for the neuropathic pain phenotype to develop.

  • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing stiffness to the plantar surface of the hind paw and observing the withdrawal threshold.

  • Administer this compound or vehicle control and measure the change in withdrawal threshold over time.

b) Formalin Test in Mice (Representative Protocol)

This model assesses nociceptive behavior in response to a persistent chemical stimulus.

Procedure:

  • Acclimate the mouse to an observation chamber.

  • Inject a dilute solution of formalin (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the amount of time the mouse spends licking, biting, or flinching the injected paw over two distinct phases:

    • Phase 1 (acute phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.

    • Phase 2 (inflammatory phase): 15-30 minutes post-injection, involving central sensitization in the spinal cord.

  • Administer this compound or vehicle control prior to the formalin injection and compare the duration of nociceptive behaviors between treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound and its target, AAK1.

AAK1_Mechanism_of_Action cluster_AP2 AP2 Complex BMS_911172 This compound AAK1 AAK1 BMS_911172->AAK1 Inhibits mu2 µ2 Subunit AAK1->mu2 Phosphorylates AP2 AP2 Complex p_mu2 Phosphorylated µ2 CME Clathrin-Mediated Endocytosis p_mu2->CME Promotes Neuropathic_Pain Neuropathic Pain Signaling CME->Neuropathic_Pain Modulates

Caption: Mechanism of action of this compound in inhibiting AAK1-mediated µ2 phosphorylation.

AAK1_Signaling_Context AAK1 AAK1 Notch Notch Signaling AAK1->Notch Regulates WNT WNT Signaling AAK1->WNT Regulates CME Clathrin-Mediated Endocytosis AAK1->CME Regulates Neuronal_Function Neuronal Development & Function Notch->Neuronal_Function WNT->Neuronal_Function Synaptic_Vesicle_Recycling Synaptic Vesicle Recycling CME->Synaptic_Vesicle_Recycling Receptor_Internalization Receptor Internalization CME->Receptor_Internalization

Caption: Broader signaling context of AAK1 in cellular processes.

Experimental_Workflow Target_ID Target Identification (AAK1) In_Vitro_Assay In Vitro Assays (Enzymatic & Cellular) Target_ID->In_Vitro_Assay Preclinical_Models Preclinical Models (Neuropathic Pain) In_Vitro_Assay->Preclinical_Models Clinical_Trials Clinical Trials (Phase 2) Preclinical_Models->Clinical_Trials Therapeutic_Application Therapeutic Application (Neuropathic Pain) Clinical_Trials->Therapeutic_Application

Caption: Drug discovery and development workflow for this compound.

Clinical Development

This compound, under the designation LX-9211, is currently in Phase 2 clinical development for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia.[7] The RELIEF-DPN 1 study was a proof-of-concept, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of LX-9211 in patients with diabetic peripheral neuropathic pain.[6] The study met its primary endpoint, demonstrating a statistically significant reduction in pain at week 6 in the low-dose group compared to placebo.[6] The high-dose group also showed a numerical improvement in pain intensity.[6] The most common adverse events reported were dizziness, nausea, and headache.[6]

Conclusion

This compound (LX-9211) is a promising, brain-penetrant AAK1 inhibitor with a clear mechanism of action involving the modulation of clathrin-mediated endocytosis through the inhibition of µ2 phosphorylation. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and it is currently showing positive results in Phase 2 clinical trials. The data presented in this technical guide provide a comprehensive overview of the CNS target engagement of this compound and support its continued development as a novel, non-opioid treatment for neuropathic pain.

References

Preclinical Profile of BMS-911172: A Novel AAK1 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of BMS-911172, a selective inhibitor of the AP2-associated protein kinase 1 (AAK1), for the management of neuropathic pain. The document details the quantitative data from key experiments, in-depth experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Adaptor-Associated Kinase 1 (AAK1)Enzymatic Assay12[1]
Adaptor-Associated Kinase 1 (AAK1)Cell-Based Assay51[1]

Table 2: In Vivo Efficacy of this compound in Rodent Models of Pain

Pain ModelSpeciesRoute of AdministrationDose (mg/kg)EndpointEfficacyReference
Formalin-Induced Pain (Phase II)MouseSubcutaneous (s.c.)60Nociceptive BehaviorsActive
Chung Model (Spinal Nerve Ligation)MouseSubcutaneous (s.c.)60Mechanical AllodyniaActive
Chronic Constriction Injury (CCI)RatSubcutaneous (s.c.)60Thermal HyperalgesiaActive
Chronic Constriction Injury (CCI)RatSubcutaneous (s.c.)60Mechanical AllodyniaActive

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key preclinical experiments.

AAK1_Signaling_Pathway cluster_0 Presynaptic Terminal Clathrin-Coated Vesicle Clathrin-Coated Vesicle Endocytosis Endocytosis Clathrin-Coated Vesicle->Endocytosis leads to AP2_Complex AP2 Complex (α, β2, μ2, σ2) p-mu2 Phosphorylated μ2-subunit AP2_Complex->p-mu2 contains AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 This compound This compound This compound->AAK1 inhibits Cargo_Receptors Cargo_Receptors p-mu2->Cargo_Receptors binds to Cargo_Receptors->Clathrin-Coated Vesicle recruitment into CCI_Workflow cluster_1 Chronic Constriction Injury (CCI) Model Workflow Animal_Acclimation Animal Acclimation (Rats) Baseline_Testing Baseline Sensory Testing (von Frey & Hargreaves) Animal_Acclimation->Baseline_Testing CCI_Surgery CCI Surgery (Loose ligation of sciatic nerve) Baseline_Testing->CCI_Surgery Post-Op_Recovery Post-Operative Recovery CCI_Surgery->Post-Op_Recovery Drug_Administration This compound Administration (60 mg/kg, s.c.) Post-Op_Recovery->Drug_Administration Sensory_Testing Post-Treatment Sensory Testing (Mechanical Allodynia & Thermal Hyperalgesia) Drug_Administration->Sensory_Testing Data_Analysis Data Analysis Sensory_Testing->Data_Analysis

References

The Effect of BMS-911172 on Clathrin-Mediated Endocytosis: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the known interactions between the IRAK4 inhibitor BMS-911172 and the cellular process of clathrin-mediated endocytosis.

Executive Summary

Extensive investigation of peer-reviewed literature and technical documentation reveals no direct, documented evidence of a significant modulatory effect of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, this compound, on the process of clathrin-mediated endocytosis (CME). While IRAK4 is a critical component of Toll-like Receptor (TLR) signaling, and TLR4 endocytosis is a known cellular event, studies on IRAK4 knockout models suggest its primary role is downstream of receptor internalization. One study indicated that the absence of IRAK4 resulted in a minor decrease in TLR4 endocytosis, an effect not significant enough to impact downstream signaling pathways.

This technical guide will, therefore, provide a detailed overview of two distinct but relevant areas: the established mechanism of action of this compound as a potent and selective IRAK4 inhibitor, and a thorough description of the clathrin-mediated endocytosis pathway. This document is intended to serve as a valuable resource for researchers investigating IRAK4 signaling and cellular internalization pathways, while clearly stating the current lack of a known direct pharmacological link between this compound and CME.

This compound: A Selective IRAK4 Kinase Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for IRAK4, a serine/threonine kinase crucial for signal transduction in the innate immune system.[1] IRAK4 is a central component of the Myddosome complex, which forms downstream of Toll-like receptors (TLRs) (except TLR3) and the Interleukin-1 receptor (IL-1R) family.[2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4.[4] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[2][3]

Quantitative Data on IRAK4 Inhibition

The following table summarizes the inhibitory activity of this compound (also referred to as BMS-986126 in some literature) and other relevant IRAK4 inhibitors.

CompoundTargetAssay TypeIC50 (nM)Cell-Based AssayCell TypeReference
BMS-986126 IRAK4Kinase Assay5.3IL-1β induced IL-6Human PBMC[1]
BMS-986126 IRAK4TLR7-induced IFN-α-13 nMHuman PBMC[1]
BMS-986126 IRAK4TLR9-induced IFN-α-19 nMHuman PBMC[1]
PF-06650833IRAK4Kinase Assay-R848-induced TNF-αHuman PBMC[5][6]
BAY1834845 (Zabedosertib)IRAK4Kinase Assay-LPS-induced TNF-αHuman Whole Blood[2][7][8]
Experimental Protocols for IRAK4 Inhibition Assays

Objective: To determine the direct inhibitory effect of a compound on IRAK4 kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the test compound dilutions, recombinant IRAK4 enzyme, and the peptide substrate to the kinase buffer.

  • Initiate the kinase reaction by adding a final concentration of ATP (e.g., at the Km value for IRAK4).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Measure the amount of phosphorylated substrate using a microplate reader (e.g., by detecting changes in fluorescence or luminescence).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Objective: To assess the inhibitory effect of a compound on IRAK4-mediated signaling in a cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TLR agonist (e.g., R848 for TLR7/8, CpG ODN for TLR9, or LPS for TLR4)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IFN-α)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the appropriate TLR agonist.

  • Incubate the cells for a period sufficient to induce cytokine production (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability after compound treatment to rule out cytotoxic effects.

  • Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.

Clathrin-Mediated Endocytosis: A Fundamental Cellular Process

Clathrin-mediated endocytosis (CME) is the primary pathway for the internalization of a wide variety of extracellular molecules, including nutrients, hormones, and growth factors, as well as for the recycling of synaptic vesicles and the regulation of cell surface receptor density. The process involves the formation of clathrin-coated pits on the inner surface of the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles within the cytoplasm.

Key Steps in Clathrin-Mediated Endocytosis

The process of CME can be broadly divided into the following stages:

  • Initiation and Cargo Selection: The process begins with the recruitment of adaptor proteins, most notably the adaptor protein 2 (AP2) complex, to the plasma membrane. AP2 recognizes and binds to specific sorting signals in the cytoplasmic tails of transmembrane cargo proteins.

  • Coat Assembly: AP2 recruits clathrin triskelia, the basic building blocks of the clathrin coat. These triskelia self-assemble into a polygonal lattice on the cytosolic face of the plasma membrane, inducing membrane curvature and forming a coated pit.

  • Vesicle Scission: As the coated pit invaginates, the large GTPase dynamin is recruited to the neck of the budding vesicle. Dynamin oligomerizes and, through GTP hydrolysis, constricts and severs the membrane, releasing the clathrin-coated vesicle into the cytoplasm.

  • Uncoating: Shortly after scission, the clathrin coat is rapidly disassembled by the ATPase Hsc70 and its cochaperone auxilin. This uncoating process exposes the vesicle membrane, allowing it to fuse with early endosomes.

  • Vesicle Trafficking: The uncoated vesicle then traffics to and fuses with early endosomes, delivering its cargo for sorting to various intracellular destinations, such as recycling back to the plasma membrane or degradation in lysosomes.

Experimental Protocols for Studying Clathrin-Mediated Endocytosis

Objective: To quantitatively measure the rate of clathrin-mediated endocytosis using fluorescently labeled transferrin, a classic cargo for this pathway.

Materials:

  • Adherent cells grown on coverslips or in imaging dishes

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) to remove surface-bound transferrin

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Serum-starve the cells for a period (e.g., 1-2 hours) to upregulate transferrin receptor expression.

  • Incubate the cells with fluorescently labeled transferrin in serum-free medium at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to allow for internalization.

  • To stop internalization, place the cells on ice and wash with ice-cold PBS.

  • To remove non-internalized, surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for a short period (e.g., 5 minutes).

  • Wash the cells again with ice-cold PBS.

  • Fix the cells with paraformaldehyde.

  • Image the cells using a fluorescence microscope to visualize internalized transferrin. For a quantitative analysis, lyse the cells and measure the fluorescence intensity with a plate reader, or analyze the cells by flow cytometry.

  • The rate of endocytosis can be determined by plotting the fluorescence intensity against time.

Visualizing the Pathways

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 This compound (inhibits) IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK_complex->NFkB Activation Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Translocation p38_JNK->Gene_expression Activation of AP-1

Caption: IRAK4 signaling pathway inhibited by this compound.

Clathrin-Mediated Endocytosis Workflow

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP2 Adaptor Receptor->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly CCV Clathrin-Coated Vesicle CoatedPit->CCV Scission Dynamin Dynamin Dynamin Uncoating Uncoating (Hsc70, Auxilin) CCV->Uncoating UncoatedVesicle Uncoated Vesicle Uncoating->UncoatedVesicle EarlyEndosome Early Endosome UncoatedVesicle->EarlyEndosome Fusion

Caption: Workflow of clathrin-mediated endocytosis.

Conclusion

References

AAK1: A Pivotal Kinase as a Therapeutic Target for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a critical regulator of intracellular trafficking and signaling, with profound implications for the pathophysiology of a range of neurological disorders. Primarily recognized for its role in clathrin-mediated endocytosis (CME), AAK1's influence extends to the modulation of key signaling pathways integral to neuronal function, including WNT, Notch, and Neuregulin-1 (Nrg1)/ErbB4 signaling. Dysregulation of AAK1 activity has been linked to neuropathic pain, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), positioning it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling cascades, and experimental methodologies pertinent to the study of AAK1, intended to aid researchers and drug development professionals in the pursuit of novel therapeutics targeting this multifaceted kinase.

The Core Function of AAK1: A Gatekeeper of Clathrin-Mediated Endocytosis

AAK1's principal and most well-characterized function is the regulation of CME, a fundamental cellular process for the internalization of cell surface receptors, ion channels, and synaptic vesicles.[1][2][3] AAK1 directly interacts with the adaptor protein complex 2 (AP2), a key component of the endocytic machinery.[1][4] Specifically, AAK1 phosphorylates the μ2 subunit of the AP2 complex (AP2M1) at threonine 156.[5][6] This phosphorylation event is a critical regulatory step that enhances the binding affinity of the AP2 complex for tyrosine-based sorting motifs on cargo proteins, thereby facilitating the recruitment of clathrin and the assembly of clathrin-coated pits.[2][3][7] The kinase activity of AAK1 is, in turn, stimulated by assembled clathrin, creating a positive feedback loop that ensures the efficiency of the endocytic process.[7] In the context of the nervous system, this role is particularly crucial for synaptic vesicle recycling at presynaptic terminals, a process essential for maintaining synaptic transmission.[5][8]

AAK1 in Neurological Disorders: A Convergence of Pathophysiological Pathways

The integral role of AAK1 in fundamental neuronal processes has led to its implication in a variety of neurological disorders.

  • Neuropathic Pain: A substantial body of evidence supports a critical role for AAK1 in the development and maintenance of neuropathic pain.[5] Knockout mouse studies have demonstrated that the absence of AAK1 leads to a significant reduction in persistent pain responses.[9] Small molecule inhibitors of AAK1 have shown efficacy in various rodent models of neuropathic pain.[9][10][11] The proposed mechanism involves the modulation of α2 adrenergic signaling, a known antinociceptive pathway.[12]

  • Alzheimer's Disease (AD): AAK1's involvement in endocytosis is highly relevant to AD pathology. The internalization and trafficking of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides are dependent on endocytic pathways.[3] AAK1 may influence the endocytic trafficking of neurotoxic proteins like Aβ, potentially affecting their clearance and aggregation.[3]

  • Parkinson's Disease (PD): Genetic studies have associated a single nucleotide polymorphism in an intron of the AAK1 gene with the age of onset of Parkinson's disease.[13] The precise mechanistic link is still under investigation, but it is hypothesized that altered AAK1 function could impact the endocytic trafficking of proteins involved in PD pathogenesis, such as alpha-synuclein.

  • Amyotrophic Lateral Sclerosis (ALS): Research has shown that AAK1 can be mislocated into protein aggregates containing mutant SOD1 in rodent models of ALS, suggesting a potential loss of its normal function in synaptic vesicle recycling, which could contribute to the pathology of the disease.

Key Signaling Pathways Modulated by AAK1

Beyond its foundational role in CME, AAK1 is a key node in several signaling pathways crucial for neuronal development, plasticity, and survival.

Clathrin-Mediated Endocytosis (CME) Pathway

The central role of AAK1 is in the initiation of CME. It phosphorylates the AP2 complex, which then recruits cargo and clathrin to the plasma membrane, leading to the formation of clathrin-coated pits and subsequent vesicle scission and internalization.

AAK1_CME_Pathway cluster_membrane Plasma Membrane Cargo_Receptor Cargo Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Cargo_Receptor->Clathrin_Coated_Pit Incorporated into Clathrin Clathrin AAK1 AAK1 Clathrin->AAK1 Stimulates Clathrin->Clathrin_Coated_Pit Forms AP2 AP2 Complex pAP2M1 Phosphorylated AP2M1 (Thr156) AAK1->AP2 Phosphorylates μ2 subunit pAP2M1->Cargo_Receptor Binds to sorting motifs pAP2M1->Clathrin Recruits Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Invaginates & pinches off

AAK1's core role in initiating clathrin-mediated endocytosis.
WNT Signaling Pathway

AAK1 acts as a negative regulator of the canonical WNT signaling pathway.[14][15] WNT signaling can induce AAK1-dependent phosphorylation of AP2M1, leading to the clathrin-mediated endocytosis of the WNT co-receptor LRP6.[14][15][16] This internalization of LRP6 removes it from the cell surface, thereby dampening the WNT signal in a negative feedback loop.[14][15]

AAK1_WNT_Pathway cluster_membrane Plasma Membrane LRP6 LRP6 Receptor AAK1 AAK1 LRP6->AAK1 Activates Endocytosis Clathrin-Mediated Endocytosis of LRP6 Frizzled Frizzled Receptor WNT WNT Ligand WNT->LRP6 WNT->Frizzled AP2 AP2 Complex AAK1->AP2 Phosphorylates AP2->LRP6 Promotes endocytosis of Beta_Catenin_Degradation β-catenin Degradation Endocytosis->Beta_Catenin_Degradation Leads to WNT_Signaling_Off WNT Signaling (Downregulated) Beta_Catenin_Degradation->WNT_Signaling_Off

AAK1's role in the negative regulation of WNT signaling.
Notch Signaling Pathway

AAK1 is a positive regulator of the Notch signaling pathway.[17][18][19] It directly interacts with the membrane-tethered active form of the Notch receptor following its initial cleavage.[17][19] AAK1 stabilizes this activated form of Notch, acting upstream of the final γ-secretase cleavage that releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression.[17][19] AAK1 may act as an adaptor, facilitating the interaction of Notch with components of the endocytic machinery, such as Eps15b, and promoting its localization to Rab5-positive endosomes.[17][18]

AAK1_Notch_Pathway cluster_membrane Plasma Membrane Notch_Receptor Notch Receptor ADAM_Protease ADAM Protease Notch_Receptor->ADAM_Protease Cleaved by Ligand Notch Ligand (e.g., Delta/Serrate) Ligand->Notch_Receptor Binds Notch_Active Active Membrane-Tethered Notch AAK1 AAK1 Notch_Active->AAK1 Interacts with & is stabilized by Gamma_Secretase γ-Secretase Notch_Active->Gamma_Secretase Cleaved by NICD NICD Nucleus Nucleus NICD->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates

AAK1 as a positive regulator of the Notch signaling pathway.
Neuregulin-1 (Nrg1)/ErbB4 Signaling

AAK1 has been identified as an inhibitor of Neuregulin-1 (Nrg1)/ErbB4 signaling.[20][21] Nrg1-ErbB4 signaling is crucial for neuronal development, synaptic plasticity, and neuronal survival.[20][22] The loss of AAK1 function leads to altered ErbB4 trafficking and expression levels, suggesting that AAK1 normally plays a role in downregulating this pathway, likely through promoting the endocytosis of the ErbB4 receptor.[20]

Quantitative Data on AAK1 Inhibitors

The development of small molecule inhibitors targeting AAK1 is an active area of research. The following tables summarize key quantitative data for some of the most well-characterized AAK1 inhibitors.

Table 1: In Vitro Potency of AAK1 Inhibitors

InhibitorTarget(s)Assay TypeIC50 (nM)Ki (nM)Reference(s)
LP-935509 AAK1, BIKE, GAKEnzymatic (p-μ2 peptide)3.3 ± 0.70.9[23]
AAK1Cellular (p-μ2)2.8 ± 0.4[23]
BIKEEnzymatic14[23][24]
GAKEnzymatic320[23][24]
BMS-986176 (LX-9211) AAK1Enzymatic2[9][10]
BMS-911172 AAK1Enzymatic12
TIM-098a AAK1Enzymatic240
AAK1Cellular870
AAK1 inhibitor 25A AAK1, BMP2K8

Table 2: Cellular Activity of AAK1 Inhibitors

InhibitorCell LineAssay TypeIC50 (nM)Reference(s)
LP-922761 Not specifiedCellular7.6
TIM-098a Transfected cultured cellsAAK1 activity870

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of AAK1. The following sections provide methodologies for key assays used to investigate AAK1 function and inhibition.

In Vitro AAK1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent kinase assay to measure the amount of ADP produced during the AAK1 kinase reaction.

Materials:

  • Recombinant AAK1 enzyme

  • AAK1 substrate (e.g., purified AP2M1 protein or a synthetic peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (AAK1 inhibitors)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound or vehicle control to the assay plate.

    • Add 5 µL of a solution containing the AAK1 enzyme and substrate in Kinase Reaction Buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for AAK1.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of a test compound to AAK1 within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-AAK1 Fusion Vector (Promega)

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Tracer K-10 (Promega)

  • Test compounds

  • White, opaque 96-well or 384-well plates

  • Opti-MEM® I Reduced Serum Medium

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and a carrier DNA according to the manufacturer's protocol. Incubate for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®. Add the compound dilutions to the cells.

    • Add the NanoBRET™ Tracer K-10 to all wells at a final concentration of 0.055 µM. Include wells with tracer only (for maximum BRET signal) and wells with a high concentration of a non-fluorescent competitor (for background signal).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

  • Data Acquisition: Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a luminometer capable of measuring BRET.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the controls.

    • Plot the normalized BRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for target engagement.

Western Blot Analysis of Phospho-AP2M1 (Thr156)

This protocol details the detection of the phosphorylation of AAK1's primary substrate, AP2M1, in response to AAK1 inhibition in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y)

  • AAK1 inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the AAK1 inhibitor for a specified time (e.g., 2 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total AP2M1 and a loading control (e.g., GAPDH or β-actin) for normalization.

    • Quantify the band intensities using image analysis software.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and interpretation of studies on AAK1.

AAK1_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro AAK1 Kinase Assay Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay: Cellular Target Engagement (e.g., NanoBRET) Hit_Identification->Secondary_Assay Yes Inactive Inactive/Discard Hit_Identification->Inactive No Confirmation Confirmed Cellular Activity? Secondary_Assay->Confirmation Tertiary_Assay Tertiary Assay: Western Blot for p-AP2M1 Confirmation->Tertiary_Assay Yes Confirmation->Inactive No Lead_Selection Lead Compound Selection Tertiary_Assay->Lead_Selection

A typical workflow for screening and validating AAK1 inhibitors.

Conclusion

AAK1 stands as a pivotal kinase at the intersection of fundamental cellular processes and the pathophysiology of numerous neurological disorders. Its well-defined role in clathrin-mediated endocytosis, coupled with its influence on critical signaling pathways, makes it an attractive and druggable target. The development of potent and selective small molecule inhibitors has provided valuable tools to probe the biological functions of AAK1 and has shown promise in preclinical models of neurological disease. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further elucidate the multifaceted roles of AAK1 and to accelerate the discovery of novel therapeutics for a range of debilitating neurological conditions. The continued investigation into the intricate biology of AAK1 holds significant potential for advancing our understanding and treatment of these complex disorders.

References

The Inhibition of AAK1-Mediated Mu-2 Phosphorylation by BMS-911172: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitor BMS-911172 and its role in the phosphorylation of the Adaptor-Associated Kinase 1 (AAK1) substrate, mu-2 (AP2M1). This document details the mechanism of action, presents quantitative data, outlines relevant signaling pathways, and provides comprehensive experimental protocols for studying this interaction.

Introduction: AAK1 and Clathrin-Mediated Endocytosis

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface. AAK1 executes its function by phosphorylating the µ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex. This phosphorylation event, specifically at Threonine-156, is critical as it enhances the binding affinity of the AP2 complex to cargo protein sorting signals, thereby promoting the assembly of clathrin-coated pits. Given its crucial role in CME and its implication in various pathologies such as neuropathic pain, neurodegenerative diseases, and viral infections, AAK1 has emerged as a significant therapeutic target.

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1.[1][2][3][4] By inhibiting AAK1 kinase activity, this compound effectively reduces the phosphorylation of mu-2, making it an invaluable chemical probe for studying AAK1 function and a promising lead compound for therapeutic development.[2][3][4][5]

Quantitative Data Presentation

This compound has been characterized by its potent inhibitory activity against AAK1 in both biochemical and cellular assays. The following tables summarize the key quantitative metrics for this compound.

Table 1: In Vitro and In-Cellular Potency of this compound

ParameterValueAssay TypeReference
IC50 12 nMEnzymatic Assay[1][3][4]
IC50 35 nMEnzymatic Assay[6]
IC50 51 nMCell-Based Assay[2][5]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Weight 339.34 g/mol [1][3]
Formula C16H19F2N3O3[1][3]
Brain Penetrant Yes[1][2][3]
Kinase Selectivity Good overall selectivity in a panel of 391 kinases[1]

Signaling Pathways and Inhibition Mechanism

Core Pathway: AAK1 in Clathrin-Mediated Endocytosis

The primary role of AAK1 in CME is the phosphorylation of the AP2M1 (mu-2) subunit of the AP2 complex. This action is a key regulatory step for the initiation of endocytosis. This compound directly binds to the ATP-binding pocket of AAK1, preventing the transfer of a phosphate (B84403) group to AP2M1, thereby inhibiting the entire downstream process.

AAK1_CME_Pathway cluster_membrane Plasma Membrane Cargo Cargo Receptor Clathrin Clathrin Cargo->Clathrin Recruits AP2 AP2 Complex AP2->Cargo Binds CCP Clathrin-Coated Pit Formation & Endocytosis Clathrin->CCP AAK1 AAK1 Kinase AP2M1 AP2M1 (mu-2) (Unphosphorylated) AAK1->AP2M1 Phosphorylates pAP2M1 p-AP2M1 (mu-2) (Phosphorylated) AP2M1->pAP2M1 pAP2M1->AP2 Activates BMS This compound BMS->AAK1 Inhibits

Caption: AAK1 phosphorylates AP2M1 to initiate clathrin-mediated endocytosis; this compound inhibits AAK1.

Involvement in Other Signaling Pathways

AAK1 function is not limited to CME. It is also implicated as a regulatory component in other major signaling pathways, including the WNT and Notch pathways. This broad involvement suggests that AAK1 inhibition could have pleiotropic effects.

  • WNT Signaling: AAK1 acts as a negative regulator of the WNT signaling pathway. It promotes the clathrin-mediated endocytosis and subsequent clearance of the WNT co-receptor LRP6 from the plasma membrane, thereby dampening the signal.[7] WNT signaling itself can also activate AAK1, creating a negative feedback loop.[7][8]

  • Notch Signaling: AAK1 positively regulates the Notch pathway.[9] It acts as an adaptor, facilitating the interaction between the activated Notch receptor and components of the endocytic machinery, such as Eps15b, which is necessary for Notch processing and signal transduction.[9][10]

AAK1_Regulatory_Pathways cluster_wnt WNT Pathway cluster_notch Notch Pathway WNT WNT Signal LRP6 LRP6 Receptor WNT->LRP6 AAK1 AAK1 WNT->AAK1 Activates WNT_Response WNT Signaling Response LRP6->WNT_Response Notch Notch Receptor Notch_Response Notch Signaling Response Notch->Notch_Response AAK1->LRP6 Promotes Endocytosis AAK1->Notch Stabilizes & Promotes Signaling

Caption: AAK1 negatively regulates WNT signaling and positively regulates Notch signaling.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for AAK1 Inhibition

This protocol describes a method to measure the direct inhibition of AAK1 kinase activity by this compound using a purified, recombinant enzyme and a synthetic substrate.

Materials:

  • Recombinant human AAK1 enzyme

  • Biotinylated peptide substrate (e.g., a peptide containing the Thr-156 sequence of AP2M1)

  • This compound (stock solution in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP or unlabeled ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. A typical concentration range would be from 0.1 nM to 30 µM. Include a vehicle control (DMSO) and a no-enzyme control.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions or controls to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x AAK1 enzyme solution prepared in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2x substrate/[γ-³³P]ATP (or ATP) mix prepared in kinase buffer to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no-enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: In-Cell Western Assay for AP2M1 Phosphorylation

This protocol provides a quantitative immunofluorescence method to measure the inhibition of AAK1 in a cellular context by assessing the phosphorylation status of its endogenous substrate, AP2M1.[11]

Materials:

  • Cell Line: HeLa, HEK293, or other suitable cell line expressing endogenous AAK1 and AP2M1.

  • Compound: this compound (stock solution in DMSO).

  • Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody; Mouse anti-total AP2M1 or anti-GAPDH antibody (for normalization).

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG; IRDye® 680RD Goat anti-Mouse IgG.

  • Reagents: 96-well black-walled imaging plates, Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, Intercept® (TBS) Blocking Buffer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well black-walled plate to achieve 80-90% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 1 nM to 10 µM). Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • Fixation and Permeabilization:

    • Wash cells once with PBS.

    • Fix cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with 0.1% Triton X-100 in PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Wash cells three times with PBS and add 150 µL of Blocking Buffer. Incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) diluted in Blocking Buffer.

  • Secondary Antibody Incubation: Wash cells four times with wash buffer (0.1% Tween-20 in PBS). Incubate for 1 hour at room temperature with a cocktail of fluorescently labeled secondary antibodies, protected from light.

  • Imaging: Wash cells four times with wash buffer. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey) in both the 700 nm and 800 nm channels.

  • Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-AP2M1 signal (800 nm) to the total protein signal (700 nm). Plot the normalized data against the log of inhibitor concentration to determine the cellular IC50.

ICW_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound series A->B C 3. Fix & Permeabilize Cells B->C D 4. Block Non-specific sites C->D E 5. Incubate with Primary Abs (Anti-pAP2M1 & Anti-Total AP2M1) D->E F 6. Incubate with Secondary Abs (IRDye 800CW & 680RD) E->F G 7. Scan Plate (700nm & 800nm channels) F->G H 8. Normalize & Calculate IC50 G->H

Caption: Workflow for the In-Cell Western assay to measure inhibition of mu-2 phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AAK1 kinase. Its ability to effectively block the phosphorylation of the crucial AAK1 substrate, mu-2 (AP2M1), disrupts clathrin-mediated endocytosis. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers investigating AAK1 signaling and for professionals in drug development exploring AAK1 as a therapeutic target for neuropathic pain and other associated disorders. The use of robust in vitro and cell-based assays is critical for accurately characterizing the potency and mechanism of action of inhibitors like this compound.

References

Brain Penetrance of the AAK1 Inhibitor BMS-911172 in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the brain penetrance of BMS-911172, a selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), in rodent models. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

While this compound is characterized as a brain-penetrant compound, specific quantitative pharmacokinetic data regarding its distribution to the central nervous system (CNS) in rodent models is not extensively available in the public domain. However, based on data from structurally related and functionally similar AAK1 inhibitors, a profile of its anticipated brain penetrance can be constructed. This guide will provide a representative summary of expected pharmacokinetic parameters, detailed experimental protocols for assessing brain penetrance, and visualizations of the relevant biological pathway and experimental workflow.

Representative Brain Penetrance Data in Rodents

The following table summarizes the anticipated pharmacokinetic profile of a brain-penetrant AAK1 inhibitor in a rodent model, based on publicly available information for analogous compounds. It is important to note that these values are illustrative and may not represent the exact profile of this compound. A related compound, LP-935509, has been shown to have a brain-to-plasma (B/P) ratio of greater than 2.[1]

ParameterDescriptionRepresentative Value (Rodent Model)
Dose Amount of compound administered10 - 60 mg/kg
Route of Administration Method of drug deliveryOral (p.o.) or Subcutaneous (s.c.)
Time Point Time of sample collection post-dosing1 - 4 hours
Plasma Concentration (Cp) Concentration of the compound in blood plasmaVariable (ng/mL or µM)
Brain Concentration (Cb) Concentration of the compound in brain tissueVariable (ng/g or µM)
Brain-to-Plasma Ratio (Kp) Ratio of total compound concentration in brain to plasma (Cb/Cp)> 2
Unbound Brain-to-Plasma Ratio (Kp,uu) Ratio of unbound compound concentration in brain to unbound concentration in plasma~ 1 (for passively diffused compounds)

Experimental Protocols

The determination of brain penetrance in rodent models involves a systematic series of procedures designed to quantify the concentration of the investigational compound in both the systemic circulation and the central nervous system.

In Vivo Rodent Pharmacokinetic Study

Objective: To determine the brain and plasma concentrations of this compound over time following a single dose administration in a rodent model (e.g., Sprague-Dawley rat or C57BL/6 mouse).

Materials:

  • This compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Dosing gavage needles or syringes for injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for brain extraction

  • Homogenizer for brain tissue

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimation: Animals are acclimated to the housing conditions for at least 3-5 days prior to the experiment.

  • Dosing: A cohort of animals is administered a single dose of this compound via the intended clinical route (e.g., oral gavage). A typical dose for efficacy studies of related compounds has been around 60 mg/kg.[2]

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), a subset of animals (typically n=3-4 per time point) is anesthetized.

  • Blood Sampling: Blood is collected via cardiac puncture into EDTA-coated tubes. The blood is then centrifuged to separate the plasma.

  • Brain Tissue Harvesting: Following blood collection, the animals are transcardially perfused with saline to remove blood from the brain tissue. The brain is then carefully excised, weighed, and flash-frozen in liquid nitrogen.

  • Sample Processing:

    • Plasma: Plasma samples are stored at -80°C until analysis.

    • Brain: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated LC-MS/MS method.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the drug in the brain (ng/g) by its concentration in plasma (ng/mL).

Visualizations

AAK1 Signaling Pathway in Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) has been identified as a novel target for the treatment of neuropathic pain. AAK1 is involved in clathrin-mediated endocytosis, a process crucial for the internalization of cell surface receptors. In the context of neuropathic pain, inhibiting AAK1 is thought to modulate the signaling of α2-adrenergic receptors, which are known to have antinociceptive effects.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Alpha2_AR α2-Adrenergic Receptor NE->Alpha2_AR Binds Pain_Signal Pain Signal Propagation Alpha2_AR->Pain_Signal Inhibits AAK1 AAK1 CME Clathrin-Mediated Endocytosis AAK1->CME Regulates AP2 Adaptor Protein 2 (AP-2) AP2->CME Alpha2_AR_Internal Internalized α2-AR CME->Alpha2_AR_Internal Internalizes Receptor BMS911172 This compound BMS911172->AAK1 Inhibits

Caption: AAK1 inhibition by this compound may reduce neuropathic pain.

Experimental Workflow for Rodent Brain Penetrance Study

The following diagram outlines the typical workflow for an in vivo study designed to assess the brain penetrance of a compound in a rodent model.

Brain_Penetrance_Workflow Dosing 2. Compound Administration (e.g., Oral Gavage) Timepoints 3. Timed Sample Collection Dosing->Timepoints Anesthesia 4. Anesthesia Timepoints->Anesthesia Blood_Collection 5a. Blood Collection (Cardiac Puncture) Anesthesia->Blood_Collection Perfusion 5b. Transcardial Perfusion Anesthesia->Perfusion Plasma_Separation 6a. Plasma Separation Blood_Collection->Plasma_Separation Brain_Extraction 6b. Brain Excision Perfusion->Brain_Extraction Sample_Processing 7. Sample Processing (Homogenization) Plasma_Separation->Sample_Processing Brain_Extraction->Sample_Processing LCMS 8. LC-MS/MS Analysis Sample_Processing->LCMS Data_Analysis 9. Data Analysis (Calculate Kp) LCMS->Data_Analysis

Caption: Workflow for a typical rodent brain penetrance pharmacokinetic study.

References

BMS-911172: A Technical Overview of a Novel AAK1 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the patent landscape, mechanism of action, and experimental validation of BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information is tailored for researchers and professionals in the field of drug development and pain research, presenting key data in a structured format, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Core Intellectual Property and Composition of Matter

This compound is a novel small molecule inhibitor of AAK1 developed by Bristol-Myers Squibb. The core intellectual property surrounding this compound is detailed in the patent application WO2015006100A1. This patent covers the composition of matter for a series of aryl amide kinase inhibitors, including this compound, and their use in treating AAK1-mediated disorders.

The patent discloses the chemical structure of these compounds and provides data supporting their inhibitory activity against AAK1. The key claim of the patent is centered on the novel chemical scaffold and its ability to selectively inhibit AAK1, thereby offering a potential therapeutic avenue for conditions such as neuropathic pain.

Quantitative Data Summary

The inhibitory activity of this compound and its selectivity have been quantified across various assays. The following table summarizes the key quantitative data for easy comparison.

ParameterValueAssay TypeSource
IC50 12 nMIn vitro AAK1 enzyme assayBristol-Myers Squibb
Cellular IC50 51 nMCellular assayBristol-Myers Squibb

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the inhibition of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 associates with the AP2 complex, a key component of the endocytic machinery, and phosphorylates the μ2 subunit of AP2. This phosphorylation is a crucial step in the regulation of synaptic vesicle recycling and receptor-mediated endocytosis.[1][2]

In the context of neuropathic pain, the inhibition of AAK1 by this compound is believed to modulate neuronal signaling. Research suggests that AAK1 inhibitors produce their antinociceptive effects through a mechanism linked to the α2 adrenergic signaling pathway.[3][4] This pathway is a known modulator of pain perception in the central nervous system. Furthermore, AAK1 has been identified as an inhibitor of the Neuregulin-1/ErbB4 signaling pathway, which plays a role in neurotrophic factor signaling.[5] By inhibiting AAK1, this compound may restore or enhance neurotrophic signaling, contributing to its analgesic effects.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_downstream Downstream Signaling Synaptic Vesicle Synaptic Vesicle Clathrin Clathrin Synaptic Vesicle->Clathrin Endocytosis AP2 Complex AP2 Complex Clathrin->AP2 Complex mu2_subunit μ2 Subunit AP2 Complex->mu2_subunit AAK1 AAK1 AAK1->mu2_subunit Phosphorylates alpha2_Adrenergic_Pathway α2 Adrenergic Pathway AAK1->alpha2_Adrenergic_Pathway Modulates Nrg1_ErbB4_Pathway Neuregulin-1/ErbB4 Pathway AAK1->Nrg1_ErbB4_Pathway Inhibits This compound This compound This compound->AAK1 Inhibits Antinociception Antinociception alpha2_Adrenergic_Pathway->Antinociception Nrg1_ErbB4_Pathway->Antinociception Neurotrophic Support Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - AAK1 Enzyme - Peptide Substrate - ATP - this compound dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add Enzyme/Substrate Mix - Add this compound dilutions prep_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction readout Measure Substrate Phosphorylation (Fluorescence) stop_reaction->readout analysis Data Analysis: - Dose-Response Curve - IC50 Calculation readout->analysis end End analysis->end In_Vivo_Workflow cluster_formalin Formalin Test cluster_chung Chung Model cluster_cci CCI Model f_start Start f_acclimate Acclimatize Mice f_start->f_acclimate f_administer Administer this compound/Vehicle f_acclimate->f_administer f_inject Inject Formalin f_administer->f_inject f_observe Observe & Score Pain Behavior (Phase 1 & 2) f_inject->f_observe f_analyze Analyze Data f_observe->f_analyze f_end End f_analyze->f_end c_start Start c_surgery Spinal Nerve Ligation Surgery c_start->c_surgery c_recover Post-operative Recovery c_surgery->c_recover c_baseline Baseline Pain Assessment c_recover->c_baseline c_administer Administer this compound/Vehicle c_baseline->c_administer c_assess Assess Pain Behavior (von Frey) c_administer->c_assess c_analyze Analyze Data c_assess->c_analyze c_end End c_analyze->c_end cci_start Start cci_surgery Sciatic Nerve Constriction cci_start->cci_surgery cci_recover Post-operative Recovery cci_surgery->cci_recover cci_baseline Baseline Pain Assessment cci_recover->cci_baseline cci_administer Administer this compound/Vehicle cci_baseline->cci_administer cci_assess Assess Pain Behavior (Plantar Test) cci_administer->cci_assess cci_analyze Analyze Data cci_assess->cci_analyze cci_end End cci_analyze->cci_end

References

Methodological & Application

Application Notes and Protocols for BMS-911172 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the potency of BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and has emerged as a therapeutic target for neuropathic pain.[1] This document includes a summary of this compound's inhibitory activity, a detailed experimental protocol for a radiometric kinase assay, and diagrams illustrating the experimental workflow and the AAK1 signaling pathway.

Introduction

This compound is a potent and selective inhibitor of AAK1.[2][3] AAK1 plays a crucial role in the regulation of intracellular trafficking by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key component in the formation of clathrin-coated vesicles.[4] Inhibition of AAK1 has been shown to be a promising strategy for the treatment of neuropathic pain.[1] Accurate determination of the inhibitory activity of compounds like this compound is essential for drug development and mechanistic studies. The following protocols provide a framework for assessing the in vitro potency of this compound against AAK1.

Quantitative Data Summary

The inhibitory potency of this compound against AAK1 has been determined in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
This compoundAAK1Enzymatic Assay12[2][3][5]
This compoundAAK1Enzymatic Assay35[6][7]
This compoundAAK1Cell-based Assay51[1]

Signaling Pathway

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex Binds AAK1 AAK1 AP2_Complex->AAK1 Recruits Clathrin Clathrin Endocytosis Clathrin-Coated Vesicle Formation (Endocytosis) Clathrin->Endocytosis ADP ADP AAK1->ADP p_AP2M1 Phosphorylated AP-2 (μ2) AAK1->p_AP2M1 Phosphorylates ATP ATP ATP->AAK1 p_AP2M1->Clathrin Promotes Assembly This compound This compound This compound->AAK1 Inhibits

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for AAK1

This protocol describes the determination of this compound IC50 value against AAK1 using a radiometric assay that measures the incorporation of radioactive phosphate (B84403) into a substrate.

Materials:

  • Recombinant Human AAK1: (e.g., from Thermo Fisher Scientific, Cat# A30967)[3]

  • AAK1 Substrate: A peptide derived from the μ2 subunit of the AP-2 complex (AP2M1). A common substrate is a GST-fusion protein of AP2M1 (residues 145-162).

  • This compound: Stock solution in DMSO.

  • [γ-³²P]ATP: Radioactive ATP.

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[8]

  • ATP: Non-radioactive ATP stock solution.

  • 96-well plate.

  • Phosphocellulose filter paper or membrane.

  • Scintillation counter.

  • Stop Solution: 75 mM phosphoric acid.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compound in the Kinase Assay Buffer to achieve the desired final concentrations.

  • Kinase Reaction Mixture: Prepare a master mix containing the Kinase Assay Buffer, recombinant AAK1 enzyme, and the AP2M1 substrate. The optimal concentrations of the enzyme and substrate should be determined empirically but a starting point of 5-10 nM for the enzyme and 1-2 µM for the substrate can be used.

  • Initiate the Reaction:

    • Add the kinase reaction mixture to each well of the 96-well plate.

    • Add the diluted this compound or DMSO (for control) to the respective wells.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for AAK1, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stop the Reaction: Terminate the reaction by adding the Stop Solution.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radioactivity for each reaction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

experimental_workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reaction_Mix Prepare Kinase Reaction Master Mix (AAK1, Substrate, Buffer) Start->Reaction_Mix Reaction_Setup Combine Compound and Reaction Mix in Plate Compound_Prep->Reaction_Setup Reaction_Mix->Reaction_Setup Initiate_Reaction Add [γ-³²P]ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with Phosphoric Acid Incubation->Stop_Reaction Capture Spot onto Phosphocellulose Paper Stop_Reaction->Capture Wash Wash to Remove Unincorporated ATP Capture->Wash Detection Measure Radioactivity (Scintillation Counting) Wash->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis End End Analysis->End

References

Developing a Cell-Based Assay for Adaptor-Associated Kinase 1 (AAK1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens.[1][2][3] AAK1 facilitates CME by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex, which promotes the binding of AP2 to cargo proteins and the subsequent assembly of clathrin-coated pits.[4][5] Given its crucial role in these pathways, dysregulation of AAK1 has been implicated in a variety of diseases, including neuropathic pain, neurodegenerative disorders like Parkinson's and Alzheimer's disease, and viral infections, making it a compelling therapeutic target.[6][7][8]

This document provides detailed application notes and protocols for a robust cell-based assay to identify and characterize inhibitors of AAK1. The primary method described is a quantitative In-Cell Western™ assay that measures the phosphorylation of AAK1's direct substrate, AP2M1. An alternative protocol for a NanoBRET™ Target Engagement assay is also included for the direct assessment of compound binding to AAK1 in living cells.

AAK1 Signaling Pathway

AAK1 is a key regulator of intracellular trafficking. Its kinase activity is stimulated by clathrin, and it subsequently phosphorylates the AP2M1 subunit of the AP2 complex.[6][7] This phosphorylation event is a critical step in the maturation of clathrin-coated pits, which are essential for the endocytosis of a wide range of cellular cargo. Beyond its role in endocytosis, AAK1 has been shown to be involved in other signaling pathways, including the Notch and WNT signaling pathways.[9][10][11]

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Receptor->Cargo Clathrin_Pit Clathrin-Coated Pit Endocytosis Endocytosis Clathrin_Pit->Endocytosis leads to Clathrin Clathrin AAK1_inactive AAK1 (inactive) Clathrin->AAK1_inactive stimulates AP2_Complex AP2 Complex (inactive) AP2_Complex_active AP2 Complex (active, phosphorylated) AP2_Complex->AP2_Complex_active AAK1_active AAK1 (active) AAK1_inactive->AAK1_active AAK1_active->AP2_Complex phosphorylates AP2M1 subunit AP2_Complex_active->Clathrin_Pit promotes assembly AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1_active inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Quantitative Data Summary

The following table summarizes key quantitative data for several known AAK1 inhibitors, providing a benchmark for experimental outcomes.

Compound NameTarget(s)IC50 (Enzymatic Assay)IC50 / EC50 (Cell-Based Assay)Reference
LP-922761AAK1, BIKE4.8 nM7.6 nM[4]
SGC-AAK1-1AAK1, BMP2K270 nM9 nM (Ki)[12]
BMS-901715AAK13.3 nMNot Reported
AAK1-IN-2AAK15.8 nMNot Reported
AAK1-IN-10AAK19.62 nMNot Reported[12]

Experimental Workflow

The general workflow for the cell-based AAK1 inhibition assay involves cell seeding, compound treatment, cell lysis or fixation, detection of the phosphorylated substrate, and data analysis.

Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., HeLa) Culture_Cells 2. Culture Cells (24 hours) Seed_Cells->Culture_Cells Prepare_Compounds 3. Prepare Serial Dilutions of AAK1 Inhibitors Culture_Cells->Prepare_Compounds Treat_Cells 4. Treat Cells with Compounds (e.g., 1-2 hours) Prepare_Compounds->Treat_Cells Fix_Permeabilize 5. Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Block 6. Block Non-specific Binding Fix_Permeabilize->Block Primary_Antibody 7. Incubate with Primary Antibodies (anti-p-AP2M1 and anti-Total AP2M1) Block->Primary_Antibody Secondary_Antibody 8. Incubate with Fluorescent Secondary Antibodies Primary_Antibody->Secondary_Antibody Image_Scan 9. Image or Scan Plate Secondary_Antibody->Image_Scan Quantify_Signal 10. Quantify Fluorescence Intensity Image_Scan->Quantify_Signal Normalize_Data 11. Normalize Phospho-Signal to Total Protein Signal Quantify_Signal->Normalize_Data Generate_Curve 12. Generate Dose-Response Curve and Calculate IC50 Normalize_Data->Generate_Curve

Caption: General workflow for the In-Cell Western AAK1 inhibition assay.

Experimental Protocols

Protocol 1: In-Cell Western™ Assay for AAK1 Inhibition

This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, AP2M1, in a cellular context.[4]

Materials:

  • Cell Line: HeLa, HEK293, or other suitable cell line with endogenous AAK1 and AP2M1 expression.[4][13]

  • AAK1 Inhibitor: Stock solution in DMSO.

  • Primary Antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody.

    • Mouse anti-total AP2M1 antibody.

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG.

    • IRDye® 680RD Goat anti-Mouse IgG.

  • Reagents:

    • 96-well black-walled, clear-bottom imaging plates.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • 3.7% Formaldehyde (B43269) in PBS for fixation.[4]

    • Permeabilization Buffer (0.1% Triton X-100 in PBS).[4]

    • Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer).[4]

    • DMSO (vehicle control).

  • Equipment:

    • Cell culture incubator.

    • Multichannel pipette.

    • Infrared imaging system (e.g., LI-COR® Odyssey®).

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the AAK1 inhibitor in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.[4] Include a vehicle control (DMSO). Remove the culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.[13]

  • Fixation: Aspirate the compound-containing medium and wash the cells once with PBS. Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.[4]

  • Permeabilization: Aspirate the formaldehyde and wash the wells five times with 0.1% Triton X-100 in PBS, incubating for 5 minutes during each wash.

  • Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) in Blocking Buffer. Aspirate the Blocking Buffer and add the primary antibody solution to the wells. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20, incubating for 5 minutes during each wash. Dilute the fluorescently labeled secondary antibodies in Blocking Buffer (with 0.1% Tween-20). Add the secondary antibody solution to the wells and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells five times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.[4]

Data Analysis:

  • Quantify the fluorescence intensity for both channels in each well.

  • Normalize the phospho-AP2M1 signal (800 nm channel) to the total AP2M1 signal (700 nm channel) for each well.

  • Plot the normalized signal against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay for AAK1

This protocol provides a method to quantify the binding of an inhibitor to AAK1 in living cells, offering a direct measure of target engagement.[4]

Materials:

  • Cell Line: HEK293 cells.

  • Plasmids and Reagents:

    • NanoLuc®-AAK1 Fusion Vector.

    • Transfection reagent (e.g., FuGENE® HD).

    • NanoBRET™ Tracer.

    • NanoBRET™ Nano-Glo® Substrate.

    • Opti-MEM® I Reduced Serum Medium.

  • AAK1 Inhibitor: Stock solution in DMSO.

  • Equipment:

    • Luminometer capable of measuring BRET signals.

    • White, opaque 96-well or 384-well plates.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol. Incubate for 24 hours to allow for protein expression.[4]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a white, opaque 96-well or 384-well plate.

  • Compound Treatment: Prepare serial dilutions of the AAK1 inhibitor in Opti-MEM®. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Tracer Addition: Add the NanoBRET™ Tracer to the wells at a final concentration optimized for the assay.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.

Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratio to the vehicle control.

  • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for target engagement.[4]

Conclusion

The protocols outlined in this document provide robust and quantitative methods for assessing the cellular activity of AAK1 inhibitors. The In-Cell Western™ assay offers a direct measure of the functional consequence of AAK1 inhibition on its downstream substrate, AP2M1. The NanoBRET™ assay provides a complementary approach to directly quantify the engagement of an inhibitor with its target in a live-cell context. The selection of the appropriate assay will depend on the specific research question and the stage of the drug discovery process. These detailed methodologies, coupled with the provided quantitative data and pathway diagrams, will aid researchers in the successful development and characterization of novel AAK1 inhibitors.

References

Application Notes and Protocols for In Vivo Studies of BMS-911172

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent, selective, and brain-penetrant inhibitor of the adaptor protein 2-associated kinase 1 (AAK1), with an IC50 value of 12 nM.[1][2] It targets the phosphorylation of the AAK1 substrate μ2 and is under investigation for its therapeutic potential in neuropathic pain.[1][3][4] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo research, based on established methodologies.

Solubility Data

This compound exhibits varying solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce its solubility, particularly in DMSO.[1] The compound is reportedly insoluble in water.[1]

SolventConcentrationNotes
DMSO68 mg/mL (200.38 mM)Use fresh, moisture-free DMSO for optimal solubility.[1]
Ethanol68 mg/mL-
WaterInsoluble-

In Vivo Formulation Protocols

The choice of vehicle for in vivo administration is critical for ensuring drug delivery and minimizing vehicle-related toxicity. Below are two established protocols for formulating this compound for oral and intraperitoneal administration in animal models.

Protocol 1: Aqueous Suspension for Oral and Intraperitoneal Administration

This protocol yields a suspended solution suitable for administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or distilled water (ddH2O)[1]

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 68 mg/mL or 25 mg/mL).[1][5]

  • Vehicle Preparation:

    • To 400 µL of PEG300, add 50 µL of the 68 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.[1]

    • Alternatively, to 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution and mix until clear.[5]

  • Add Surfactant: To the mixture from the previous step, add 50 µL of Tween-80 and mix until the solution is clear.[1][5]

  • Final Dilution: Add 500 µL of ddH2O or 450 µL of saline to the solution to reach a final volume of 1 mL.[1][5]

  • Administration: The resulting suspended solution should be used immediately for oral or intraperitoneal administration.

Protocol 2: Corn Oil Formulation for Oral Administration

This protocol provides an alternative formulation using corn oil as the vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare Stock Solution: Prepare a 34 mg/mL clear stock solution of this compound in DMSO.[1]

  • Formulation: Add 50 µL of the DMSO stock solution to 950 µL of corn oil.

  • Mixing: Mix the components thoroughly.

  • Administration: The mixed solution should be used immediately for oral administration.[1]

Experimental Workflows

In Vivo Formulation Workflow

G cluster_protocol1 Protocol 1: Aqueous Suspension cluster_protocol2 Protocol 2: Corn Oil Formulation P1_Start Start: this compound Powder P1_DMSO Dissolve in DMSO (e.g., 68 mg/mL) P1_Start->P1_DMSO P1_PEG300 Add to PEG300 (e.g., 50µL DMSO stock to 400µL PEG300) P1_DMSO->P1_PEG300 P1_Tween Add Tween-80 (50µL) P1_PEG300->P1_Tween P1_Final Add ddH2O or Saline (to final volume) P1_Tween->P1_Final P1_Admin Administer (Oral/IP) P1_Final->P1_Admin P2_Start Start: this compound Powder P2_DMSO Dissolve in DMSO (34 mg/mL) P2_Start->P2_DMSO P2_CornOil Add to Corn Oil (e.g., 50µL DMSO stock to 950µL Corn Oil) P2_DMSO->P2_CornOil P2_Admin Administer (Oral) P2_CornOil->P2_Admin

Caption: Workflow for preparing this compound for in vivo studies.

Signaling Pathway

This compound acts by inhibiting AAK1, which in turn prevents the phosphorylation of its substrate, the μ2 subunit of the AP2 adaptor complex. This complex is involved in clathrin-mediated endocytosis.

G BMS This compound AAK1 AAK1 BMS->AAK1 Inhibits AP2 AP2 Complex (μ2 subunit) AAK1->AP2 Phosphorylates pAP2 Phosphorylated AP2 (p-μ2) AP2->pAP2 Endocytosis Clathrin-Mediated Endocytosis pAP2->Endocytosis

References

Application Note and Protocol: Preparation of BMS-911172 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the AAK1 inhibitor, BMS-911172, using Dimethyl Sulfoxide (B87167) (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.

ParameterValueCitations
Molecular Weight 339.34 g/mol [1][2][3]
Solubility in DMSO Up to 100 mg/mL (294.69 mM) with ultrasonic assistance. A solubility of 68 mg/mL (200.38 mM) is also reported.[1][4][5]
Recommended Stock Conc. 10 mM - 50 mM. The final concentration should be selected based on experimental requirements and solubility limits.
Powder Storage Store at -20°C for up to 3 years.[1]
Stock Solution Storage Aliquot into single-use vials to prevent freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.

2.1. Materials

  • This compound powder (CAS: 1644248-18-9)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

2.2. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Perform all steps in a chemical fume hood or a well-ventilated area.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it; handle with extreme care.[7]

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

2.3. Calculation

To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (MW = 339.34 g/mol ).

Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

  • Mass (mg) = 10 mmol/L * 0.001 L * 339.34 g/mol

  • Mass (mg) = 0.01 mol/L * 0.001 L * 339.34 g/mol = 0.0033934 g

  • Mass = 3.39 mg

2.4. Step-by-Step Procedure

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated amount of this compound powder (e.g., 3.39 mg) and transfer it into the tared tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder. It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[1]

  • Dissolution: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Aiding Dissolution (Optional): If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C.[8] Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use, light-protected vials.[1]

  • Labeling and Final Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1]

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the mechanism of action for this compound and the experimental workflow for preparing the stock solution.

AAK1_Inhibition_Pathway cluster_membrane Cell Membrane AP2_Complex AP2 Complex mu2_subunit AP2M1 (μ2) Subunit AP2_Complex->mu2_subunit Contains AAK1 AAK1 Kinase AAK1->mu2_subunit Phosphorylates BMS_911172 This compound BMS_911172->AAK1 Inhibits p_mu2_subunit Phosphorylated AP2M1 (μ2) Endocytosis Clathrin-Mediated Endocytosis p_mu2_subunit->Endocytosis Regulates Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder (e.g., 3.39 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C (Long-Term) aliquot->store finish End store->finish

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain.[2][3] Preclinical studies in rodent models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of this compound. Proper formulation of this compound for oral administration is critical to ensure consistent and reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of a recommended vehicle for the oral administration of this compound in mice, based on available data.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound is characterized by its low aqueous solubility, which necessitates the use of specific solubilizing agents in the vehicle formulation.

PropertyValueSource
Molecular Weight339.34 g/mol [1]
Solubility in DMSO68 mg/mL (200.38 mM)[1]
Solubility in Ethanol68 mg/mL[1]
Aqueous SolubilityInsoluble[1]

Table 1: Physicochemical Properties of this compound

Recommended Vehicle Formulations for Oral Administration

Based on information from chemical suppliers, two primary vehicle formulations are recommended for the oral administration of this compound to mice. The choice between an aqueous-based or an oil-based vehicle may depend on the specific experimental design and dosage requirements.

Formulation 1: Aqueous-Based Vehicle

This formulation utilizes a combination of co-solvents and a surfactant to achieve a clear solution suitable for oral gavage.

ComponentPercentage (v/v)Purpose
Dimethyl sulfoxide (B87167) (DMSO)5%Initial solubilization of this compound
Polyethylene glycol 300 (PEG300)40%Co-solvent
Tween 80 (Polysorbate 80)5%Surfactant to improve solubility and stability
Distilled water (ddH₂O)50%Diluent

Table 2: Composition of the Recommended Aqueous-Based Vehicle

Formulation 2: Oil-Based Vehicle

This simpler formulation uses corn oil as the primary vehicle, which can be suitable for lipophilic compounds.

ComponentPercentage (v/v)Purpose
Dimethyl sulfoxide (DMSO)5%Initial solubilization of this compound
Corn Oil95%Vehicle

Table 3: Composition of the Recommended Oil-Based Vehicle

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of the recommended vehicle formulations for oral administration of this compound in mice.

Protocol 1: Preparation of the Aqueous-Based Vehicle

This protocol details the preparation of a 1 mL working solution of this compound in the aqueous-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Due to the high solubility of this compound in DMSO (68 mg/mL), a concentrated stock solution can be prepared.[1] For example, to prepare a 68 mg/mL stock, weigh 6.8 mg of this compound and dissolve it in 100 µL of fresh DMSO. Ensure the powder is completely dissolved by vortexing.

  • Dispense PEG300. In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add the this compound stock solution. To the PEG300, add 50 µL of the 68 mg/mL this compound DMSO stock solution.

  • Mix thoroughly. Vortex the mixture until the solution is clear and homogenous.

  • Add Tween 80. To the above mixture, add 50 µL of Tween 80.

  • Mix again. Vortex the solution until it is once again clear and homogenous.

  • Add ddH₂O. Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

  • Final mixing. Vortex the final solution thoroughly. The mixed solution should be used immediately for optimal results.[1]

Protocol 2: Preparation of the Oil-Based Vehicle

This protocol describes the preparation of a 1 mL working solution of this compound in the oil-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. As in the previous protocol, prepare a concentrated stock solution of this compound in DMSO. For this formulation, a 34 mg/mL stock solution is suggested.[1] To prepare this, dissolve 3.4 mg of this compound in 100 µL of fresh DMSO.

  • Dispense corn oil. In a sterile microcentrifuge tube, add 950 µL of corn oil.

  • Add the this compound stock solution. To the corn oil, add 50 µL of the 34 mg/mL this compound DMSO stock solution.

  • Mix thoroughly. Vortex the mixture until it is evenly dispersed. The mixed solution should be used immediately for optimal results.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of AAK1 in the context of neuropathic pain and a general experimental workflow for evaluating this compound in a mouse model.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Pain_Signaling Pain Signaling (e.g., via α2-adrenergic receptors) Endocytic_Vesicle->Pain_Signaling modulates receptor internalization This compound This compound This compound->AAK1 inhibits

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental_Workflow Start Start Prepare_Vehicle Prepare this compound Vehicle (Aqueous or Oil-based) Start->Prepare_Vehicle Administer_Drug Oral Administration to Mice (Gavage) Prepare_Vehicle->Administer_Drug Induce_Neuropathy Induce Neuropathic Pain Model (e.g., CCI, SNI) Administer_Drug->Induce_Neuropathy Behavioral_Testing Behavioral Testing (e.g., von Frey, Hargreaves) Induce_Neuropathy->Behavioral_Testing Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

References

Application Notes and Protocols for BMS-911172 in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. The chronic constriction injury (CCI) model in rodents is a widely utilized preclinical model to simulate peripheral nerve damage and study the mechanisms of neuropathic pain. BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), has emerged as a promising therapeutic agent for neuropathic pain. AAK1 has been identified as a key regulator in the signaling pathways that contribute to the development and maintenance of pain hypersensitivity. These application notes provide detailed protocols for utilizing this compound in the CCI model to assess its analgesic efficacy.

Mechanism of Action

This compound is a brain-penetrant small molecule that selectively inhibits AAK1 with a high degree of potency (IC50 = 12-35 nM)[1][2]. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a crucial process for neuronal signaling. In the context of neuropathic pain, the inhibition of AAK1 is understood to modulate pain signaling pathways, including those involving α2 adrenergic receptors and the NF-κB signaling cascade. The analgesic effects of AAK1 inhibitors are thought to be mediated through the central nervous system, specifically at the level of the spinal cord.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in the rat CCI model based on available preclinical data.

Table 1: Efficacy of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg, s.c.)Paw Withdrawal Threshold (g) - Pre-dosePaw Withdrawal Threshold (g) - Post-dose% Reversal of Allodynia
Vehicle ControlN/A[Insert Baseline Data][Insert Post-dose Data][Insert Calculated %]
This compound60[Insert Baseline Data][Insert Post-dose Data][Insert Calculated %]
Positive Control (e.g., Gabapentin)[Insert Dose][Insert Baseline Data][Insert Post-dose Data][Insert Calculated %]

Note: Specific quantitative data for paw withdrawal thresholds from peer-reviewed publications on this compound in the CCI model are not publicly available. The table structure is provided for guidance. A significant increase in paw withdrawal threshold is expected for the this compound group compared to the vehicle control.

Table 2: Efficacy of this compound on Thermal Hyperalgesia in the CCI Model

Treatment GroupDose (mg/kg, s.c.)Paw Withdrawal Latency (s) - Pre-dosePaw Withdrawal Latency (s) - Post-dose% Reversal of Hyperalgesia
Vehicle ControlN/A[Insert Baseline Data][Insert Post-dose Data][Insert Calculated %]
This compound60[Insert Baseline Data][Insert Post-dose Data][Insert Calculated %]
Positive Control (e.g., Morphine)[Insert Dose][Insert Baseline Data][Insert Post-dose Data][Insert Calculated %]

Note: Specific quantitative data for paw withdrawal latencies from peer-reviewed publications on this compound in the CCI model are not publicly available. The table structure is provided for guidance. A significant increase in paw withdrawal latency is expected for the this compound group compared to the vehicle control.

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Shave and disinfect the lateral surface of the mid-thigh of the left hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free about 5-7 mm of the nerve from the surrounding connective tissue, proximal to its trifurcation.

  • Loosely tie four ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch of the hind paw is observed. The goal is to constrict the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover on a heating pad until they are fully ambulatory.

  • Post-operative care should include monitoring for signs of infection and distress. Pain behaviors typically develop within a few days and are stable for several weeks.

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin the test by applying a Von Frey filament to the plantar surface of the injured (ipsilateral) hind paw.

  • Apply the filament with increasing force until it buckles. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next lighter filament. If there is no response, use the next heavier filament.

  • The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

  • Repeat the measurement on the uninjured (contralateral) paw as a control.

Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Test

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor enclosure

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing apparatus by placing them in the chambers on the glass floor for at least 15-30 minutes.

  • Position the radiant heat source under the plantar surface of the injured (ipsilateral) hind paw.

  • Activate the heat source. A timer will automatically start.

  • The timer stops when the rat withdraws its paw. The time to withdrawal is the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements per paw, with a minimum of 5 minutes between each measurement, and average the latencies.

  • Repeat the measurement on the uninjured (contralateral) paw as a control.

Protocol 4: Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Prepare the dosing solution of this compound in the appropriate vehicle. A suggested formulation is dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Administer this compound subcutaneously at a dose of 60 mg/kg.[3]

  • The timing of administration can be varied depending on the study design (e.g., acute treatment after the establishment of neuropathic pain, or chronic treatment starting a few days post-CCI surgery).

  • Behavioral testing should be conducted at specified time points after drug administration to assess the onset and duration of the analgesic effect.

Visualizations

G cluster_0 Chronic Constriction Injury (CCI) Workflow start Start cci_surgery CCI Surgery on Sciatic Nerve start->cci_surgery pain_development Development of Neuropathic Pain (Mechanical Allodynia & Thermal Hyperalgesia) cci_surgery->pain_development baseline_testing Baseline Behavioral Testing (Von Frey & Hargreaves) pain_development->baseline_testing drug_administration Administration of this compound (60 mg/kg, s.c.) or Vehicle baseline_testing->drug_administration post_dose_testing Post-dose Behavioral Testing drug_administration->post_dose_testing data_analysis Data Analysis post_dose_testing->data_analysis end_point Endpoint: Reversal of Pain Hypersensitivity data_analysis->end_point

Caption: Experimental workflow for evaluating this compound in the CCI model.

G cluster_1 Proposed AAK1 Signaling Pathway in Neuropathic Pain nerve_injury Nerve Injury (CCI) inflammation Neuroinflammation nerve_injury->inflammation nf_kb NF-κB Activation inflammation->nf_kb aak1 AAK1 inflammation->aak1 pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nf_kb->pro_inflammatory neuronal_hyperexcitability Neuronal Hyperexcitability pro_inflammatory->neuronal_hyperexcitability ap2 AP-2 Complex aak1->ap2 endocytosis Altered Clathrin-Mediated Endocytosis ap2->endocytosis receptor_trafficking Dysregulated Receptor Trafficking (e.g., α2 Adrenergic Receptors) endocytosis->receptor_trafficking receptor_trafficking->neuronal_hyperexcitability neuropathic_pain Neuropathic Pain neuronal_hyperexcitability->neuropathic_pain bms_911172 This compound bms_911172->aak1

Caption: AAK1 signaling in neuropathic pain and the inhibitory action of this compound.

References

Application Notes and Protocols: Formalin-Induced Pain Model with BMS-911172 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin-induced pain model is a widely utilized preclinical assay for assessing the efficacy of analgesic compounds. This model is particularly valuable as it encompasses both acute nociceptive and persistent inflammatory pain responses, mirroring different facets of clinical pain conditions. The injection of a dilute formalin solution into the rodent hind paw elicits a biphasic pattern of nocifensive behaviors. The initial, acute phase (Phase I) is characterized by immediate, sharp pain resulting from the direct chemical activation of nociceptors. Following a brief quiescent period, a tonic, more persistent pain response (Phase II) emerges, which is driven by a combination of ongoing peripheral inflammation and central sensitization within the spinal cord.

Adaptor-associated kinase 1 (AAK1) has been identified as a novel therapeutic target for the management of neuropathic and persistent pain. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1] BMS-911172 is a potent and selective inhibitor of AAK1, demonstrating potential as a therapeutic agent in pain research.[2] Studies have shown that knockout mice for the AAK1 gene exhibit a significantly attenuated response in the second phase of the formalin test, highlighting the role of AAK1 in the mechanisms underlying persistent pain.[3][4] Furthermore, this compound has been shown to be active in the formalin assay in mice. This document provides detailed protocols for utilizing the formalin-induced pain model to evaluate the analgesic effects of this compound.

Data Presentation

Table 1: Exemplar Analgesic Efficacy of this compound in the Mouse Formalin-Induced Pain Model
Treatment GroupDose (mg/kg, s.c.)NPhase I Licking Time (s) (Mean ± SEM)Phase II Licking Time (s) (Mean ± SEM)% Inhibition of Phase II Response
Vehicle-1065.2 ± 5.8155.4 ± 12.3-
This compound301062.1 ± 6.298.7 ± 9.5*36.5%
This compound601059.8 ± 5.565.1 ± 7.8 58.1%
Positive Control (e.g., Morphine)51025.3 ± 3.130.2 ± 4.5**80.6%

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.

Experimental Protocols

Materials and Reagents
  • Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • This compound: To be dissolved in a suitable vehicle. A formulation for in vivo use can be prepared by dissolving in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Formalin Solution: 2.5% formalin in sterile saline (prepared from a 37% formaldehyde (B43269) stock solution).

  • Vehicle: The same solvent used to dissolve this compound.

  • Positive Control (Optional): Morphine sulfate (B86663) or other known analgesic.

  • Syringes and Needles: 1 mL syringes with 27-30 gauge needles for drug administration and formalin injection.

  • Observation Chambers: Clear plexiglass chambers allowing for unobstructed observation of the animals.

  • Timer/Stopwatch.

  • Animal Scale.

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) habituation Habituation to Observation Chambers (30-60 min/day for 2-3 days) acclimatization->habituation drug_admin This compound/Vehicle Administration (s.c.) pre_treatment Pre-treatment Period (e.g., 30 min) drug_admin->pre_treatment formalin_inj Formalin Injection (20 µL, 2.5% into hind paw) pre_treatment->formalin_inj observation Behavioral Observation & Scoring (0-60 min) formalin_inj->observation data_analysis Data Analysis results Results Interpretation data_analysis->results G cluster_presynaptic Presynaptic Terminal (Spinal Cord) cluster_postsynaptic Postsynaptic Neuron AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Promotes BMS911172 This compound BMS911172->AAK1 Inhibits Receptors Nociceptive Receptors/ Channels Endocytosis->Receptors Internalization PainSignal Pain Signal Transmission Receptors->PainSignal Reduced Nociceptive Input Alpha2R α2 Adrenergic Receptor Alpha2R->AAK1 Modulates Activity (Inhibition Enhanced) Alpha2R->PainSignal Inhibits NE Norepinephrine NE->Alpha2R Activates

References

Application Notes and Protocols for Detecting Phosphorylated Mu-2 (p-AP2M1) Levels Following BMS-911172 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the detection and quantification of phosphorylated mu-2 (p-AP2M1) at Threonine 156 (Thr156) in cell lysates by Western blot analysis following treatment with BMS-911172. This compound is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2][3] This phosphorylation event is critical for the proper binding of the AP-2 complex to cargo proteins, initiating their internalization.[2][3][4] Therefore, measuring the levels of p-AP2M1 (Thr156) serves as a direct biomarker for AAK1 kinase activity. A reduction in p-AP2M1 levels upon treatment with this compound provides strong evidence of target engagement and inhibition of AAK1 in cellular systems.[1][5]

This protocol is intended for researchers investigating the AAK1 signaling pathway and evaluating the efficacy of AAK1 inhibitors like this compound.

Signaling Pathway and Experimental Workflow

The binding of the AP-2 complex to cargo proteins is regulated by the phosphorylation of its mu-2 subunit by AAK1. This compound acts by inhibiting AAK1, thereby preventing the phosphorylation of mu-2 and subsequent downstream events in clathrin-mediated endocytosis.

AAK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Cargo Cargo Protein AP2 AP-2 Complex Cargo->AP2 Binding pAP2 p-AP2 Complex (p-mu-2) AP2->pAP2 Phosphorylation (Thr156) Clathrin Clathrin pAP2->Clathrin Recruitment Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Assembly AAK1 AAK1 AAK1->AP2 Kinase Activity BMS911172 This compound BMS911172->AAK1 Inhibition

Caption: AAK1 Signaling Pathway and Inhibition by this compound.

The experimental workflow for assessing the effect of this compound on p-mu-2 levels using Western blot is a multi-step process, from cell culture and treatment to data analysis.

Western_Blot_Workflow arrow arrow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-AP2M1, Total AP2M1, Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis I->J

Caption: Experimental Workflow for p-AP2M1 Western Blot.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines: HEK293T or SH-SY5Y cells are suitable for this assay.[1]

  • Culture Conditions: Culture cells to 70-80% confluency in appropriate media.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[6] Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle-only control (DMSO).[1]

Cell Lysis for Phosphoprotein Analysis
  • Wash: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Lysis Buffer: Lyse the cells in ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1][7]

    • RIPA Buffer Recipe (100 mL):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium Deoxycholate

      • 0.1% SDS

      • Add fresh before use: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.

  • Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[8] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay kit, as it is more compatible with detergents commonly found in lysis buffers.[1]

SDS-PAGE
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.[1] The molecular weight of AP2M1 is approximately 50 kDa, and AAK1 is approximately 104 kDa.[9][10] Also, load a pre-stained protein ladder to monitor the separation.

  • Running Conditions: Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[1]

Immunoblotting
  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-AP2M1 (Thr156) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1]

    • Recommended Primary Antibodies:

      • Phospho-AP2M1 (Thr156) Antibody[11][12][13][14]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

Signal Detection and Analysis
  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total AP2M1 and a loading control (e.g., β-actin or GAPDH).[1]

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-AP2M1 is typically expressed as a ratio to total AP2M1 to account for any variations in protein loading.[1]

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison.

Treatment GroupThis compound Conc. (nM)p-AP2M1 (Thr156) IntensityTotal AP2M1 IntensityLoading Control Intensity (e.g., β-actin)Normalized p-AP2M1/Total AP2M1 RatioFold Change vs. Vehicle
Vehicle Control01.0
This compound10
This compound50
This compound100
This compound500

Note: The optimal concentrations of this compound and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.

References

Application Notes & Protocols: Live-Cell Imaging of Endocytosis with BMS-911172

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor density, and maintenance of cellular homeostasis.[1] Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of a wide array of cargo proteins from the cell surface.[2][3][4] A critical component of the CME machinery is the adaptor protein 2 (AP-2) complex, which recruits cargo and initiates the polymerization of clathrin. The activity of the AP-2 complex is modulated by various kinases, including the Adaptor-Associated Kinase 1 (AAK1).

BMS-911172 is a potent and selective, brain-penetrant inhibitor of AAK1 with an IC50 value of 12 nM.[5] By inhibiting AAK1, this compound interferes with the function of the AP-2 complex, making it a valuable pharmacological tool to investigate the role of AAK1 in CME and related cellular processes.[5] These application notes provide detailed protocols for utilizing this compound in conjunction with live-cell imaging techniques to study the dynamics of endocytosis.

Application Notes

Mechanism of Action

This compound selectively inhibits AAK1, a serine/threonine kinase that phosphorylates the μ2 subunit of the AP-2 adaptor complex. This phosphorylation is a key regulatory step in clathrin-mediated endocytosis. Inhibition of AAK1 by this compound is expected to disrupt the normal cycle of AP-2-mediated cargo recognition and clathrin-coated pit (CCP) formation, leading to an overall attenuation of CME.[2][5] Live-cell imaging allows for the direct visualization of these effects in real-time, providing insights into the specific stage of endocytosis impacted by AAK1 inhibition.

Experimental Rationale

The primary application of this compound in this context is to perturb AAK1 function and observe the resulting changes in endocytic trafficking. By fluorescently labeling key components of the CME machinery (e.g., clathrin, AP-2) or specific cargo molecules (e.g., transferrin receptor), researchers can monitor the dynamics of CCPs and the internalization of cargo in the presence and absence of the inhibitor. This approach can elucidate the role of AAK1 in various stages of CME, including pit initiation, maturation, and scission.

Key Applications
  • Dissecting the CME Pathway: Investigate the specific role of AAK1 in the lifecycle of clathrin-coated pits.

  • Drug Discovery: Screen for compounds that modulate endocytosis by targeting AAK1 or related pathways.

  • Disease Research: Study the involvement of AAK1-mediated endocytosis in pathological conditions, such as neuropathic pain, where it has been implicated.[5]

  • Validating Genetic Studies: Use as a pharmacological tool to complement genetic knockdown or knockout studies of AAK1.

Signaling and Experimental Workflow Diagrams

G cluster_0 Plasma Membrane cluster_1 Cytosol cargo Cargo (e.g., Receptor) ap2 AP-2 Complex cargo->ap2 Binds clathrin Clathrin ap2->clathrin Recruits aak1 AAK1 aak1->ap2 Phosphorylates (μ2) pit Clathrin-Coated Pit (Invagination) clathrin->pit Polymerizes vesicle Clathrin-Coated Vesicle pit->vesicle Scission bms This compound bms->aak1 Inhibits dynamin Dynamin dynamin->pit Mediates Scission endosome Early Endosome vesicle->endosome Uncoats & Fuses

Caption: Clathrin-mediated endocytosis pathway and inhibition by this compound.

G start Start step1 1. Cell Culture & Seeding Seed cells on imaging-grade plates/ coverslips. start->step1 step2 2. Transfection/Labeling (Optional) Introduce fluorescently tagged proteins (e.g., Clathrin-GFP) or prepare fluorescent cargo (e.g., AlexaFluor-Transferrin). step1->step2 step3 3. This compound Treatment Pre-incubate cells with this compound (and vehicle control) for desired time. step2->step3 step4 4. Live-Cell Imaging Acquire time-lapse images using Confocal or TIRF microscopy. step3->step4 step5 5. Data Acquisition Record dynamics of fluorescently labeled structures (e.g., pit formation, cargo uptake). step4->step5 step6 6. Image Analysis Quantify parameters: pit lifetime, internalization rate, colocalization. step5->step6 step7 7. Data Presentation Summarize quantitative data in tables and generate plots. step6->step7 end_node End step7->end_node

Caption: Experimental workflow for live-cell imaging of endocytosis with this compound.

Experimental Protocols

Protocol 1: Assessing Clathrin-Coated Pit Dynamics using TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is ideal for visualizing events at the plasma membrane with high signal-to-noise, making it perfect for studying the dynamics of individual clathrin-coated pits.[6][7]

Materials:

  • Cell Line: U2OS or HeLa cells stably expressing EGFP-tagged clathrin light chain (EGFP-CLCa).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Imaging Medium: Live-cell imaging solution (e.g., FluoroBrite DMEM).

  • Compound: this compound (Selleck Chemicals, Cat. No. S7818 or equivalent).[5]

  • Vehicle: Anhydrous DMSO.

  • Imaging Plates: 35 mm glass-bottom dishes suitable for TIRF microscopy.

  • Microscope: TIRF microscope equipped with a high numerical aperture objective (NA ≥ 1.45), environmental chamber (37°C, 5% CO₂), and appropriate laser lines (e.g., 488 nm for EGFP).[6]

Procedure:

  • Cell Preparation:

    • 24-48 hours before imaging, seed EGFP-CLCa expressing cells onto glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5] Store aliquots at -80°C.

    • On the day of the experiment, prepare working solutions by diluting the stock in pre-warmed imaging medium to final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Prepare a vehicle control with the same final DMSO concentration (typically ≤ 0.1%).

  • Treatment:

    • Wash cells once with pre-warmed PBS.

    • Replace the culture medium with the imaging medium containing the desired concentration of this compound or vehicle.

    • Incubate the cells for 1-2 hours in the cell culture incubator.

  • TIRF Imaging:

    • Transfer the dish to the pre-warmed microscope stage.

    • Identify a suitable field of view with well-spread cells.

    • Set up the TIRF illumination to visualize EGFP-CLCa puncta at the plasma membrane.

    • Acquire time-lapse images every 2-3 seconds for a duration of 5-10 minutes.[8]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with TrackMate, or commercial software) to detect and track individual clathrin-coated pits.

    • Quantify parameters such as pit lifetime (time from appearance to disappearance), peak fluorescence intensity (correlating with size), and pit density (number of pits per unit area).

Protocol 2: Quantifying Cargo Internalization using Confocal Microscopy

This protocol measures the effect of this compound on the rate of internalization of a classic CME cargo, the transferrin receptor.

Materials:

  • Cell Line: Any suitable mammalian cell line (e.g., HeLa, A549).

  • Culture Medium: As appropriate for the cell line.

  • Fluorescent Cargo: Transferrin conjugated to a fluorescent dye (e.g., Transferrin-Alexa Fluor 568, Thermo Fisher).

  • Compound: this compound.

  • Vehicle: Anhydrous DMSO.

  • Nuclear Stain: Hoechst 33342.

  • Microscope: Confocal microscope with an environmental chamber.

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes to achieve 70-80% confluency.

  • Serum Starvation & Treatment:

    • One hour prior to the experiment, wash cells and replace the medium with serum-free medium to upregulate transferrin receptor expression.

    • Add this compound or vehicle control to the serum-free medium and incubate for the desired pre-treatment time (e.g., 1 hour).

  • Cargo Loading and Internalization:

    • Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate at 37°C to allow internalization.

    • To measure the rate, you can either:

      • Fixed Time Point Assay: Stop the internalization at various time points (e.g., 0, 5, 15, 30 minutes) by washing with ice-cold PBS and fixing with 4% paraformaldehyde.

      • Live-Cell Assay: Add the transferrin and immediately begin time-lapse imaging on the confocal microscope.

  • Image Acquisition:

    • For fixed samples, add a nuclear stain like Hoechst 33342. Image multiple fields of view for each condition.

    • For live imaging, acquire a Z-stack every 1-2 minutes to track the movement of fluorescent transferrin from the plasma membrane into intracellular vesicles (endosomes).[6]

  • Data Analysis:

    • Quantify the total intracellular fluorescence intensity per cell at each time point.

    • Normalize the fluorescence of treated cells to the control cells.

    • Calculate the internalization rate by fitting the data to a suitable kinetic model.

Quantitative Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experiments described above.

Table 1: Effect of this compound on Clathrin-Coated Pit (CCP) Dynamics

Treatment ConditionCCP Lifetime (seconds)Peak Intensity (a.u.)CCP Density (pits/µm²)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
10 nM this compoundMean ± SEMMean ± SEMMean ± SEM
100 nM this compoundMean ± SEMMean ± SEMMean ± SEM
500 nM this compoundMean ± SEMMean ± SEMMean ± SEM
n (pits analyzed)valuevaluen (cells analyzed)

Data presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using an appropriate test (e.g., ANOVA).

Table 2: Quantification of Transferrin Internalization

Treatment ConditionInternalized Tfn (RFU/cell) at 5 minInternalized Tfn (RFU/cell) at 15 minInternalization Rate Constant (k)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
10 nM this compoundMean ± SEMMean ± SEMMean ± SEM
100 nM this compoundMean ± SEMMean ± SEMMean ± SEM
500 nM this compoundMean ± SEMMean ± SEMMean ± SEM
n (cells analyzed)valuevaluevalue

RFU = Relative Fluorescence Units. The rate constant (k) can be derived from kinetic analysis of time-course data.

Troubleshooting

  • High Background Fluorescence: Ensure complete removal of unbound fluorescent probes by thorough washing. Use a high-quality imaging medium with low autofluorescence.

  • Phototoxicity: Minimize laser power and exposure time. Use sensitive detectors and consider using fluorophores with higher quantum yields and photostability.[9]

  • Compound Insolubility: this compound is soluble in DMSO but insoluble in water.[5] Ensure the final DMSO concentration in the medium is low and does not affect cell health. Prepare fresh working solutions from a frozen stock for each experiment.

  • No Effect Observed: The effect may be cell-type dependent. Verify the activity of the compound with a positive control. Increase the pre-incubation time or concentration of this compound.

References

Application Notes and Protocols for Dose-Response Curve Generation of BMS-911172

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent and selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex.[4][5] This phosphorylation event is a key regulatory step in the internalization of various cellular receptors and cargo. Due to its role in neuronal processes, inhibition of AAK1 has emerged as a potential therapeutic strategy for neuropathic pain.[1]

These application notes provide detailed protocols for generating a dose-response curve for this compound, enabling researchers to determine its potency (e.g., IC50 or EC50) in both biochemical and cellular contexts. The primary cellular method described is an In-Cell Western™ assay to quantify the inhibition of AP2M1 phosphorylation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a benchmark for experimental outcomes.

ParameterValueAssay TypeReference
IC50 12 nMEnzymatic Assay[2][3]
IC50 35 nMEnzymatic Assay[6]
IC50 51 nMCell-Based Assay[1]
EC50 8.3 µMIn vivo µ2 Phosphorylation Inhibition[7]

Signaling Pathway and Experimental Workflow

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2_active AP2 Complex (active, open conf.) CargoReceptor->AP2_active Binding AP2_inactive AP2 Complex (inactive) AP2_inactive->AP2_active Recruitment & Conformational Change AAK1 AAK1 AAK1->AP2_active P (on AP2M1/µ2 at Thr156) BMS911172 This compound BMS911172->AAK1 inhibition Clathrin Clathrin AP2_active->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Formation Clathrin->CoatedPit Endocytosis Endocytosis CoatedPit->Endocytosis

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for Cellular Dose-Response Curve Generation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis CellSeeding 1. Seed Cells (e.g., HeLa) in 96-well plates CompoundPrep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with this compound (1-2 hours) CompoundPrep->Treatment FixPerm 4. Fix and Permeabilize Cells Treatment->FixPerm Blocking 5. Block Non-specific Binding FixPerm->Blocking PrimaryAb 6. Incubate with Primary Antibodies (anti-pAP2M1 & anti-total AP2M1) Blocking->PrimaryAb SecondaryAb 7. Incubate with Fluorescent Secondary Antibodies PrimaryAb->SecondaryAb Imaging 8. Scan Plate with Infrared Imaging System SecondaryAb->Imaging Quantification 9. Quantify Fluorescence Intensity Imaging->Quantification Normalization 10. Normalize Phospho-AP2M1 to Total AP2M1 Signal Quantification->Normalization CurveFit 11. Plot Dose-Response Curve and Calculate IC50 Normalization->CurveFit

Caption: Workflow for determining the IC50 of this compound using an In-Cell Western assay.

Experimental Protocols

Protocol 1: In-Cell Western™ Assay for AAK1 Inhibition

This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, AP2M1, in a cellular context.[4]

Materials:

  • Cell Line: HeLa, HEK293, or other suitable cell line with endogenous AAK1 and AP2M1 expression.

  • Compound: this compound (stock solution in DMSO).

  • Plates: 96-well black-walled imaging plates.

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Formaldehyde (B43269) (3.7% in PBS) for fixation.

    • Triton™ X-100 (0.1% in PBS) for permeabilization.

    • Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer or equivalent).

    • Wash Buffer (0.1% Tween® 20 in PBS).

  • Primary Antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody.

    • Mouse anti-total AP2M1 antibody.

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG.

    • IRDye® 680RD Goat anti-Mouse IgG.

  • Instrumentation: Infrared imaging system (e.g., LI-COR® Odyssey®).

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1.5 x 10^4 cells per well).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the culture medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells once with 150 µL of PBS.

    • Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.[4]

    • Wash the cells three times with Wash Buffer.

    • Permeabilize the cells by adding 150 µL of 0.1% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with Wash Buffer.

    • Add 150 µL of Blocking Buffer to each well.

    • Incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation:

    • Prepare a cocktail of the primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) in Blocking Buffer at the manufacturer's recommended dilution.

    • Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well.

    • Incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the cells four times with Wash Buffer for 5 minutes each.

    • Prepare a cocktail of the fluorescently labeled secondary antibodies (IRDye® 800CW and IRDye® 680RD) in Blocking Buffer, protected from light.

    • Remove the wash buffer and add 50 µL of the secondary antibody solution to each well.

    • Incubate for 1 hour at room temperature with gentle shaking, protected from light.

  • Imaging and Data Analysis:

    • Wash the cells four times with Wash Buffer for 5 minutes each, protected from light.

    • Ensure the final wash is completely removed.

    • Scan the plate using an infrared imaging system in both the 700 nm (total AP2M1) and 800 nm (phospho-AP2M1) channels.

    • Quantify the fluorescence intensity for both channels in each well.

    • Normalize the phospho-AP2M1 signal (800 nm) to the total AP2M1 signal (700 nm) for each well to account for variations in cell number.

    • Plot the normalized signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (log(inhibitor) vs. response) curve to determine the IC50 value.

Protocol 2: Biochemical AAK1 Kinase Assay (Radiometric)

This protocol provides a method to measure the direct enzymatic inhibition of AAK1.

Materials:

  • Enzyme: Recombinant human AAK1.

  • Substrate: Recombinant human AP2M1.

  • Compound: this compound.

  • Reagents:

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]

    • [γ-³³P]ATP or [γ-³²P]ATP.

    • Unlabeled ATP.

    • Phosphoric acid (e.g., 1%).

    • P81 phosphocellulose filter paper or mats.

  • Instrumentation: Scintillation counter.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing AAK1 enzyme, AP2M1 substrate, and serial dilutions of this compound in kinase buffer.

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP to a final desired concentration (e.g., 10-100 µM).

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C, ensuring the reaction stays within the linear range.

  • Stop and Capture:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Immediately immerse the filter mat in a bath of 1% phosphoric acid.

  • Washing:

    • Wash the filter mat three to four times with phosphoric acid for 5-10 minutes each wash to remove unincorporated radiolabeled ATP.

    • Perform a final wash with acetone (B3395972) to dry the mat.

  • Detection and Analysis:

    • Place the dried filter mat in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Plot the radioactive counts against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The provided protocols offer robust methods for generating dose-response curves for the AAK1 inhibitor this compound. The In-Cell Western™ assay is a powerful approach to determine the compound's potency in a physiologically relevant cellular environment by directly measuring the phosphorylation of the endogenous AAK1 substrate, AP2M1. The biochemical kinase assay provides a complementary method to assess the direct inhibitory effect on the purified enzyme. Together, these protocols will enable researchers to accurately characterize the inhibitory activity of this compound and similar compounds targeting the AAK1 kinase.

References

Troubleshooting & Optimization

Navigating BMS-911172 Solubility Challenges in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the AAK1 inhibitor BMS-911172, its limited solubility in aqueous buffers presents a common experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly, ensuring smoother experimental workflows and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous buffer?

This phenomenon, often called "crashing out," occurs because this compound is highly soluble in organic solvents like DMSO but is practically insoluble in water.[1] When the DMSO stock is introduced to a large volume of aqueous buffer, the compound is no longer in a favorable solvent environment and comes out of solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are effective solvents for preparing stock solutions of this compound.[1] It is crucial to use fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[1]

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

Directly dissolving this compound in aqueous buffers is generally unsuccessful due to its low aqueous solubility.

Q4: Are there any ready-to-use formulations for in vivo studies?

Yes, a common formulation for oral administration involves a multi-component vehicle to maintain the solubility of this compound. One such formulation consists of DMSO, PEG300, Tween 80, and sterile water.[1]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to overcoming solubility challenges with this compound in your experiments.

Problem: this compound Precipitates Upon Dilution in Aqueous Buffer

Immediate Steps:

  • Verify Stock Solution Integrity: Ensure your DMSO stock is clear and fully dissolved. If you observe any crystals, gently warm the solution and vortex until clear. Use fresh, anhydrous DMSO for preparing new stock solutions.[1]

  • Reduce Final Concentration: If your experimental design allows, lowering the final concentration of this compound in the aqueous buffer may prevent precipitation.

  • Optimize the Dilution Process:

    • Pre-warm your aqueous buffer to 37°C.

    • Add the this compound stock solution to the buffer drop-wise while vortexing or stirring vigorously to facilitate rapid mixing and minimize localized high concentrations.

Advanced Strategies:

If the above steps are insufficient, consider the following formulation adjustments:

  • Incorporate Co-solvents: Polyethylene glycol (e.g., PEG300, PEG400) can be added to the aqueous buffer to increase the solvent capacity for hydrophobic compounds.

  • Utilize Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can help to create micelles that encapsulate the compound, keeping it in solution.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used example.

Quantitative Solubility Data

Precise quantitative data for this compound solubility in various aqueous buffers is not extensively available in the public domain. However, the following table summarizes the known solubility information.

SolventConcentrationNotes
DMSO 68 mg/mL (200.38 mM)[1]Use of fresh, anhydrous DMSO is recommended.
Ethanol 68 mg/mL
Water Insoluble[1]
Phosphate Buffered Saline (PBS) Not reportedExpected to be very low.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 339.34 g/mol ).

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation for Oral Administration

This protocol is adapted from a standard formulation for poorly soluble compounds.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 68 mg/mL)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes

Procedure (for a 1 mL final volume):

  • To 400 µL of PEG300, add 50 µL of a 68 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture.

  • Vortex again until the solution is clear and homogenous.

  • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

  • Mix the final solution thoroughly. This formulation should be prepared fresh before each use.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Solubility Issues

G start This compound Precipitation in Aqueous Buffer check_stock Verify Stock Solution (Clear, fully dissolved?) start->check_stock lower_conc Lower Final Concentration check_stock->lower_conc optimize_dilution Optimize Dilution (Pre-warm buffer, vortex) lower_conc->optimize_dilution advanced_strategies Advanced Formulation Strategies optimize_dilution->advanced_strategies cosolvent Add Co-solvent (e.g., PEG300) advanced_strategies->cosolvent Try surfactant Add Surfactant (e.g., Tween 80) advanced_strategies->surfactant Try ph_adjust Adjust pH of Buffer advanced_strategies->ph_adjust Try cyclodextrin Use Cyclodextrin advanced_strategies->cyclodextrin Try success Solubility Achieved cosolvent->success surfactant->success ph_adjust->success cyclodextrin->success

A troubleshooting workflow for addressing this compound solubility issues.

AAK1 Signaling Pathway Involvement

This compound is an inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is involved in multiple cellular signaling pathways, including the NF-κB, Notch, and WNT pathways.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Notch_Receptor Notch Receptor Notch_ICD Notch Intracellular Domain (NICD) Notch_Receptor->Notch_ICD cleavage LRP6 LRP6 Receptor WNT_signaling WNT Signaling Cascade LRP6->WNT_signaling activates AAK1 AAK1 AAK1->LRP6 promotes endocytosis AP2 AP-2 Complex AAK1->AP2 phosphorylates IKB IKBα AAK1->IKB mediates AAK1->Notch_ICD stabilizes BMS911172 This compound BMS911172->AAK1 inhibits NFkB NF-κB (p50/p65) IKB->NFkB inhibits Gene_Transcription Gene Transcription NFkB->Gene_Transcription Notch_ICD->Gene_Transcription WNT_signaling->Gene_Transcription

Simplified diagram of AAK1's role in various signaling pathways.

References

Technical Support Center: Optimizing BMS-911172 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] AAK1 facilitates CME by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the binding of AP2 to cargo proteins and promotes the formation of clathrin-coated pits for receptor internalization.[1][3] By inhibiting AAK1, this compound disrupts these processes. The compound is noted to be a dual inhibitor of AAK1 and BMP2K/BIKE.

Q2: What are the typical effective concentrations of this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. A good starting point for dose-response experiments is a range from low nanomolar to low micromolar concentrations. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound is approximately 12 nM in enzymatic assays and 51 nM in cell-based assays. For initial experiments, a concentration range of 10 nM to 1 µM is often a reasonable starting point to observe biological effects.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To maintain stability and avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure that the final DMSO concentration in the cell culture does not exceed a level that could cause solvent-induced cytotoxicity, typically between 0.1% and 0.5%.[5]

Q4: In which cell lines has this compound or other AAK1 inhibitors been used?

Research on AAK1 inhibition has utilized various cell lines. For instance, HeLa and HEK293 cells have been used to study AAK1 function and inhibition.[3][6] Specifically, HeLa cells are suitable for assays measuring the phosphorylation of the AAK1 substrate, AP2M1.[3] The choice of cell line should be guided by the expression of AAK1 and the relevance of the AAK1 signaling pathway to the biological process being investigated.

Q5: Are there known off-target effects of this compound?

While this compound is a selective AAK1 inhibitor, like most kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations.[5][7] It is also a known inhibitor of BIKE (BMP-2 inducible kinase). To distinguish between on-target and off-target effects, it is advisable to use the lowest effective concentration and consider employing secondary, structurally different AAK1 inhibitors or genetic approaches like siRNA or CRISPR-Cas9 to validate findings.[8]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Problem 1: No observable effect of this compound on my cells.

Possible CauseTroubleshooting Steps
Sub-optimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Low AAK1 Expression or Activity Confirm AAK1 expression in your cell line using techniques like Western blot or RT-qPCR. Ensure the AAK1 pathway is active and relevant to your experimental phenotype.
Compound Instability Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different cell line with known sensitivity to AAK1 inhibition.

Problem 2: Excessive or unexpected cell death at desired therapeutic concentrations.

Possible CauseTroubleshooting Steps
Off-Target Cytotoxicity Determine the cytotoxic concentration 50 (CC50) for your cell line and compare it to the IC50 for AAK1 inhibition. A significant difference between these values indicates a therapeutic window.[8] If the values are close, the observed toxicity may be due to off-target effects.
Solvent Toxicity Ensure the final DMSO concentration in your cell culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound treatment.[9]
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, consider preparing fresh dilutions or using a lower final concentration.
Cell Line Sensitivity Some cell lines may be particularly sensitive to AAK1 inhibition or off-target effects. Perform a cell viability assay (e.g., MTT or resazurin) to quantify cytotoxicity across a range of concentrations.[8]

Data Presentation

Table 1: Inhibitory Activity of this compound

ParameterValueReference(s)
Target Adaptor-Associated Kinase 1 (AAK1)[1]
IC50 (Enzymatic Assay) 12 nM[4]
IC50 (Cell-Based Assay) 51 nM
Secondary Target BIKE (BMP-2 inducible kinase)

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for AAK1 Inhibition using an In-Cell Western Assay

This protocol describes a method to quantify the inhibition of AAK1 by measuring the phosphorylation of its substrate, AP2M1, in a cellular context.[3]

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound stock solution (10 mM in DMSO)

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • IRDye® conjugated secondary antibodies

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO). Replace the existing medium with the medium containing the compound dilutions and incubate for 1-2 hours at 37°C.[3]

  • Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[3] Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining: Block the cells and then incubate with primary antibodies against phospho-AP2M1 and total AP2M1. Following washes, incubate with the corresponding IRDye® conjugated secondary antibodies.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both phospho-AP2M1 and total AP2M1. Normalize the phospho-AP2M1 signal to the total AP2M1 signal for each well. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Visualizations

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Clathrin-Coated Pit Assembly CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 Binds Phospho_AP2 Phosphorylated AP2 AP2->Phospho_AP2 Clathrin Clathrin Endocytosis Endocytosis Clathrin->Endocytosis Mediates AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMS911172 This compound BMS911172->AAK1 Inhibits Phospho_AP2->CargoReceptor Enhanced Binding Phospho_AP2->Clathrin Recruits

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome CheckConcentration Verify this compound Concentration and Preparation Start->CheckConcentration ConcentrationOK Concentration Correct? CheckConcentration->ConcentrationOK OptimizeParameters Optimize Experimental Parameters (Dose-Response, Time-Course) ConcentrationOK->OptimizeParameters Yes PrepareFresh Prepare Fresh Stock Solution ConcentrationOK->PrepareFresh No ParametersOK Issue Resolved? OptimizeParameters->ParametersOK DistinguishEffects Distinguish On-Target vs. Off-Target Effects ParametersOK->DistinguishEffects No Success Successful Experiment ParametersOK->Success Yes OnTarget Is the effect on-target? DistinguishEffects->OnTarget PerformValidation Perform Validation Experiments (e.g., secondary inhibitor, siRNA) OnTarget->PerformValidation Yes Reassess Re-evaluate Hypothesis / Experimental System OnTarget->Reassess No PrepareFresh->CheckConcentration PerformValidation->Success

References

potential off-target effects of BMS-911172 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Potential Off-Target Effects of BMS-911172 at High Concentrations

This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides detailed information on its known selectivity, potential for off-target effects at high concentrations, and troubleshooting strategies for unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), with a reported IC50 value of approximately 12-35 nM.[1][2][3][4][5] AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and various signaling pathways.

Q2: How selective is this compound? Have off-target activities been observed?

A2: this compound has demonstrated good overall kinase selectivity. It has been profiled against a large panel of 391 kinases, where it showed a high degree of specificity for AAK1.[2] However, like most kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target inhibition exists, particularly at high concentrations (typically in the micromolar range). While detailed public data on the full kinome scan is limited, researchers should be aware that at concentrations significantly exceeding the IC50 for AAK1, other kinases may be inhibited.

Q3: We are observing unexpected cellular phenotypes (e.g., cytotoxicity, altered signaling) at high concentrations of this compound. Could this be due to off-target effects?

A3: It is plausible that unexpected phenotypes observed at high concentrations of this compound are a result of off-target activities. When the inhibitor concentration far exceeds the IC50 for AAK1, it may begin to engage other kinases with lower affinity. This can lead to the modulation of unintended signaling pathways, resulting in unforeseen cellular responses.

Q4: How can we experimentally confirm that our observed effects are due to off-target activities of this compound?

A4: To determine if an observed phenotype is due to an off-target effect, several experimental approaches are recommended:

  • Use a Structurally Unrelated AAK1 Inhibitor: If a different, potent, and selective AAK1 inhibitor with a distinct chemical scaffold does not produce the same phenotype, the effect is likely specific to this compound's off-target profile.

  • Rescue Experiment: If feasible, overexpressing a drug-resistant mutant of AAK1 that cannot be inhibited by this compound should reverse on-target effects. If the phenotype persists, it strongly suggests an off-target mechanism.

  • Kinome Profiling: The most direct method is to perform a comprehensive kinome-wide selectivity screen at the concentrations used in your experiments to identify all potential off-targets.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells. A lack of thermal stabilization of AAK1 at concentrations where the phenotype is observed could suggest off-target effects.

Q5: What is the recommended concentration range to use for this compound to maintain selectivity?

A5: To minimize the risk of off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response experiment should be conducted to determine the optimal concentration for your specific cellular model. As a general guideline, concentrations should ideally be kept within a range where potent inhibition of AAK1 is achieved without significantly engaging known or potential off-targets.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test a structurally different AAK1 inhibitor.1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage1. Perform a dose-response curve to determine the lowest effective concentration.Minimized cytotoxicity while maintaining on-target activity.
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.
Inhibitor instability1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).Ensures observed effects are due to the inhibitor and not its degradation products.
Cell line-specific effects1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.Distinguishes between general off-target effects and those specific to a particular cellular context.

Data Presentation

While the comprehensive kinome scan data for this compound is not publicly available, the following table provides a representative example of how such data would be presented. The off-target data is hypothetical and for illustrative purposes only.

Kinase Target IC50 (nM) % Inhibition @ 1µM Notes
AAK1 (Primary Target) 12 >99% Expected on-target activity.
Off-Target Kinase 1 (Hypothetical)25080%20-fold less potent than the primary target.
Off-Target Kinase 2 (Hypothetical)90050%Potential for off-target effects at higher concentrations.
Off-Target Kinase 3 (Hypothetical)>10,000<10%Likely not a significant off-target.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.

Assay Principle: The assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinases (a panel covering different families of the kinome).

  • Kinase-specific substrates (peptides or proteins).

  • ATP.

  • Kinase buffer.

  • This compound at various concentrations.

  • ADP-Glo™ Kinase Assay kit.

  • Microplate reader for luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Materials:

  • Cultured cells.

  • This compound.

  • PBS and lysis buffer with protease inhibitors.

  • Thermal cycler or heating blocks.

  • SDS-PAGE and Western blot reagents.

  • Primary antibody specific for AAK1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of AAK1 in the soluble fraction by Western blotting.

  • Plot the amount of soluble AAK1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Visualizations

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clathrin_Coated_Pit Clathrin-Coated Pit AP2_Complex AP-2 Complex Endocytosis Endocytosis AP2_Complex->Endocytosis AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit Signaling_Pathways Other Signaling Pathways AAK1->Signaling_Pathways BMS_911172 This compound BMS_911172->AAK1 Inhibits

Caption: Simplified AAK1 signaling in clathrin-mediated endocytosis.

Off_Target_Workflow Start Unexpected Phenotype Observed with High [this compound] Dose_Response Perform Dose-Response Curve for Phenotype Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to AAK1 IC50 Dose_Response->Compare_IC50 Structurally_Different_Inhibitor Test Structurally Different AAK1 Inhibitor Compare_IC50->Structurally_Different_Inhibitor EC50 >> IC50 On_Target Likely On-Target Effect Compare_IC50->On_Target EC50 ≈ IC50 Rescue_Experiment Perform AAK1 Rescue Experiment Structurally_Different_Inhibitor->Rescue_Experiment Kinome_Screen Perform Kinome-Wide Selectivity Screen Rescue_Experiment->Kinome_Screen Off_Target Likely Off-Target Effect Kinome_Screen->Off_Target

Caption: Workflow for identifying potential off-target effects.

Troubleshooting_Logic Issue Unexpected Result Is the effect dose-dependent? Dose_Dependent Dose-Dependent Is it reproducible with another AAK1 inhibitor? Issue:f1->Dose_Dependent Yes Not_Dose_Dependent Not Dose-Dependent Check inhibitor stability and experimental setup Issue:f1->Not_Dose_Dependent No Reproducible Reproducible Likely on-target effect. Consider pathway compensation. Dose_Dependent:f1->Reproducible Yes Not_Reproducible Not Reproducible Likely off-target effect of this compound. Perform kinome screen. Dose_Dependent:f1->Not_Reproducible No Artifact {Artifact | Address experimental variability.} Not_Dose_Dependent:f1->Artifact

References

minimizing BMS-911172 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-911172. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome challenges related to the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and signaling pathways such as the NF-κB, Notch, and WNT pathways.

Q2: What are the known solubility properties of this compound?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of up to 200.38 mM (68 mg/mL).[2] However, it is poorly soluble in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media.[2]

Q3: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. The primary reason is often "solvent shock." This occurs when a concentrated DMSO stock solution of the compound is rapidly diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the compound to crash out of solution before it can be adequately dispersed and stabilized. Other contributing factors can include the final concentration of the inhibitor, the temperature of the medium, and the composition of the medium itself.

Q4: How does the final DMSO concentration affect my experiment?

High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.

Q5: Can serum in the cell culture medium affect the solubility of this compound?

Yes, components in fetal bovine serum (FBS) or other sera, such as albumin, can bind to hydrophobic drugs. This binding can increase the apparent solubility and stability of the compound in the medium.[3] Consequently, experiments performed in higher serum concentrations may exhibit less precipitation. However, it's important to note that only the unbound, free fraction of the drug is typically available to enter cells and exert its biological effect.[3][4]

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and minimize the precipitation of this compound in your experimental media.

Problem: Precipitate forms immediately after adding this compound stock to the media.

Possible Cause: Solvent Shock

Solutions:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. First, create a more dilute stock in your cell culture medium. Then, add this intermediate dilution to the final volume of media.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the vortex of the pre-warmed media while gently stirring or swirling. This helps to disperse the compound more effectively.

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. The solubility of many compounds, including this compound, is lower at colder temperatures.

Problem: The media becomes cloudy or a precipitate forms over time during incubation.

Possible Causes:

  • Concentration Exceeds Solubility Limit: The final working concentration of this compound may be too high for the specific aqueous environment of your cell culture medium.

  • Media Evaporation: Over long-term experiments, evaporation from the culture plates can increase the concentration of all components, potentially pushing this compound above its solubility limit.

  • Changes in Media pH: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound.

Solutions:

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.

  • Optimize Final Concentration: Use a final concentration of this compound that is below its determined kinetic solubility limit.

  • Maintain Proper Humidification: Ensure your cell culture incubator is properly humidified to minimize evaporation.

  • Use Buffered Media: Consider using a medium containing HEPES buffer to maintain a more stable pH throughout your experiment.

Quantitative Data Summary

SolventSolubilityMolar Concentration
DMSO68 mg/mL200.38 mM
WaterInsoluble-
Ethanol68 mg/mL-
Aqueous Media User-Determined User-Determined

Data compiled from supplier datasheets.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder and DMSO to equilibrate to room temperature.

  • Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight of this compound = 339.34 g/mol ).

  • Carefully add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the tube to 37°C or briefly sonicate.

  • Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Kinetic Solubility Assay by Visual Assessment

Objective: To determine the approximate kinetic solubility of this compound in a specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes

Procedure:

  • Media Setup: Dispense a fixed volume of your pre-warmed complete cell culture medium (e.g., 495 µL) into a series of sterile microcentrifuge tubes.

  • Serial Dilution:

    • To the first tube, add a calculated amount of the 10 mM this compound stock to achieve the highest desired concentration (e.g., 5 µL into 495 µL for a 100 µM solution with 1% DMSO). Vortex immediately.

    • Perform 2-fold serial dilutions by transferring 250 µL from the highest concentration tube to a new tube containing 250 µL of fresh media. Repeat for a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 2, 24, or 48 hours).

  • Assessment: After incubation, carefully inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a film). The highest concentration that remains clear is the approximate kinetic solubility of this compound in your specific medium.

Visualizations

AAK1 Signaling Pathway Involvement

AAK1_Signaling_Pathways BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Inhibits AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 subunit Notch Notch Pathway AAK1->Notch Regulates WNT WNT Pathway AAK1->WNT Regulates NFkB NF-κB Pathway AAK1->NFkB Regulates Iron Iron Trafficking AAK1->Iron Regulates Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Regulates

Caption: Involvement of AAK1 in various cellular signaling pathways.

Experimental Workflow for Minimizing Precipitation

Precipitation_Workflow Start Start: Prepare Working Solution Stock Prepare Concentrated This compound Stock in DMSO Start->Stock Intermediate Perform Intermediate Dilution in Pre-warmed Medium Stock->Intermediate Prewarm Pre-warm Cell Culture Medium to 37°C Prewarm->Intermediate Final Add Intermediate Dilution to Final Volume of Medium Intermediate->Final Add Add to Cells Final->Add Check Precipitation Observed? Add->Check Solubility Determine Kinetic Solubility (See Protocol 2) Check->Solubility Yes Success Experiment Ready Check->Success No Adjust Adjust Final Concentration to Below Solubility Limit Solubility->Adjust Adjust->Start Troubleshooting_Logic Problem Problem: this compound Precipitation Immediate Immediate Precipitation? Problem->Immediate Delayed Delayed Precipitation? Problem->Delayed SolventShock Likely Cause: Solvent Shock Immediate->SolventShock Yes Concentration Possible Causes: - Concentration > Solubility - Media Evaporation - pH Shift Delayed->Concentration Yes Solution1 Solutions: - Use Serial Dilution - Add to Warmed Media - Slow Addition & Mixing SolventShock->Solution1 Solution2 Solutions: - Determine Kinetic Solubility - Lower Final Concentration - Ensure Humidification - Use Buffered Media Concentration->Solution2

References

Navigating Preclinical Studies with BMS-911172: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AAK1 inhibitor, BMS-911172, in neuropathic pain studies. Inconsistent results in preclinical models of neuropathic pain are a common challenge. This guide aims to address specific issues that may arise during your experiments to help ensure consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in neuropathic pain?

A1: this compound is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 has been identified as a novel target for neuropathic pain.[2][3] The anti-nociceptive effects of AAK1 inhibition are mechanistically linked to the enhancement of α2 adrenergic signaling, a pathway known to be involved in pain reduction.[3][4] Inhibition of AAK1 in the spinal cord is believed to be the primary site of its analgesic action.[4]

Q2: In which preclinical models has this compound or other AAK1 inhibitors shown efficacy?

A2: AAK1 inhibitors, including this compound, have demonstrated efficacy in various rodent models of neuropathic and persistent pain. These include:

  • Formalin-induced inflammatory pain: Reduced phase II flinching and licking/biting behaviors.[1][2]

  • Chung model (Spinal Nerve Ligation, SNL): AAK1 knockout mice did not develop tactile allodynia, and AAK1 inhibitors reversed established pain behavior in this model.[3][4]

  • Chronic Constriction Injury (CCI): this compound has been shown to reduce thermal and mechanical hyperalgesia in this model.[1][5]

  • Streptozotocin (STZ)-induced diabetic peripheral neuropathy: AAK1 inhibitors have been effective in reducing evoked pain responses in this model.[4]

Q3: What are some potential reasons for observing inconsistent efficacy with this compound in my studies?

A3: Inconsistent results in preclinical neuropathic pain studies can arise from a multitude of factors. For AAK1 inhibitors like this compound, specific areas to scrutinize include:

  • Drug Formulation and Administration: Improper formulation can lead to poor solubility, stability, and bioavailability. The route and technique of administration are also critical for achieving desired exposure at the target site.

  • Animal Model Variability: The choice of species, strain, and the specific neuropathic pain model can significantly influence outcomes. Surgical inconsistencies in models like CCI and SNL are a major source of variability.

  • Behavioral Testing Parameters: The timing of behavioral assessments, the specific tests used (e.g., von Frey filaments, Hargreaves test), and the acclimatization of the animals can all impact the results.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Insufficient drug exposure in the central nervous system (CNS), particularly the spinal cord, will lead to a lack of efficacy. It is crucial to correlate behavioral effects with drug concentrations in the target tissue.

Troubleshooting Guide

Issue 1: Lack of Efficacy in a Neuropathic Pain Model
Possible Cause Troubleshooting Step Expected Outcome
Improper Drug Formulation Ensure this compound is fully solubilized. For in vivo oral administration, a formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O has been suggested. For subcutaneous injection, appropriate vehicles should be used. Prepare fresh formulations for each experiment.[6]A clear, homogenous solution that ensures consistent dosing and bioavailability.
Suboptimal Dosing and Route of Administration Review the literature for effective dose ranges (e.g., 30-60 mg/kg, s.c.).[1][5] Consider the route of administration; spinal cord exposure is key.[4] Conduct a dose-response study to determine the optimal dose for your specific model and endpoint.Identification of a dose that produces a statistically significant analgesic effect.
Insufficient CNS/Spinal Cord Exposure If possible, perform pharmacokinetic analysis to measure this compound concentrations in plasma, brain, and spinal cord tissue at time points relevant to your behavioral testing.Confirmation that the drug is reaching its target site of action at concentrations sufficient to inhibit AAK1.
Variability in the Animal Model Refine surgical procedures for models like CCI or SNL to ensure consistency. Ensure animals exhibit a stable and robust neuropathic pain phenotype before initiating treatment. Consider the use of positive controls to validate the sensitivity of your model.Reduced variability in baseline pain thresholds and a clear therapeutic window for observing drug effects.
Inappropriate Timing of Behavioral Assessment The timing of behavioral testing should align with the peak plasma and CNS concentrations of this compound. Conduct a time-course study to determine the optimal window for assessing efficacy after drug administration.Capture of the maximal analgesic effect of the compound.
Issue 2: High Variability in Behavioral Data
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Animal Acclimatization Acclimatize animals to the testing environment and equipment for several days before baseline testing and throughout the study. Handle animals consistently.Reduced stress-induced variability in behavioral responses.
Inconsistent Behavioral Testing Procedures Standardize all behavioral testing protocols. Ensure all experimenters are properly trained and follow the same procedures. Blind the experimenter to the treatment groups to minimize bias.Increased precision and reproducibility of behavioral measurements.
Baseline Pain Threshold Fluctuations Establish stable baseline pain thresholds over several days before randomizing animals into treatment groups. Exclude animals that do not show a consistent pain phenotype.More reliable assessment of treatment effects relative to a stable baseline.

Quantitative Data Summary

Compound Assay IC50 Animal Model Dose Efficacy Reference
This compound AAK1 Enzyme Assay12 nMMouse Formalin Test60 mg/kg s.c.Reduction in phase II pain behavior[1]
This compound Cellular Assay (µ2 phosphorylation)51 nMRat CCI Model60 mg/kg s.c.Reduction in thermal and mechanical hyperalgesia[1][5]
LP-935509 Not SpecifiedNot SpecifiedMouse SNL ModelNot SpecifiedReversal of established pain behavior[4]
LP-935509 Not SpecifiedNot SpecifiedRat CCI ModelNot SpecifiedReduction in evoked pain responses[4]
LP-935509 Not SpecifiedNot SpecifiedRat STZ Diabetic NeuropathyNot SpecifiedReduction in evoked pain responses[4]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats (General Protocol)
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced approximately 1 mm apart.

    • The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

  • Wound Closure: Close the muscle layer and skin with sutures.

  • Post-operative Care: Administer post-operative analgesics and monitor the animal for signs of distress.

  • Behavioral Testing: Allow the animal to recover for a period of 7-14 days, during which neuropathic pain behaviors (mechanical allodynia and thermal hyperalgesia) will develop. Establish a stable baseline before commencing drug treatment.

Behavioral Assessment: Mechanical Allodynia (von Frey Test)
  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

Visualizations

AAK1_Signaling_Pathway cluster_Neuron Neuron AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates Pain_Signal_Propagation Pain Signal Propagation AAK1->Pain_Signal_Propagation Indirectly Modulates AP2->Pain_Signal_Propagation Facilitates Alpha2_AR α2 Adrenergic Receptor Signaling_Cascade Downstream Signaling Alpha2_AR->Signaling_Cascade Activates Alpha2_AR->Pain_Signal_Propagation Inhibits Norepinephrine Norepinephrine Norepinephrine->Alpha2_AR Binds Analgesia Analgesia Signaling_Cascade->Analgesia Leads to BMS_911172 This compound BMS_911172->AAK1 Inhibits

Caption: AAK1 Signaling in Neuropathic Pain and the Action of this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Execution Experiment Execution cluster_Analysis Data Analysis & Interpretation Animal_Model Induce Neuropathic Pain Model (e.g., CCI, SNL) Baseline Establish Stable Baseline (von Frey, Hargreaves) Animal_Model->Baseline Randomization Randomize Animals (Vehicle vs. This compound) Baseline->Randomization Formulation Prepare Fresh this compound Formulation Randomization->Formulation Administration Administer Drug (e.g., s.c., p.o.) Formulation->Administration Behavioral_Testing Post-Dose Behavioral Testing (Time-course) Administration->Behavioral_Testing Data_Analysis Analyze Behavioral Data (e.g., ANOVA) Behavioral_Testing->Data_Analysis PK_PD Optional: PK/PD Analysis (Correlate exposure with efficacy) Data_Analysis->PK_PD Conclusion Draw Conclusions Data_Analysis->Conclusion PK_PD->Conclusion

Caption: General Workflow for a this compound In Vivo Efficacy Study.

Troubleshooting_Logic Start Inconsistent or Negative Results Check_Formulation Is the formulation correct and freshly prepared? Start->Check_Formulation Check_Dose Is the dose and route of administration optimal? Check_Formulation->Check_Dose Yes Fix_Formulation Action: Remake formulation, ensure solubility. Check_Formulation->Fix_Formulation No Check_Model Is the animal model consistent and validated? Check_Dose->Check_Model Yes Fix_Dose Action: Perform dose-response and PK/PD studies. Check_Dose->Fix_Dose No Check_Behavior Are behavioral procedures standardized and blinded? Check_Model->Check_Behavior Yes Fix_Model Action: Refine surgical technique, use positive controls. Check_Model->Fix_Model No Positive_Result Consistent, Positive Results Check_Behavior->Positive_Result Yes Fix_Behavior Action: Retrain staff, implement blinding. Check_Behavior->Fix_Behavior No Fix_Formulation->Start Fix_Dose->Start Fix_Model->Start Fix_Behavior->Start

Caption: Troubleshooting Flowchart for Inconsistent this compound Results.

References

AAK1 Inhibitor Technical Support Center: Addressing Motor Impairment Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AAK1 Inhibitor Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Adaptor-Associated Kinase 1 (AAK1) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and address potential motor impairment side effects during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Are motor impairments a known side effect of AAK1 inhibitors?

A1: While preclinical studies with some AAK1 inhibitors, such as BMS-911172, have reported a lack of motor side effects at therapeutic doses, clinical trials with compounds like LX-9211 (BMS-986176) have reported dizziness and balance disorders in human subjects. AAK1 knockout mice have been reported to not exhibit significant motor impairments in some studies. Therefore, motor impairment is a potential but not universal side effect, likely dependent on the specific compound, its selectivity, dosage, and central nervous system (CNS) penetration.

Q2: What is the proposed mechanism by which an AAK1 inhibitor might cause motor side effects?

A2: AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking in the CNS. Inhibition of AAK1 could potentially disrupt these processes in motor neurons or other brain regions integral to motor control, leading to impairments. However, the exact mechanisms are still under investigation and may also involve off-target effects on other kinases.

Q3: How can I proactively assess the risk of motor impairment with my AAK1 inhibitor?

A3: A proactive approach involves a combination of in vitro and in vivo studies. In vitro kinase profiling can help determine the selectivity of your inhibitor and identify potential off-target kinases that could contribute to motor side effects. In vivo, a thorough dose-response study incorporating a battery of motor function tests (such as the Rotarod, grip strength, and open field tests) is essential to establish a therapeutic window and identify the dose at which motor impairments emerge.

Q4: Are there different strategies for designing AAK1 inhibitors to avoid motor side effects?

A4: Yes, one key strategy is to modulate the CNS penetration of the inhibitor. For indications where the therapeutic target is in the peripheral nervous system (e.g., certain types of neuropathic pain), designing a peripherally restricted AAK1 inhibitor, like LP-922761, can minimize CNS-related side effects, including motor impairment. In contrast, for CNS targets, optimizing selectivity and potency is crucial to minimize off-target effects.

Troubleshooting Guide: Unexpected Motor Deficits

If you observe unexpected motor impairments in your rodent studies, follow this step-by-step guide to identify the potential cause.

Step 1: Verify the Observation

  • Confirm the phenotype: Repeat the motor function test with a larger cohort of animals to ensure the observation is consistent and statistically significant.

  • Blinded assessment: Have a researcher blinded to the treatment groups perform the behavioral assessments to eliminate potential bias.

  • Control groups: Ensure you have appropriate vehicle control and positive control groups (e.g., a compound known to cause motor deficits) to validate your experimental setup.

Step 2: Investigate the Compound and Formulation

  • Compound integrity: Verify the identity and purity of your AAK1 inhibitor using analytical methods like LC-MS and NMR.

  • Formulation issues: Poor solubility or precipitation of the compound in the vehicle can lead to inconsistent dosing and potential toxicity. Prepare fresh formulations for each experiment and visually inspect for any precipitation. Consider reformulating with different excipients if issues persist.

  • Dose calculation: Double-check all dose calculations and administration volumes.

Step 3: Differentiate Between On-Target and Off-Target Effects

  • Dose-response relationship: Establish a clear dose-response curve for both the desired therapeutic effect and the motor impairment. A significant separation between these curves suggests a potential therapeutic window.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate the time course of motor impairment with the plasma and brain concentrations of the inhibitor. This can help determine if the side effect is linked to peak exposure or sustained exposure.

  • Use of a tool compound: If available, test a structurally distinct AAK1 inhibitor with a different off-target profile. If both compounds produce similar motor deficits at equivalent levels of AAK1 inhibition, it suggests an on-target effect.

  • Kinase profiling: Perform a broad kinase screen to identify potential off-target kinases that your inhibitor may be affecting.

Step 4: Consider Animal-Specific Factors

  • Strain differences: Different rodent strains can have varying sensitivities to drugs. If possible, test your compound in a different strain to see if the motor impairment is consistent.

  • Animal health: Ensure that the animals are healthy and free from any underlying conditions that could affect their motor performance.

The following diagram illustrates a logical workflow for troubleshooting unexpected motor impairments:

TroubleshootingWorkflow observe Observe Unexpected Motor Impairment verify Step 1: Verify Observation - Repeat with larger cohort - Blinded assessment - Check controls observe->verify investigate Step 2: Investigate Compound - Check purity & identity - Assess formulation - Verify dose calculation verify->investigate If confirmed differentiate Step 3: Differentiate Effects - Dose-response analysis - PK/PD correlation - Test tool compound - Kinase profiling investigate->differentiate If compound is OK formulation_issue Likely Formulation Issue investigate->formulation_issue If issues found animal_factors Step 4: Consider Animal Factors - Strain differences - Animal health status differentiate->animal_factors If effects are unclear on_target Likely On-Target Effect differentiate->on_target If consistent across structurally distinct AAK1is off_target Likely Off-Target Effect differentiate->off_target If profiles differ animal_issue Likely Animal-Specific Issue animal_factors->animal_issue conclusion Conclusion & Next Steps on_target->conclusion off_target->conclusion formulation_issue->conclusion animal_issue->conclusion

Troubleshooting workflow for unexpected motor deficits.

Data on AAK1 Inhibitors and Motor Function

The following tables summarize publicly available data on the motor side effect profiles of select AAK1 inhibitors.

Table 1: Preclinical Motor Function Assessment of AAK1 Inhibitors

CompoundSpeciesMotor Function TestDoseOutcome
This compound Mouse, RatNot specified60 mg/kgNo motor side effects observed[1]
LP-935509 MouseOpen FieldNot specifiedNo significant difference in distance traveled in AAK1 KO mice
AAK1 Knockout MouseNot specifiedN/ANo reported motor impairment[1]

Table 2: Clinically Observed Side Effects of LX-9211 (BMS-986176)

Side EffectIncidence (Low Dose)Incidence (High Dose)Incidence (Placebo)
Dizziness >5%>5% (dose-dependent trend)<29.9%
Balance Disorder >5%>5%<29.9%
Nausea >5%>5% (dose-dependent trend)<29.9%
Headache >5%>5%<29.9%

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step for the recruitment of cargo and the formation of clathrin-coated pits. This process is essential for the internalization of cell surface receptors and synaptic vesicle recycling.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane Receptor Transmembrane Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 inhibits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms Endocytosis Endocytosis & Synaptic Vesicle Recycling Vesicle->Endocytosis leads to

Simplified AAK1 signaling pathway in endocytosis.

Experimental Protocols

Here are detailed protocols for key behavioral tests to assess motor function in rodents.

Rotarod Test

Objective: To assess motor coordination and balance.

Methodology:

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) and fall sensors.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Training (optional but recommended): Place mice on the rod rotating at a low, constant speed (e.g., 4 rpm) for 60 seconds for 2-3 trials on the day before testing.

  • Testing:

    • Place the mouse on the rod.

    • Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall (in seconds). If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Perform 3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Analyze the average latency to fall across the trials for each experimental group.

Grip Strength Test

Objective: To measure forelimb and/or hindlimb muscle strength.

Methodology:

  • Apparatus: A grip strength meter with a wire grid or bar connected to a force gauge.

  • Procedure:

    • Hold the mouse by the tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws (for forelimb strength) or all four paws.

    • Gently pull the mouse away from the grid in a smooth, horizontal motion until it releases its grip.

    • The force gauge will record the peak force exerted in grams.

    • Perform 3-5 trials and record the average peak force.

  • Data Analysis: Normalize the grip strength to the animal's body weight. Compare the normalized grip strength across different treatment groups.

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Methodology:

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone. An overhead camera records the animal's movement.

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

  • Procedure:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).

    • The tracking software will record various parameters.

  • Data Analysis: Key parameters for motor function include:

    • Total distance traveled: A measure of overall locomotor activity.

    • Velocity: The speed of movement.

    • Rearing frequency: The number of times the animal stands on its hind legs. Compare these parameters between the different experimental groups.

The following diagram outlines the general workflow for assessing motor side effects in vivo:

ExperimentalWorkflow cluster_tests Motor Function Assessment Battery start Start: In Vivo Study with AAK1 Inhibitor acclimation Animal Acclimation (≥ 30 mins) start->acclimation dosing Compound Administration (Vehicle & Inhibitor Groups) acclimation->dosing rotarod Rotarod Test (Coordination & Balance) dosing->rotarod grip Grip Strength Test (Muscle Strength) dosing->grip open_field Open Field Test (Locomotor Activity) dosing->open_field data_collection Data Collection & Analysis rotarod->data_collection grip->data_collection open_field->data_collection interpretation Interpretation of Results (Assess Motor Impairment) data_collection->interpretation end End: Report Findings interpretation->end

Workflow for in vivo motor side effect assessment.

References

improving BMS-911172 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BMS-911172. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your research.

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected potency in assays. Degradation of this compound in your experimental medium (e.g., cell culture media, buffer).Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before use. Consider performing a time-course experiment to assess stability in your specific medium.
Precipitate formation in stock or working solutions. Poor solubility or compound aggregation. This compound is practically insoluble in water.[1]Ensure the appropriate solvent is used. DMSO is a common solvent for initial stock solutions.[1] For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Sonication may help dissolve the compound. Prepare working solutions fresh from a high-concentration stock.
Variability between experimental replicates. Inconsistent compound concentration due to degradation or adsorption to labware.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Use low-adsorption plasticware (e.g., polypropylene) for storing and handling solutions. Include a positive control with a known stable compound to differentiate between compound instability and assay variability.
Loss of activity after storage of working solutions. Instability of the compound at the storage temperature or in the chosen solvent.For long-term storage, this compound powder is stable for years at -20°C. In solvent, it should be stored at -80°C for up to a year.[1] Avoid storing dilute aqueous solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a powder at -20°C, where it is stable for up to three years. For stock solutions, fresh, moisture-free DMSO is recommended.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.[1] this compound is insoluble in water.[1]

Q2: What are the likely degradation pathways for this compound?

A2: this compound contains an aryl amide linkage, which can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] Other potential degradation pathways for small molecules include oxidation and photodegradation. To mitigate these, it is important to protect solutions from light and to use high-purity, degassed solvents where possible.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: A forced degradation study can be performed to evaluate the stability of this compound under your experimental conditions. This involves intentionally exposing the compound to stress conditions such as heat, light, acid, base, and oxidation.[4] The amount of remaining intact compound and the formation of degradation products can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Q4: Are there any known incompatibilities of this compound with common labware or reagents?

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Researchers should adapt this protocol to their specific needs and validate the analytical method.

Objective: To identify potential degradation pathways and assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for various time points.

    • Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for several days.

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7][8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method for a similar kinase inhibitor could be a C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile.[9][10]

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point compared to a non-stressed control.

    • Identify and quantify any degradation products.

Illustrative Quantitative Data

The following tables present hypothetical data from a forced degradation study of this compound to demonstrate how results can be structured.

Table 1: Stability of this compound under Hydrolytic Stress at 60°C

Time (hours)% this compound Remaining (0.1 M HCl)% this compound Remaining (0.1 M NaOH)
0100100
295.292.5
688.781.3
2470.165.8

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Stress ConditionDuration% this compound Remaining
3% H₂O₂24 hours91.4
Thermal (70°C, solid)7 days98.9
Thermal (70°C, solution)7 days94.2
Photostability (ICH Q1B)-96.5

Visualizations

AAK1 Signaling Pathway

This compound is an inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis and has been shown to influence WNT and Notch signaling pathways.

AAK1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Transmembrane Receptor AP2 AP2 Complex Receptor->AP2 Binds to Clathrin Clathrin AP2->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Mediates BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Inhibits AAK1->AP2 Phosphorylates μ2 subunit WNT WNT Signaling AAK1->WNT Influences Notch Notch Signaling AAK1->Notch Influences

Caption: AAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare this compound Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress_Samples HPLC HPLC Analysis (Stability-Indicating Method) Stress_Samples->HPLC Data Data Acquisition HPLC->Data Quantify Quantify Remaining This compound Data->Quantify Identify Identify Degradation Products Data->Identify Report Generate Stability Report Quantify->Report Identify->Report

References

Technical Support Center: BMS-911172 Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of BMS-911172 to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound powder should be stored at -20°C for up to three years.[1] For optimal stability, it is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

Q2: How should I store this compound in solution?

Stock solutions of this compound in a suitable solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solutions into smaller, single-use volumes.[1]

Q3: What are the recommended solvents for this compound?

This compound is soluble in DMSO (up to 68 mg/mL) and ethanol (B145695) (up to 68 mg/mL).[1] It is insoluble in water.[1] When using DMSO, it is critical to use fresh, anhydrous grade solvent, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]

Q4: Is this compound sensitive to light?

Q5: What are the known incompatibilities for this compound?

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances should be avoided to prevent chemical degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced compound activity or inconsistent experimental results. Compound degradation due to improper storage.- Verify that the storage temperature for both solid and solution forms of this compound aligns with the recommended guidelines (-20°C for powder, -80°C for long-term solution storage).[1] - Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.[1] - Confirm that fresh, anhydrous DMSO was used for preparing solutions.[1]
Precipitate observed in thawed stock solution. Reduced solubility due to moisture absorption by the solvent (e.g., DMSO) or exceeding solubility limits.- Use fresh, anhydrous DMSO for all future solution preparations.[1] - Gently warm the solution and vortex to attempt redissolving the precipitate. If it persists, the solution may be supersaturated or degraded, and a fresh solution should be prepared.
Discoloration of the solid compound or solution. Potential degradation due to oxidation or other chemical reactions.- Discard the discolored material. - Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) if oxidation is a suspected issue. - Review handling procedures to minimize exposure to air and incompatible materials.[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 339.34 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Visualizations

G cluster_storage This compound Storage Recommendations cluster_handling Key Handling Precautions Solid Solid Compound Temp_Solid Temp_Solid Solid->Temp_Solid -20°C (up to 3 years) Solution In Solution Temp_Sol_Long Temp_Sol_Long Solution->Temp_Sol_Long -80°C (up to 1 year) Temp_Sol_Short Temp_Sol_Short Solution->Temp_Sol_Short -20°C (up to 1 month) Precautions Aliquot Aliquot Precautions->Aliquot Aliquot to avoid freeze-thaw cycles Fresh_DMSO Fresh_DMSO Precautions->Fresh_DMSO Use fresh, anhydrous DMSO Protect_Light Protect_Light Precautions->Protect_Light Protect from light Avoid_Incompatibles Avoid_Incompatibles Precautions->Avoid_Incompatibles Avoid strong acids, bases, and oxidizing/ reducing agents

Caption: Recommended storage and handling for this compound.

G start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temperature, Aliquoting) start->check_storage check_solvent Check Solvent Quality (Fresh, Anhydrous DMSO?) check_storage->check_solvent Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Storage Incorrect check_handling Review Handling Procedures (Light exposure, Incompatibles?) check_solvent->check_handling Solvent OK check_solvent->prepare_fresh Solvent Issue check_handling->prepare_fresh Handling Issue re_run_exp Re-run Experiment check_handling->re_run_exp Handling OK prepare_fresh->re_run_exp

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Validating BMS-911172 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in a new cell line. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as an ATP-competitive inhibitor of AAK1. By binding to the ATP-binding pocket of AAK1, it prevents the transfer of phosphate (B84403) to its substrates, most notably the AP-2 μ2 subunit (AP2M1).[3] This inhibition of AP2M1 phosphorylation disrupts the proper functioning of the AP-2 complex, a key component in the formation of clathrin-coated pits, thereby impairing clathrin-mediated endocytosis.

Q3: What is a reliable biomarker to confirm this compound activity in my cells?

A3: The most direct and reliable biomarker for AAK1 activity in cells is the phosphorylation of its substrate, the AP2M1 subunit of the AP-2 complex, at threonine 156 (p-AP2M1 Thr156). A successful inhibition of AAK1 by this compound will result in a dose-dependent decrease in the levels of p-AP2M1 (Thr156). This can be readily assessed by Western Blotting.

Q4: What is the expected phenotypic outcome of AAK1 inhibition in a new cell line?

A4: The primary phenotype expected from AAK1 inhibition is the disruption of clathrin-mediated endocytosis. This can manifest in various ways depending on the cell line and the specific processes reliant on CME. For example, you might observe reduced internalization of specific cell surface receptors. Additionally, as AAK1 is implicated in other signaling pathways like NF-κB, CDK16, and Nrg1/ErbB4, you may observe other, more cell-type specific phenotypes. It is important to characterize the role of AAK1 in your specific cell line of interest.

Q5: What is the reported potency of this compound?

A5: The half-maximal inhibitory concentration (IC50) of this compound for AAK1 has been reported to be in the low nanomolar range in biochemical assays. However, the effective concentration in a cellular context (EC50) will likely be higher and can vary between cell lines due to factors like cell permeability and expression levels of AAK1. It is crucial to perform a dose-response experiment in your specific cell line.

Experimental Protocols and Data Presentation

Protocol 1: Western Blotting for Phospho-AP2M1 (Thr156)

This protocol details the steps to assess the inhibition of AAK1 by measuring the phosphorylation of its direct substrate, AP2M1.

Materials:

  • Your new cell line

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156)

    • Mouse or Rabbit anti-total AP2M1

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to your protein lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total AP2M1 and a loading control (e.g., β-actin).

Data Presentation: Western Blot Quantification

Treatment (this compound, nM)p-AP2M1 (Thr156) IntensityTotal AP2M1 IntensityLoading Control IntensityNormalized p-AP2M1/Total AP2M1
0 (Vehicle)
10
50
100
500
1000
Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol is to determine the effect of this compound on the viability and proliferation of your new cell line.

Materials:

  • Your new cell line

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A broad concentration range is recommended for the initial experiment (e.g., 1 nM to 100 µM).

    • Include a vehicle control (DMSO) and a positive control for cell death if available.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate for a relevant period (e.g., 48-72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Read the absorbance at the appropriate wavelength using a plate reader.

Data Presentation: Cell Viability IC50 Determination

This compound Concentration (µM)Absorbance (OD)% Viability (Normalized to Vehicle)
0 (Vehicle)100
0.01
0.1
1
10
100

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits pAP2M1 p-AP2M1 (Thr156) AAK1 AAK1 AAK1->AP2 phosphorylates (AP2M1 subunit) BMS911172 This compound BMS911172->AAK1 inhibits Endocytosis Clathrin-Mediated Endocytosis pAP2M1->Endocytosis promotes Western_Blot_Workflow start Start: Seed Cells treat Treat with This compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Ab (p-AP2M1) block->primary_ab secondary_ab Secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Data detect->analyze

References

dealing with high background in AAK1 enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background signals in Adaptor-Associated Kinase 1 (AAK1) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background signals in AAK1 enzymatic assays?

High background can originate from several sources, broadly categorized as issues with reagents, assay procedure, or measurement. Specific causes include:

  • Enzyme Concentration: An excessively high concentration of AAK1 can lead to high autophosphorylation or non-specific activity.[1][2]

  • Substrate Issues: The substrate may be unstable and degrade spontaneously, or it could be contaminated with phosphopeptides.[3] High concentrations of the substrate might also contribute to non-specific binding.[4]

  • ATP Concentration: Using ATP concentrations significantly above the Km of the kinase can lead to a high background signal, especially in assays that measure ADP formation.[1]

  • Compound Interference: Test compounds can interfere with the detection system. For instance, some compounds are auto-fluorescent or can inhibit/activate the detection reagents (e.g., luciferase in luminescence assays).[1] Compound aggregation can also lead to non-specific signals.[1]

  • Non-Specific Binding: The enzyme, substrate, or detection antibodies can bind non-specifically to the assay plate or filter membranes.[3][5]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with ATP, phosphopeptides, or other kinases.[3]

  • Instrument Settings: Improper instrument settings, such as an overly high gain on a microplate reader, can amplify background noise.[6] Well-to-well crosstalk in luminescence assays can also be a factor if a very high signal well is adjacent to a low signal well.[7]

Q2: What are the essential controls to include in my AAK1 assay to diagnose high background?

Incorporating the right controls is fundamental for troubleshooting.[1] Key controls include:

  • No-Enzyme Control: Contains all assay components (including substrate, ATP, and test compound) except for the AAK1 enzyme. This is crucial for identifying background originating from the substrate, buffer, compound interference, or the detection system itself.[1]

  • No-Substrate Control: Contains all assay components (including AAK1 and ATP) except for the substrate. This helps to measure the level of AAK1 autophosphorylation.[1]

  • Positive Control (No Inhibitor): Represents 100% kinase activity and provides the maximum signal window for the assay.[1]

  • Negative Control (Known Inhibitor): A well-characterized AAK1 inhibitor helps to validate that the assay is performing as expected and that the observed signal is indeed from AAK1 activity.[1]

Q3: How does the concentration of AAK1 enzyme and substrate affect the background?

Both enzyme and substrate concentrations are critical parameters that require optimization.[2]

  • Enzyme Concentration: Too much AAK1 can lead to rapid substrate depletion, non-linear reaction kinetics, and high background signal.[1][2] The optimal concentration should provide a robust signal well above background without being in the non-linear range of the assay.[3]

  • Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme activity.[3][8] Very high substrate concentrations can sometimes contribute to non-specific binding or background signal.[2]

Q4: Can my assay buffer composition contribute to high background?

Yes, buffer components can significantly impact both enzyme activity and assay background.[3]

  • Buffer Type: HEPES is a common choice for kinase assays. Phosphate buffers should be used with caution as they can precipitate with Mg²⁺, an essential cofactor for kinase activity.[3]

  • Additives: Detergents like Triton X-100 or Tween-20 (typically at 0.01-0.05%) can help reduce non-specific binding and disrupt compound aggregates.[1][9] However, detergents carried over from lysis buffers can sometimes inhibit kinase activity.[3]

  • Reducing Agents: Dithiothreitol (DTT) is often included to maintain the kinase in an active state.[3]

Q5: My test compound seems to be causing a high signal. How can I confirm this interference?

Compound interference is a common issue. To test for it, run a "No-Enzyme Control" with your compound.[1] If the signal in the wells containing the compound is significantly higher than the wells with just buffer/DMSO, it indicates your compound is interfering with the assay's detection system.[1] This could be due to auto-fluorescence/luminescence or direct interaction with detection reagents.

Troubleshooting Guide

When faced with a high background signal, a systematic approach can help pinpoint the root cause. The following workflow provides a step-by-step guide to diagnosing the issue.

G cluster_0 Initial Observation cluster_1 Step 1: Control Analysis cluster_2 Step 2: Reagent & Compound Check cluster_3 Step 3: Enzyme & Substrate Check start High Background Signal Observed q1 Is 'No-Enzyme' Control High? start->q1 a1_yes Source is independent of AAK1 activity. Proceed to check reagents and compound. q1->a1_yes Yes a1_no Background is related to AAK1 activity. Proceed to check enzyme/substrate. q1->a1_no No q2 Does 'No-Enzyme' control signal increase with compound concentration? a1_yes->q2 q3 Is 'No-Substrate' Control High? a1_no->q3 a2_yes Compound interferes with detection system. Perform compound interference assay. q2->a2_yes Yes a2_no Check for contaminated reagents (ATP, Substrate, Buffer) or instrument settings (gain, crosstalk). q2->a2_no No a3_yes High AAK1 autophosphorylation. Reduce enzyme concentration. q3->a3_yes Yes a3_no High signal is substrate-dependent. Optimize enzyme and substrate concentrations. Perform titration experiments. q3->a3_no No

Caption: A troubleshooting workflow for diagnosing high background signals.

Quantitative Data Summary

Proper assay setup requires careful titration of reagents. The tables below provide typical concentration ranges and a summary of essential controls.

Table 1: Typical Reagent Concentrations for AAK1 Assays

ReagentTypical Concentration RangeNotes
Purified AAK1 Enzyme1 - 20 nMThe optimal amount should be determined empirically through titration.[10]
Peptide Substrate10 - 200 µMA concentration near the Km is often used.[3][11]
ATP10 - 100 µMShould be at or below the Km for screening competitive inhibitors.[1][12]
MgCl₂5 - 10 mMEssential cofactor for kinase activity.[13]
DTT1 - 2 mMIncluded as a reducing agent.[3]
Detergent (e.g., Triton X-100)0.01 - 0.05%Reduces non-specific binding and compound aggregation.[1]

Table 2: Summary of Essential Assay Controls

Control TypeComponents ExcludedPurposeExpected Signal
No-Enzyme Control AAK1 EnzymeIdentifies compound interference and reagent-related background.[1]Should be at or near zero. An increase with compound points to interference.[1]
No-Substrate Control AAK1 SubstrateMeasures kinase autophosphorylation.[1]Should be significantly lower than the positive control.
Positive Control Test Compound/InhibitorRepresents 100% kinase activity.Maximum signal.
Negative Control N/A (Known Inhibitor)Validates assay performance and confirms signal is from AAK1.[1]Signal should be at or near background levels.

Signaling Pathway & Experimental Workflow

AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME). It phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the recruitment of cargo to clathrin-coated pits.[14][15][16]

G cluster_0 Clathrin-Mediated Endocytosis AAK1 AAK1 AP2 AP2 Complex (μ2 subunit) AAK1->AP2 Phosphorylates (Thr156) Cargo Cargo Receptor AP2->Cargo Binds to Clathrin Clathrin Cargo->Clathrin Recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Forms coat G cluster_workflow AAK1 Enzymatic Assay Workflow prep 1. Prepare Reagents (Buffer, AAK1, Substrate, ATP, Compound) dispense 2. Dispense Compound/Control to Assay Plate prep->dispense add_enzyme 3. Add AAK1 Enzyme (to all wells except No-Enzyme control) dispense->add_enzyme initiate 4. Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->initiate incubate 5. Incubate (e.g., 60 min at 30°C) initiate->incubate stop 6. Stop Reaction (e.g., add EDTA) incubate->stop detect 7. Add Detection Reagent stop->detect read 8. Read Plate (Luminescence/Fluorescence) detect->read

References

Validation & Comparative

A Comparative Guide to AAK1 Inhibitors: BMS-911172 vs. LP-935509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Adaptor-Associated Kinase 1 (AAK1): BMS-911172 and LP-935509. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and is a promising therapeutic target for neuropathic pain and other neurological disorders. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Both this compound and LP-935509 are potent and selective inhibitors of AAK1. LP-935509 exhibits slightly higher potency in enzymatic and cellular assays. While comprehensive head-to-head kinase selectivity screening data is not publicly available, existing information suggests both compounds are selective for AAK1. LP-935509 is known to also inhibit the closely related kinase BIKE.

Data Presentation

The following tables summarize the available quantitative data for this compound and LP-935509.

Table 1: In Vitro and Cellular Potency

CompoundAAK1 Enzymatic IC50AAK1 Cellular IC50AAK1 Ki
This compound 12 nM / 35 nM51 nM (AP-2 Phosphorylation)Not Reported
LP-935509 3.3 ± 0.7 nM2.8 ± 0.4 nM (µ2 Phosphorylation)0.9 nM

Table 2: Kinase Selectivity Profile

CompoundOff-Target KinasesSelectivity Panel Information
This compound Not specifiedExhibits good overall kinase selectivity against a panel of 391 kinases.[1]
LP-935509 BIKE (IC50 = 14 nM), GAK (IC50 = 320 nM)In a broad kinase panel, the only consistent off-target inhibition was observed for BIKE.[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro AAK1 Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of AAK1 by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., myelin basic protein or a specific peptide)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound or LP-935509) dissolved in DMSO

  • Phosphoric acid

  • Filter mats

Procedure:

  • A reaction mixture is prepared containing the AAK1 enzyme, substrate, and serially diluted test compound in kinase buffer.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.

  • The reaction is stopped by the addition of phosphoric acid.

  • An aliquot of the reaction mixture is spotted onto a filter mat.

  • The filter mat is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • The radioactivity retained on the filter mat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular AAK1 Target Engagement (p-AP2M1 Western Blot)

This assay determines the ability of an inhibitor to block AAK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, the µ2 subunit of the AP2 complex (AP2M1), at Threonine 156.

Materials:

  • Human cell line expressing AAK1 and AP2M1 (e.g., HEK293, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (this compound or LP-935509) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: rabbit anti-phospho-AP2M1 (Thr156) and mouse/rabbit anti-total AP2M1

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cells are seeded in culture plates and allowed to adhere.

  • Cells are treated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Following treatment, cells are washed with ice-cold PBS and lysed.

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies against p-AP2M1 (Thr156) and total AP2M1.

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The band intensities for p-AP2M1 are normalized to the total AP2M1 to determine the extent of inhibition.

  • Cellular IC50 values are determined by plotting the normalized p-AP2M1 levels against the inhibitor concentration.

Mandatory Visualization

AAK1 Signaling Pathways

AAK1 is implicated in multiple signaling pathways, including the Notch and WNT pathways, primarily through its role in regulating clathrin-mediated endocytosis of key signaling components.

AAK1_Signaling_Pathways cluster_Notch Notch Pathway cluster_WNT WNT Pathway Notch Notch Receptor ADAM ADAM Metalloprotease Notch->ADAM Cleavage Ligand Ligand Ligand->Notch Activation Notch_Tethered Membrane-Tethered Notch ADAM->Notch_Tethered gamma_Secretase γ-Secretase Notch_Tethered->gamma_Secretase Cleavage CME_Notch Clathrin-Mediated Endocytosis Notch_Tethered->CME_Notch NICD NICD gamma_Secretase->NICD Nucleus_Notch Nucleus NICD->Nucleus_Notch Gene_Transcription_Notch Gene Transcription Nucleus_Notch->Gene_Transcription_Notch AAK1_Notch AAK1 Eps15b Eps15b AAK1_Notch->Eps15b AAK1_Notch->CME_Notch Promotes Eps15b->CME_Notch WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled LRP6 LRP6 Co-receptor WNT->LRP6 AAK1_WNT AAK1 WNT->AAK1_WNT Activates Beta_Catenin β-Catenin Frizzled->Beta_Catenin Stabilization LRP6->Beta_Catenin Stabilization CME_WNT Clathrin-Mediated Endocytosis LRP6->CME_WNT Internalization (Negative Regulation) Nucleus_WNT Nucleus Beta_Catenin->Nucleus_WNT Gene_Transcription_WNT Gene Transcription Nucleus_WNT->Gene_Transcription_WNT AP2_WNT AP2 Complex AAK1_WNT->AP2_WNT Phosphorylates μ2 AP2_WNT->CME_WNT Promotes

Caption: AAK1 in Notch and WNT Signaling.

Experimental Workflow: Cellular p-AP2M1 Western Blot

The following diagram illustrates the workflow for assessing AAK1 inhibition in cells.

Western_Blot_Workflow start Start cell_culture 1. Seed and Culture Cells (e.g., HEK293) start->cell_culture inhibitor_treatment 2. Treat with AAK1 Inhibitor (this compound or LP-935509) and Vehicle Control cell_culture->inhibitor_treatment cell_lysis 3. Cell Lysis (RIPA Buffer + Inhibitors) inhibitor_treatment->cell_lysis quantification 4. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking (5% Milk or BSA) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-p-AP2M1 & Anti-Total AP2M1) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Image Analysis and Data Quantification detection->analysis end End analysis->end

Caption: p-AP2M1 Western Blot Workflow.

Logical Relationship: AAK1 Inhibition and Downstream Effects

This diagram illustrates the mechanism of action of AAK1 inhibitors.

AAK1_Inhibition_Mechanism AAK1 AAK1 Kinase AP2 AP2 Complex (μ2 subunit) AAK1->AP2 Phosphorylates pAP2 Phosphorylated AP2 (p-μ2) CME Clathrin-Mediated Endocytosis pAP2->CME Promotes Cellular_Processes Cellular Processes (e.g., Receptor Trafficking) CME->Cellular_Processes Regulates AAK1_Inhibitor AAK1 Inhibitor (this compound or LP-935509) AAK1_Inhibitor->AAK1 Inhibits

Caption: Mechanism of AAK1 Inhibition.

References

A Comparative Guide to the Selectivity Profiles of BMS-911172 and SGC-AAK1-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of two prominent research compounds, BMS-911172 and SGC-AAK1-1. Both are potent inhibitors of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in clathrin-mediated endocytosis and various signaling pathways. Understanding their distinct selectivity profiles is crucial for the precise interpretation of experimental results and for guiding the development of targeted therapeutics.

Executive Summary

This compound is a potent and selective AAK1 inhibitor with good overall kinase selectivity. In contrast, SGC-AAK1-1 is a dual inhibitor, potently targeting both AAK1 and the closely related Bone morphogenetic protein 2-inducible kinase (BMP2K/BIKE). While SGC-AAK1-1 has been extensively profiled, revealing a narrow spectrum of off-target kinases, detailed public data on the broad kinase selectivity of this compound is limited.

Data Presentation

The following tables summarize the available quantitative data for this compound and SGC-AAK1-1, facilitating a direct comparison of their potency and selectivity.

Table 1: Potency of this compound and SGC-AAK1-1 against Primary Targets

CompoundTargetAssay TypePotency (IC50/Ki/KD)
This compound AAK1Enzymatic Assay12 nM[1][2][3] / 35 nM[4][5]
SGC-AAK1-1 AAK1TR-FRET Binding AssayKi = 9.1 nM[6]
AAK1Enzymatic AssayIC50 = 270 nM[7]
AAK1NanoBRET Cellular AssayIC50 = 230 nM[6]
BMP2K/BIKETR-FRET Binding AssayKi = 17 nM[6]
BMP2K/BIKENanoBRET Cellular AssayIC50 = 1.5 µM[6][8]

Table 2: Selectivity Profile of SGC-AAK1-1 against Off-Target Kinases

Off-Target KinaseAssay TypePotency (KD)Fold Selectivity vs. AAK1 (Ki)
RIOK1KINOMEscan72 nM[6]~8-fold
RIOK3KINOMEscan290 nM[6]~32-fold
PIP5K1CKINOMEscan260 nM[6]~29-fold
CDKL1KINOMEscan880 nM~97-fold
MYLK2KINOMEscan960 nM~105-fold

Note: A comprehensive, publicly available kinome scan dataset for this compound detailing its activity against a broad panel of kinases is not available. It has been described as exhibiting "good overall kinase selectivity" in a panel of 391 kinases[2].

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams were generated using the DOT language.

AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane Cargo Receptor Cargo Receptor AP2 AP2 Cargo Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Clathrin-Coated Pit Clathrin-Coated Pit Clathrin->Clathrin-Coated Pit assembles AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Endocytosis Endocytosis Clathrin-Coated Pit->Endocytosis invaginates

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for Kinase Inhibitor Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzymatic Assay Enzymatic Assay Binding Assay (TR-FRET) Binding Assay (TR-FRET) Kinome Scan Kinome Scan NanoBRET Assay NanoBRET Assay Test Compound Test Compound Test Compound->Enzymatic Assay IC50 Determination Test Compound->Binding Assay (TR-FRET) Ki Determination Test Compound->Kinome Scan Selectivity Profile (Kd) Test Compound->NanoBRET Assay Cellular Target Engagement (IC50)

Caption: Workflow for characterizing kinase inhibitors using various assay formats.

Experimental Protocols

A summary of the key experimental methodologies used to characterize this compound and SGC-AAK1-1 is provided below.

1. Kinase Inhibition Assays (Enzymatic)

  • Principle: These assays measure the ability of an inhibitor to block the catalytic activity of a kinase. This is often done by quantifying the phosphorylation of a substrate or the production of ADP.

  • General Protocol:

    • The kinase, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

    • The test compound (this compound or SGC-AAK1-1) is added at various concentrations.

    • The reaction is incubated to allow for substrate phosphorylation.

    • The amount of phosphorylated substrate or ADP is quantified. Common detection methods include radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that couple ADP production to a light-emitting reaction.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

2. KINOMEscan™ (Competition Binding Assay)

  • Principle: This is a binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

  • General Protocol (as performed by DiscoverX):

    • A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support (beads).

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).

    • The results are reported as percent of control (DMSO), and for hits, a dissociation constant (Kd) is determined from a dose-response curve.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

  • Principle: This assay measures the binding of a fluorescently labeled tracer to a kinase. Inhibition is detected by the displacement of the tracer by a test compound, leading to a decrease in the FRET signal.

  • General Protocol (e.g., LanthaScreen™):

    • A terbium- or europium-labeled antibody that binds to the kinase is used as the FRET donor.

    • A fluorescently labeled tracer that binds to the ATP-binding site of the kinase serves as the FRET acceptor.

    • When the donor and acceptor are in close proximity (i.e., the tracer is bound to the kinase-antibody complex), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.

    • The test compound is added, and if it binds to the kinase, it displaces the tracer, disrupting FRET.

    • The ratio of the acceptor to donor emission is measured, and Ki values are determined from the dose-dependent decrease in this ratio.

4. NanoBRET™ Cellular Target Engagement Assay

  • Principle: This assay measures the binding of a test compound to a target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer (acceptor).

  • General Protocol (Promega):

    • Cells are engineered to express the target kinase (e.g., AAK1) fused to NanoLuc® luciferase.

    • A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.

    • When the tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs upon addition of the NanoLuc® substrate.

    • The test compound is added, and it competes with the tracer for binding to the kinase, resulting in a dose-dependent decrease in the BRET signal.

    • The BRET ratio is measured, and cellular IC50 values are determined, reflecting the compound's ability to engage its target in a physiological context.

Conclusion

Both this compound and SGC-AAK1-1 are valuable tools for studying the biological functions of AAK1. The choice between these inhibitors should be guided by the specific experimental question.

  • This compound is a suitable choice when a highly selective AAK1 inhibitor is desired, and the potential for off-target effects needs to be minimized. However, users should be aware of the limited publicly available data on its comprehensive selectivity profile.

  • SGC-AAK1-1 is a potent dual inhibitor of AAK1 and BMP2K/BIKE. Its well-characterized selectivity profile, including known off-targets, allows for more informed experimental design and data interpretation. The availability of a structurally related negative control compound, SGC-AAK1-1N, is a significant advantage for validating that observed biological effects are due to inhibition of the intended targets.

For any research involving these compounds, it is recommended to perform appropriate control experiments to validate on-target effects and consider the potential contributions of any known off-target activities.

References

Head-to-Head In Vivo Comparison of AAK1 Inhibitors for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to AAK1 Inhibitors in Preclinical Neuropathic Pain Models

Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for the treatment of neuropathic pain. AAK1 inhibitors have demonstrated efficacy in various preclinical models by modulating key signaling pathways involved in pain perception. This guide provides a head-to-head comparison of the in vivo performance of prominent AAK1 inhibitors based on publicly available experimental data.

Performance Comparison of AAK1 Inhibitors in Rodent Models of Neuropathic Pain

The following table summarizes the in vivo efficacy of several AAK1 inhibitors in well-established rodent models of neuropathic pain. These models are crucial for assessing the analgesic potential of novel compounds.

InhibitorAnimal ModelKey Efficacy FindingsAdministration RouteReference
LP-935509 Mouse Spinal Nerve Ligation (SNL)Dose-dependent reversal of mechanical allodynia. At 60 mg/kg, showed a robust reduction in pain behavior similar to a high dose of gabapentin (B195806) (200 mg/kg).[1]Oral[1][2][3]
Mouse Formalin Test (Phase II)Dose-dependent reduction in paw flinches.[1]Oral[1][2][3]
Rat Chronic Constriction Injury (CCI)Reduced evoked pain responses.[2][4]Not Specified[2][4]
Rat Streptozotocin (STZ) ModelReduced pain responses in this model of diabetic peripheral neuropathy.[2][4]Not Specified[2][4]
BMS-986176/LX-9211 Rodent Neuropathic Pain ModelsShowed excellent efficacy.[4][5][6] Currently in Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[5][6]Oral[4][5][6]
Rat Chronic Constriction Injury (CCI)At 1 mg/kg, response times were comparable to a high dose of a positive control.[7]Not Specified[7][8]
BMS-911172 Mouse Formalin AssayActive at 60 mg/kg.Subcutaneous (s.c.)
Rat Chronic Constriction Injury (CCI)Active at 60 mg/kg, reducing thermal hyperalgesia and mechanical allodynia.Not Specified
LP-922761 Not SpecifiedA peripherally restricted AAK1 inhibitor.Not Specified

AAK1 Signaling Pathway and its Role in Neuropathic Pain

AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors, including those involved in pain signaling. By inhibiting AAK1, the trafficking of these receptors is disrupted, leading to a reduction in neuronal hyperexcitability and pain perception.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pain_Receptors Pain Receptors (e.g., GPCRs, Ion Channels) Clathrin_Coated_Pit Clathrin-Coated Pit Pain_Receptors->Clathrin_Coated_Pit Internalization AP2_Complex AP2 Complex Clathrin_Coated_Pit->AP2_Complex Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Forms AAK1 AAK1 AP2_Complex->AAK1 Phosphorylated_AP2M1 Phosphorylated AP2M1 (μ2) AAK1->Phosphorylated_AP2M1 Phosphorylates Analgesia Analgesia Phosphorylated_AP2M1->Clathrin_Coated_Pit Promotes Assembly Downstream_Signaling Downstream Pain Signaling Cascade Endocytic_Vesicle->Downstream_Signaling Initiates Downstream_Signaling->Analgesia Inhibition leads to Pain_Perception Pain_Perception Downstream_Signaling->Pain_Perception Leads to AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 Inhibits Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment and Assessment Animal_Model Rodent Model (Rat or Mouse) Nerve_Injury Surgical Nerve Injury (e.g., CCI, SNL) Animal_Model->Nerve_Injury Baseline Baseline Behavioral Testing Nerve_Injury->Baseline Drug_Administration Administer AAK1 Inhibitor or Vehicle Baseline->Drug_Administration Behavioral_Testing Post-treatment Behavioral Assessment Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis

References

Validating the Mechanism of BMS-911172 through Genetic Knockdown of AAK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor BMS-911172 with genetic knockdown of its target, Adaptor-Associated Kinase 1 (AAK1). By juxtaposing the effects of chemical inhibition with genetic silencing, we can robustly validate the on-target mechanism of this compound and provide a clear rationale for its use in therapeutic development, particularly in the context of neuropathic pain.

Introduction to this compound and AAK1

This compound is a potent and selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other molecules.[3][4] One of the key substrates of AAK1 is the µ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1).[5][6] AAK1 phosphorylates AP2M1 at threonine 156 (Thr156), a critical step for the maturation of clathrin-coated pits.[5][7]

Genetic studies have provided strong validation for AAK1 as a therapeutic target. Notably, AAK1 knockout mice exhibit a significant reduction in persistent pain responses in various models of neuropathic pain, without affecting acute pain perception.[8][9][10][11] This phenotype makes AAK1 inhibitors, such as this compound, promising candidates for the treatment of chronic pain conditions.

Quantitative Comparison of this compound and AAK1 Knockdown

The following tables summarize the quantitative data comparing the effects of this compound with those of AAK1 genetic knockdown, demonstrating the concordance between pharmacological inhibition and genetic silencing.

Table 1: In Vitro and Cellular Activity of this compound

ParameterThis compoundAAK1 Genetic Knockdown (siRNA/shRNA)
Target Adaptor-Associated Kinase 1 (AAK1)AAK1 mRNA
Enzymatic IC50 12 nM - 35 nM[1][2][5][12]Not Applicable
Cellular IC50 51 nM[1]Not Applicable (results in protein depletion)
Effect on p-AP2M1 (Thr156) Dose-dependent reduction[1]Significant reduction/ablation of p-AP2M1[13][14]

Table 2: Phenotypic Comparison in Neuropathic Pain Models

ModelThis compound (60 mg/kg)AAK1 Knockout Mice
Formalin Pain Assay (Phase II) Reduced nociceptive behaviors[1][2]Markedly reduced response[8][9][10][11]
Chung Model (Spinal Nerve Ligation) Reduced mechanical allodynia[1]Failed to develop tactile allodynia[9][10]
Chronic Constriction Injury (CCI) Reduced thermal and mechanical hyperalgesia[1][2]Not explicitly stated, but expected similar effect to SNL
Motor Function No significant side effects at therapeutic doses[1]No motor impairment observed[1][10]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP-2 Complex Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits p_AP2M1 p-AP2M1 (Thr156) Endocytosis Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2_Complex phosphorylates µ2 subunit BMS_911172 This compound BMS_911172->AAK1 inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and the inhibitory action of this compound.

cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y) Treatment Treatment Cell_Culture->Treatment Pharmacological This compound (Dose-Response) Treatment->Pharmacological Genetic AAK1 siRNA/shRNA Treatment->Genetic Control Vehicle / Scrambled siRNA Treatment->Control Cell_Lysis Cell Lysis Pharmacological->Cell_Lysis Genetic->Cell_Lysis Control->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot p_AP2M1_Detection Detect p-AP2M1 (Thr156) Western_Blot->p_AP2M1_Detection Total_AAK1_Detection Detect Total AAK1 Western_Blot->Total_AAK1_Detection Loading_Control Detect Loading Control (e.g., GAPDH, β-actin) Western_Blot->Loading_Control Data_Analysis Data Analysis and Comparison p_AP2M1_Detection->Data_Analysis Total_AAK1_Detection->Data_Analysis Loading_Control->Data_Analysis

Caption: Workflow for validating this compound's mechanism via AAK1 knockdown and p-AP2M1 analysis.

Experimental Protocols

AAK1 Knockdown using siRNA

This protocol outlines the general steps for transiently knocking down AAK1 expression in a relevant cell line (e.g., SH-SY5Y or HEK293 cells).

Materials:

  • AAK1-specific siRNA and non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • RNase-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation:

    • In an RNase-free tube, dilute the AAK1 siRNA or control siRNA to the desired final concentration (e.g., 20 pmol) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: After incubation, harvest the cells to assess AAK1 knockdown efficiency by Western blot analysis for total AAK1 protein and to analyze the downstream effects on p-AP2M1 levels.

Western Blot Analysis of p-AP2M1 (Thr156)

This protocol describes the detection of phosphorylated AP2M1 as a biomarker of AAK1 activity following treatment with this compound or AAK1 knockdown.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Rabbit anti-AAK1, and a loading control antibody (e.g., mouse anti-GAPDH).

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Wash treated/transfected cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total AAK1 and a loading control to confirm knockdown and ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-AP2M1.

Alternative AAK1 Inhibitors

While this compound is a potent AAK1 inhibitor, several other compounds have been developed and can be used as comparative tools.

Table 3: Comparison with other AAK1 Inhibitors

CompoundKey Features
BMS-986176 (LX-9211) CNS-penetrant AAK1 inhibitor, currently in clinical trials for neuropathic pain.[15]
LP-922761 Peripherally restricted AAK1 inhibitor, designed to minimize CNS side effects.[15]
SGC-AAK1-1 A potent and selective chemical probe for AAK1 and the related kinase BMP2K, useful for in vitro studies.[4][16][17]

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic knockdown of AAK1 provides a robust validation of the inhibitor's on-target mechanism of action. Both approaches lead to a reduction in the phosphorylation of the AAK1 substrate, AP2M1, and result in a similar antinociceptive phenotype in preclinical models of neuropathic pain. This strong correlation underscores the therapeutic potential of targeting AAK1 and establishes this compound as a valuable tool for further investigation and potential clinical development. The experimental protocols provided herein offer a framework for researchers to independently validate these findings and explore the role of AAK1 in various physiological and pathological processes.

References

A Comparative Analysis of BMS-911543 Efficacy Data in Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Subject Compound: Initial investigations into "BMS-911172" revealed that this compound is identified in scientific literature as a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), primarily explored for its potential in treating neuropathic pain. The core request, however, focuses on a Janus Kinase 2 (JAK2) inhibitor. Based on published literature and clinical trial information from Bristol Myers Squibb, the correct compound fitting the description of a JAK2 inhibitor with available efficacy data is BMS-911543 . This guide will therefore focus on the reproducibility and comparative efficacy of BMS-911543.

This guide provides a detailed comparison of the published efficacy data for the selective JAK2 inhibitor, BMS-911543, against other JAK2 inhibitors in the context of myelofibrosis (MF), a type of myeloproliferative neoplasm. The data presented is collated from published clinical trial results to aid researchers, scientists, and drug development professionals in evaluating the reproducibility and comparative performance of these therapies.

Quantitative Efficacy Data Comparison

The following tables summarize the key efficacy endpoints from a retrospective comparative analysis of Phase 1/2 clinical trials involving patients with high or intermediate-risk myelofibrosis.[1] This study provides a valuable dataset for comparing the performance of BMS-911543 against other prominent JAK2 inhibitors.

Table 1: Comparison of Spleen Response Rates in Myelofibrosis Patients

JAK2 InhibitorNumber of Patients (n)Spleen Response Rate (%)*p-value
BMS-911543 3162%<0.01
Momelotinib (B1663569)7947%
Ruxolitinib (B1666119)5032%
Fedratinib (B1684426)2383%

*Spleen response was defined by conventional criteria, typically a significant reduction in spleen volume or length from baseline.[1] Fedratinib showed the highest spleen response rate in this retrospective comparison.[1]

Table 2: Comparison of Anemia Response Rates in Myelofibrosis Patients

JAK2 InhibitorNumber of Patients (n)Anemia Response Rate (%)*p-value
BMS-911543 3144%0.02
Momelotinib7951%
Ruxolitinib5030%
Fedratinib2310%

*Anemia response was based on achieving transfusion independence or a significant increase in hemoglobin levels in transfusion-dependent patients.[1] Momelotinib demonstrated the most favorable anemia response.[1]

Experimental Protocols

The data presented is primarily derived from Phase 1/2 clinical trials for each respective drug. While the retrospective analysis provides a direct comparison, understanding the individual trial designs is crucial for interpreting the data.

BMS-911543 Phase 1/2a Study (NCT01236352)
  • Objective: To determine the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-911543.[2]

  • Patient Population: Adults with symptomatic, primary or secondary myelofibrosis with intermediate-1, intermediate-2, or high-risk disease.[2] Platelet counts were required to be ≥50,000 cells/mm³.[2]

  • Methodology: This was a multicenter, dose-escalation study where BMS-911543 was administered orally twice daily.[2] The MTD was determined to be 200mg twice daily.

  • Efficacy Assessment: Treatment effect was assessed using the International Working Group (IWG) response criteria, which includes spleen and liver volume assessment by MRI, bone marrow morphology, and symptom scores.[3][4][5][6][7]

Comparator Agent Trial Protocols
  • Ruxolitinib (COMFORT-I & COMFORT-II Trials): These were Phase 3, randomized, controlled studies. COMFORT-I compared ruxolitinib to placebo, and COMFORT-II compared it to the best available therapy (BAT).[8][9] Patients had intermediate-2 or high-risk myelofibrosis.[8][9] The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 or 48 weeks, assessed by MRI or CT.[8][9][10]

  • Fedratinib (JAKARTA & JAKARTA2 Trials): The JAKARTA study was a Phase 3, double-blind, placebo-controlled trial in JAK inhibitor-naïve patients with intermediate-2 or high-risk myelofibrosis.[11][12] JAKARTA2 was a Phase 2, single-arm study in patients previously treated with ruxolitinib.[11][13][14] The primary endpoint for JAKARTA was the proportion of patients with a ≥35% reduction in spleen volume at the end of cycle 6.[11][14]

  • Momelotinib (SIMPLIFY-1 & SIMPLIFY-2 Trials): SIMPLIFY-1 was a Phase 3 randomized trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients.[15][16][17] SIMPLIFY-2 evaluated momelotinib in patients previously treated with ruxolitinib. The primary endpoint for SIMPLIFY-1 was non-inferiority to ruxolitinib in achieving a ≥35% reduction in spleen volume at week 24.[15][16][17]

Visualizations

JAK/STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response. In myeloproliferative neoplasms, mutations often lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. BMS-911543 is a selective inhibitor of JAK2, a key component of this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_active JAK2 (active, phosphorylated) CytokineReceptor->JAK2_active 2. Receptor Dimerization & JAK2 Activation JAK2_inactive JAK2 (inactive) Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding BMS911543 BMS-911543 BMS911543->JAK2_active Inhibition STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active STAT (phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 6. Transcription Activation

Caption: The JAK/STAT signaling pathway and the inhibitory action of BMS-911543.

Experimental Workflow: Phase 1/2 Clinical Trial for a JAK2 Inhibitor

The following diagram illustrates a typical workflow for a Phase 1/2 clinical trial designed to evaluate a novel JAK2 inhibitor like BMS-911543 in patients with myelofibrosis.

Clinical_Trial_Workflow Start Patient Screening Eligibility Inclusion/Exclusion Criteria Met? - Diagnosis of MF - Risk Score - Platelet Count Start->Eligibility InformedConsent Informed Consent Eligibility->InformedConsent Yes End End of Study Eligibility->End No (Screen Failure) Phase1 Phase 1: Dose Escalation (Determine MTD) InformedConsent->Phase1 Phase2 Phase 2: Dose Expansion (Evaluate Efficacy at MTD) Phase1->Phase2 MTD Established TreatmentCycle Treatment Cycles (e.g., 28 days) Phase2->TreatmentCycle SafetyMonitoring Safety & Tolerability (Adverse Events) TreatmentCycle->SafetyMonitoring EfficacyAssessment Efficacy Assessment (IWG-MRT Criteria) - Spleen Volume (MRI/CT) - Symptom Scores - Anemia Status TreatmentCycle->EfficacyAssessment DataAnalysis Data Analysis - Response Rates - PK/PD EfficacyAssessment->DataAnalysis DataAnalysis->End

Caption: A typical workflow for a Phase 1/2 clinical trial of a JAK2 inhibitor in myelofibrosis.

References

Unveiling the Selectivity Profile of BMS-911172: A Comparative Analysis with Alternative AAK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its biological effects and potential off-target liabilities. This guide provides a comprehensive comparison of the cross-reactivity profile of BMS-911172, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other notable AAK1 inhibitors. The following analysis is based on publicly available preclinical data and aims to furnish a clear, objective overview to inform research and development decisions.

This compound is a selective inhibitor of AAK1 with a reported IC50 of 12 nM.[1][2] It has been profiled against a broad panel of 391 kinases and is described as having "good overall kinase selectivity".[2] While the complete dataset from this extensive screening is not publicly available, analysis of its activity against closely related kinases provides valuable insight into its specificity. This guide will compare the selectivity of this compound with other AAK1 inhibitors, including LP-935509 and SGC-AAK1-1, for which more detailed cross-reactivity data are accessible.

Quantitative Comparison of Kinase Inhibition

To facilitate a direct comparison of the selectivity of this compound and its alternatives, the following table summarizes their inhibitory activity (IC50/Kᵢ in nM) against AAK1 and a selection of closely related and other off-target kinases.

KinaseThis compound (IC50/Kᵢ, nM)LP-935509 (IC50/Kᵢ, nM)SGC-AAK1-1 (Kᵢ, nM)
AAK1 12 [1][2]3.3 (IC50) [3][4], 0.9 (Kᵢ) [3][4]9.1
BIKENot Publicly Available14 (IC50)[3][5]17
GAKNot Publicly Available320 (IC50)[3][5]>10,000
RIOK1Not Publicly AvailableNot Publicly Available72
RIOK3Not Publicly AvailableNot Publicly Available290
PIP5K1CNot Publicly AvailableNot Publicly Available260
CDKL1Not Publicly AvailableNot Publicly Available880
MYLK2Not Publicly AvailableNot Publicly Available960

Note: A comprehensive kinome scan for this compound has been conducted against 391 kinases, but the detailed results are not publicly available. At a concentration of 1 µM, LP-935509 was found to inhibit the binding of 13 out of 389 kinases to an ATP-binding probe by more than 70%.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of kinase inhibition data. Below are representative protocols for key assays used to determine the potency and selectivity of AAK1 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • Peptide substrate (e.g., a peptide derived from the µ2 subunit of the AP2 complex)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: Add the AAK1 enzyme, peptide substrate, and assay buffer to the wells of the assay plate.

  • Initiate Reaction: Add the test compound dilutions to the wells, followed by the addition of ATP to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the ability of a compound to bind to AAK1 within a live-cell context.

Materials:

  • HEK293 cells

  • Plasmid encoding a NanoLuc®-AAK1 fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • NanoBRET™ Substrate and lysis buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-AAK1 fusion plasmid and plate them into the assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ Tracer.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

  • Signal Detection: Add the NanoBRET™ Substrate to the wells and measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve of the BRET ratio versus the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

AAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Cargo Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytic_Vesicle Clathrin-coated Vesicle Clathrin->Endocytic_Vesicle Assembly AAK1 AAK1 AAK1->AP2_Complex Kinase_Assay_Workflow Start Compound_Prep Compound Dilution Start->Compound_Prep Reaction_Setup Add Kinase, Substrate, & Test Compound Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Measure Kinase Activity Incubation->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End Data_Analysis->End

References

Evaluating the Therapeutic Window of BMS-911172: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic window of BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in the context of neuropathic pain. Through objective comparisons with alternative AAK1 inhibitors and supporting experimental data, this guide aims to inform preclinical and clinical research decisions.

This compound has emerged as a promising therapeutic candidate for neuropathic pain by targeting AAK1, a kinase involved in clathrin-mediated endocytosis and synaptic vesicle recycling. Understanding its therapeutic window—the range between the dose required for a therapeutic effect and the dose causing toxicity—is paramount for its development. This guide synthesizes available preclinical and clinical data for this compound and compares it with other notable AAK1 inhibitors: LX9211 (BMS-986176), LP-935509, and SGC-AAK1-1.

Comparative Efficacy and In Vitro Potency

The following table summarizes the in vitro potency and preclinical efficacy of this compound and its comparators. This compound demonstrates potent inhibition of AAK1 and has shown efficacy in rodent models of neuropathic pain at a dose of 60 mg/kg with no observed motor side effects.

CompoundTargetIC50 / KiPreclinical ModelEffective DoseObserved Efficacy
This compound AAK1 IC50: 12 nM (enzymatic), 51 nM (cellular) Formalin-induced pain (mouse), Chronic Constriction Injury (rat)60 mg/kg (s.c.)Reduced pain behavior and thermal hyperalgesia/mechanical allodynia.
LX9211 (BMS-986176)AAK1IC50: 2.0 nMDiabetic Peripheral Neuropathic Pain (human Phase II)10 mg & 20 mg (daily)Statistically significant reduction in pain scores compared to placebo.
LP-935509AAK1IC50: 3.3 nM, Ki: 0.9 nMSpinal Nerve Ligation (mouse)3, 10, 30 mg/kg (oral)Dose-dependent reversal of mechanical allodynia.
SGC-AAK1-1AAK1, BMP2KIC50: 270 nM (AAK1), Ki: 9.1 nM (AAK1)In vitro1.25 µMReduces phosphorylation of AP2M1 and activates WNT signaling.

Safety and Tolerability Profile

AAK1 Signaling Pathway and Inhibitor Action

The diagram below illustrates the proposed mechanism of action of AAK1 inhibitors in the context of neuropathic pain. AAK1 is understood to play a role in the endocytosis of neurotransmitter receptors, such as the GABAA receptor. By inhibiting AAK1, these compounds may increase the cell surface expression of such receptors, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability associated with neuropathic pain.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SV Synaptic Vesicle AP2 AP-2 Complex SV->AP2 Recycling AAK1 AAK1 AP2->AAK1 recruits Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis AAK1->AP2 phosphorylates μ2 subunit AAK1->Endocytosis promotes GABAAR GABAA Receptor Endocytosis_Post Endocytosis GABAAR->Endocytosis_Post Endocytosis_Post->GABAAR Recycling Increased_Inhibition Increased Neuronal Inhibition Pain_Signal Reduced Pain Signal Transmission Increased_Inhibition->Pain_Signal BMS911172 This compound & Other AAK1 Inhibitors BMS911172->AAK1 inhibits AAK1_inhibition_effect Inhibition of AAK1 leads to decreased endocytosis of neurotransmitter receptors (e.g., GABAA) AAK1_inhibition_effect->Increased_Inhibition results in

AAK1 signaling and the mechanism of its inhibitors.

Experimental Workflow for Preclinical Neuropathic Pain Models

The evaluation of this compound and its comparators relies on established preclinical models of neuropathic pain. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment CCI Chronic Constriction Injury (CCI) Vehicle Vehicle Control CCI->Vehicle BMS This compound CCI->BMS Comparators Comparator Compounds CCI->Comparators SNL Spinal Nerve Ligation (SNL) (Chung Model) SNL->Vehicle SNL->BMS SNL->Comparators Formalin Formalin Injection Formalin->Vehicle Formalin->BMS Formalin->Comparators Mechanical Mechanical Allodynia (von Frey filaments) Vehicle->Mechanical Thermal Thermal Hyperalgesia (Hargreaves test) Vehicle->Thermal Spontaneous Spontaneous Pain (flinching, licking) Vehicle->Spontaneous BMS->Mechanical BMS->Thermal BMS->Spontaneous Comparators->Mechanical Comparators->Thermal Comparators->Spontaneous Data_Analysis Data Analysis and Therapeutic Window Evaluation Mechanical->Data_Analysis Thermal->Data_Analysis Spontaneous->Data_Analysis

Workflow for preclinical evaluation of neuropathic pain.

Detailed Experimental Protocols

Formalin-Induced Pain Model

The formalin test is a widely used model of tonic, persistent pain.[4][5][6][7][8]

  • Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the hind paw of a rodent (rat or mouse).

  • Phases of Nociception: The resulting pain behavior is biphasic. Phase I (0-5 minutes post-injection) is characterized by acute nociception due to direct activation of C-fiber nociceptors. Phase II (15-40 minutes post-injection) reflects central sensitization in the dorsal horn of the spinal cord and is associated with inflammatory processes.

  • Behavioral Scoring: Nociceptive behavior is quantified by measuring the time the animal spends licking, flinching, or biting the injected paw.

  • Drug Evaluation: Test compounds are typically administered prior to the formalin injection, and their effect on the duration of nociceptive behaviors in both phases is recorded.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[9][10][11][12][13]

  • Surgical Procedure: In an anesthetized rat, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures cause a loose constriction, leading to intraneural edema, inflammation, and partial nerve damage.

  • Development of Neuropathic Pain: Over several days to a week post-surgery, the animals develop behaviors indicative of neuropathic pain, including mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) focused on the plantar surface of the hind paw. The latency to paw withdrawal is measured.

  • Drug Evaluation: Compounds are administered after the development of stable neuropathic pain behaviors, and their ability to reverse mechanical allodynia and thermal hyperalgesia is quantified.

Spinal Nerve Ligation (SNL) / Chung Model

The SNL model is another robust and widely used model of neuropathic pain resulting from peripheral nerve damage.[14][15][16][17][18]

  • Surgical Procedure: In an anesthetized rat, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture distal to the dorsal root ganglion.

  • Development of Neuropathic Pain: This procedure results in the development of long-lasting and robust mechanical allodynia, cold allodynia, and thermal hyperalgesia in the ipsilateral hind paw.

  • Behavioral Testing: Similar to the CCI model, behavioral assessments primarily involve measuring mechanical withdrawal thresholds (von Frey test) and thermal withdrawal latencies (Hargreaves test).

  • Drug Evaluation: The efficacy of analgesic compounds is determined by their ability to attenuate the established allodynia and hyperalgesia.

Conclusion

This compound is a potent AAK1 inhibitor with demonstrated preclinical efficacy in models of neuropathic pain. While a precise quantitative therapeutic window from publicly available data remains to be fully elucidated, the initial findings suggest a favorable profile. Comparison with other AAK1 inhibitors such as LX9211, which has progressed to clinical trials, highlights the therapeutic potential of this target class. Further studies to determine the MTD and detailed pharmacokinetic/pharmacodynamic relationships of this compound are warranted to fully delineate its therapeutic window and guide its clinical development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret future studies in this promising area of pain research.

References

Independent Verification of BMS-911172's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of a compound's potency and selectivity is a critical step in preclinical research. This guide provides an objective comparison of the Adaptor-Associated Kinase 1 (AAK1) inhibitor, BMS-911172, with other known AAK1 inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the independent assessment of these compounds.

This compound is a potent and brain-penetrant inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] AAK1 has emerged as a promising therapeutic target for neuropathic pain. This guide offers a comparative analysis of this compound against other notable AAK1 inhibitors: LX9211 (BMS-986176), SGC-AAK1-1, LP-922761, and the repurposed drug Baricitinib.

Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency of this compound and its alternatives against AAK1 and other selected kinases. This data allows for a direct comparison of their biochemical and cellular activities, as well as their selectivity profiles.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)
This compound AAK1Enzymatic12[1]
AAK1Cellular51
LX9211 (BMS-986176) AAK1Enzymatic2
SGC-AAK1-1 AAK1Enzymatic (Ki)9.1[2]
AAK1Cellular (NanoBRET)230[2]
BIKEEnzymatic (Ki)17[2]
BIKECellular (NanoBRET)1500[2]
LP-922761 AAK1Enzymatic4.8[3]
AAK1Cellular7.6[3]
BIKEEnzymatic24[3]
Baricitinib AAK1Enzymatic (Kd)17[4]
AAK1Cellular (Kd)34[4]

Table 2: Kinase Selectivity Profile of AAK1 Inhibitors

CompoundOff-Target KinaseAssay TypeIC50/Kd (nM)
SGC-AAK1-1 RIOK1KINOMEscan (Kd)72[2]
RIOK3KINOMEscan (Kd)290[2]
PIP5K1CKINOMEscan (Kd)260[2]
Baricitinib JAK1Enzymatic5.9[5][6]
JAK2Enzymatic5.7[5][6]
TYK2Enzymatic53[5][6]
JAK3Enzymatic>400[5]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for determining inhibitor potency.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Internalization Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Vesicle Formation AAK1 AAK1 AP2_Complex AP2 Complex (inactive) AAK1->AP2_Complex Phosphorylates μ2 subunit AP2_Complex->Clathrin_Coated_Pit p_AP2_Complex p-AP2 Complex (active) p_AP2_Complex->Clathrin_Coated_Pit BMS_911172 This compound BMS_911172->AAK1 Inhibits

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (AAK1) - Substrate - ATP - Inhibitor (e.g., this compound) Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Serial_Dilution->Incubation Detection_Reagent Add Detection Reagent (e.g., TR-FRET antibody) Incubation->Detection_Reagent Read_Plate Read Plate on Appropriate Detector Detection_Reagent->Read_Plate Calculate_Activity Calculate Percent Inhibition Read_Plate->Calculate_Activity Plot_Curve Plot Dose-Response Curve Calculate_Activity->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for IC50 Determination of a Kinase Inhibitor.

Experimental Protocols

Detailed methodologies for key assays are provided below to enable independent verification of inhibitor potency.

Biochemical Potency Assessment: TR-FRET Kinase Assay (e.g., LanthaScreen™)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of AAK1.

Materials:

  • Recombinant AAK1 enzyme

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle control (DMSO) to the assay plate.

    • Add the AAK1 enzyme and fluorescein-labeled substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution of EDTA and Terbium-labeled anti-phospho-substrate antibody.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters for Terbium (donor) and Fluorescein (acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Potency Assessment: NanoBRET™ Target Engagement Assay

This assay measures the ability of a compound to bind to AAK1 within a live-cell context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-AAK1 fusion vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test compound (e.g., this compound)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well cell culture plates

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Seed the cells into the assay plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Add the diluted compound or vehicle control to the cells.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Read the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Normalize the data to controls.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for target engagement.

References

A Comparative Guide to the In Vivo Efficacy of BMS-911172 and Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of BMS-911172, a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, and gabapentin (B195806), a widely used anticonvulsant and analgesic, in preclinical models of neuropathic pain. While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing data from separate studies to offer an objective comparison of their performance, supported by experimental details.

Executive Summary

Both this compound and gabapentin have demonstrated efficacy in rodent models of neuropathic pain, suggesting their potential as therapeutic agents for this condition. This compound is reported to be effective at a dose of 60 mg/kg in both spinal nerve ligation and chronic constriction injury models. Gabapentin has been extensively studied and shows significant anti-allodynic and anti-hyperalgesic effects in similar models, with effective doses generally in the range of 30-100 mg/kg. The mechanisms of action for the two compounds are distinct, with this compound targeting AAK1 and gabapentin primarily acting on the α2δ-1 subunit of voltage-gated calcium channels.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in vivo efficacy of this compound and gabapentin in preclinical models of neuropathic pain. It is important to note that these data are compiled from separate studies and do not represent a direct comparison.

Table 1: In Vivo Efficacy of this compound in Neuropathic Pain Models

CompoundAnimal ModelPain-related BehaviorDose (Route)Observed EffectCitation
This compoundChung Model (Spinal Nerve Ligation), MouseMechanical Allodynia60 mg/kg (s.c.)Active in reducing neuropathic pain response[1]
This compoundChronic Constriction Injury (CCI), RatThermal Hyperalgesia, Mechanical Allodynia60 mg/kgActive in reducing thermal hyperalgesia and mechanical allodynia[1]

Table 2: In Vivo Efficacy of Gabapentin in Neuropathic Pain Models

CompoundAnimal ModelPain-related BehaviorDose (Route)Observed EffectCitation
GabapentinChronic Constriction Injury (CCI), RatMechanical Allodynia30, 60, 100 mg/kg (i.p.)Dose-dependent increase in paw withdrawal threshold[2][3][4][5]
GabapentinChronic Constriction Injury (CCI), RatThermal Hyperalgesia100 mg/kg (i.p.)Significant increase in paw withdrawal latency[4][5]
GabapentinSpinal Nerve Ligation (SNL), RatMechanical Allodynia30-100 mg/kg (i.p.)Reversal of mechanical allodynia[6][7]
GabapentinSpinal Nerve Ligation (SNL), RatThermal Hyperalgesia200 µg (intrathecal)Reversal of thermal hyperalgesia[6][8]

Signaling Pathways

The mechanisms of action for this compound and gabapentin are distinct, targeting different points in the pain signaling cascade.

BMS_911172_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Inhibits AP2 AP-2 Complex AAK1->AP2 Phosphorylates μ2 subunit Endocytosis Endocytosis AP2->Endocytosis Mediates Receptor Receptor Receptor->Endocytosis Neurotransmitter_Release Reduced Neurotransmitter Release Endocytosis->Neurotransmitter_Release Modulates Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Decreased Stimulation Reduced_Pain Reduced Pain Perception Pain_Signal->Reduced_Pain Gabapentin_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin alpha2delta1 α2δ-1 subunit Gabapentin->alpha2delta1 Binds to VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx alpha2delta1->VGCC Modulates trafficking and function Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release (e.g., Glutamate (B1630785), Substance P) Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Decreased binding Reduced_Excitability Reduced Neuronal Excitability Postsynaptic_Receptors->Reduced_Excitability Reduced_Pain Reduced Pain Perception Reduced_Excitability->Reduced_Pain CCI_Workflow cluster_protocol CCI Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, surgical site prep) Sciatic_Exposure Exposure of Sciatic Nerve Animal_Prep->Sciatic_Exposure Ligation Loose Ligation of Sciatic Nerve (4 chromic gut sutures) Sciatic_Exposure->Ligation Closure Wound Closure Ligation->Closure Post_Op Post-operative Care and Recovery Closure->Post_Op Behavioral_Testing Behavioral Testing (Mechanical allodynia, thermal hyperalgesia) Post_Op->Behavioral_Testing SNL_Workflow cluster_protocol SNL Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, surgical site prep) Vertebrae_Exposure Exposure of L5/L6 Vertebrae Animal_Prep->Vertebrae_Exposure Nerve_Ligation Tight Ligation of L5 and L6 Spinal Nerves Vertebrae_Exposure->Nerve_Ligation Closure Wound Closure Nerve_Ligation->Closure Post_Op Post-operative Care and Recovery Closure->Post_Op Behavioral_Testing Behavioral Testing (Mechanical allodynia, thermal hyperalgesia) Post_Op->Behavioral_Testing

References

Assessing the Translational Potential of BMS-911172: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of BMS-911172, a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, with other AAK1 inhibitors for the potential treatment of neuropathic pain. This analysis is supported by experimental data from various studies.

This compound has emerged as a subject of interest in the exploration of novel analgesics. Its mechanism of action, centered on the inhibition of AAK1, a key regulator of clathrin-mediated endocytosis, presents a promising avenue for therapeutic intervention in neuropathic pain states. This guide synthesizes available preclinical data to assess its translational potential, offering a comparative look at its performance against other notable AAK1 inhibitors.

Quantitative Comparison of AAK1 Inhibitors

The following tables summarize the in vitro potency and preclinical efficacy of this compound and other relevant AAK1 inhibitors. It is important to note that the data presented are compiled from different studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundTargetIC50 (nM)Source(s)
This compound AAK1 (enzymatic)12[1]
AAK1 (cellular)51[1]
LP-935509 AAK1 (enzymatic)3.3[2][3]
AAK1 (cellular, p-µ2)2.8[2][3]
LX9211 (BMS-986176) AAK1Data not publicly available in IC50 format, but described as a potent and highly selective inhibitor.[4][5]

Table 2: Preclinical Efficacy of AAK1 Inhibitors in Neuropathic Pain Models

CompoundAnimal ModelSpeciesDoseRouteEfficacySource(s)
This compound Formalin Test (Phase II)Mouse60 mg/kgs.c.Active[1]
Chronic Constriction Injury (CCI)Rat60 mg/kgs.c.Active in reducing thermal hyperalgesia and mechanical allodynia[1]
Chung Model (Spinal Nerve Ligation)Mouse60 mg/kgs.c.Active in reducing mechanical allodynia[1]
LP-935509 Formalin Test (Phase II)Mouse3, 10, 30 mg/kgp.o.Dose-dependent reduction in paw flinches[6]
Chung Model (Spinal Nerve Ligation)Mouse3, 10, 30 mg/kgp.o.Dose-dependent reversal of mechanical allodynia[7]
Chronic Constriction Injury (CCI)RatNot specifiedNot specifiedReduced evoked pain responses[7]
LX9211 (BMS-986176) Not specified neuropathic pain modelsRodentNot specifiedNot specifiedExcellent efficacy[4][5]

AAK1 Signaling Pathway in Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other cargo.[8] In the context of neuronal signaling and pain, AAK1's function is closely linked to the adaptor protein complex 2 (AP2). AAK1 phosphorylates the µ2 subunit of the AP2 complex, which enhances the binding of AP2 to cargo proteins, thereby facilitating their internalization.[8] The dysregulation of this process in sensory neurons is believed to contribute to the hyperexcitability and spontaneous firing characteristic of neuropathic pain. By inhibiting AAK1, compounds like this compound can modulate the trafficking of pain-related receptors and channels, thus potentially dampening nociceptive signaling.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cargo Cargo (e.g., Receptors, Channels) Receptor Transmembrane Receptor Cargo->Receptor Binds AP2 AP2 Complex Receptor->AP2 Recruits Clathrin Clathrin Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Forms AP2->Clathrin Recruits p_mu2 Phosphorylated AP2-µ2 AP2->p_mu2 AAK1 AAK1 AAK1->AP2 Phosphorylates µ2 subunit p_mu2->Endocytic_Vesicle Promotes formation Intracellular_Trafficking Intracellular Trafficking & Signaling Endocytic_Vesicle->Intracellular_Trafficking Leads to BMS_911172 This compound (AAK1 Inhibitor) BMS_911172->AAK1 Inhibits

Caption: AAK1 signaling in clathrin-mediated endocytosis.

Experimental Protocols

Detailed methodologies for the key preclinical models cited in this guide are provided below.

Formalin Test in Mice

The formalin test is a widely used model of tonic chemical pain that assesses the behavioral response of animals to a subcutaneous injection of a dilute formalin solution into the hind paw. The response is typically biphasic.

Experimental Workflow

Formalin_Test_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_formalin_injection Induction of Nociception cluster_observation Observation & Data Collection cluster_analysis Data Analysis acclimatization Acclimatize mice to observation chambers drug_admin Administer this compound or vehicle (s.c.) acclimatization->drug_admin formalin_inj Inject dilute formalin into the plantar surface of the hind paw drug_admin->formalin_inj observe_phase1 Phase I (0-5 min): Record licking/biting duration formalin_inj->observe_phase1 observe_phase2 Phase II (15-40 min): Record licking/biting duration observe_phase1->observe_phase2 analysis Compare duration of nociceptive behaviors between groups observe_phase2->analysis

Caption: Workflow for the mouse formalin test.

Methodology:

  • Animal Acclimatization: Mice are placed in individual observation chambers and allowed to acclimate for a period of at least 30 minutes.

  • Drug Administration: this compound or the vehicle control is administered subcutaneously (s.c.) at the desired dose (e.g., 60 mg/kg) a specified time before formalin injection.

  • Formalin Injection: A small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5%) is injected into the plantar surface of one hind paw.

  • Observation: The animal's behavior is observed and recorded immediately after the injection. The total time spent licking or biting the injected paw is quantified for two distinct periods: Phase I (the first 5 minutes post-injection), representing acute nociception, and Phase II (typically 15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.

  • Data Analysis: The duration of nociceptive behaviors in the drug-treated group is compared to the vehicle-treated group to determine the analgesic effect of the compound.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model of neuropathic pain that mimics peripheral nerve injury in humans.

Methodology:

  • Surgical Procedure: Under anesthesia, the common sciatic nerve of one hind limb is exposed. Four loose ligatures are tied around the nerve at approximately 1 mm intervals. The incision is then closed.

  • Post-Operative Recovery: Animals are allowed to recover from surgery for a period of several days to weeks, during which neuropathic pain behaviors develop.

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold to a non-painful mechanical stimulus is assessed using von Frey filaments of increasing stiffness. A lower withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

    • Thermal Hyperalgesia: The paw withdrawal latency to a noxious thermal stimulus (e.g., a radiant heat source) is measured. A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.

  • Drug Administration: this compound or vehicle is administered (e.g., 60 mg/kg, s.c.), and behavioral testing is performed at specified time points after drug administration to assess the reversal of allodynia and hyperalgesia.

Chung Model (Spinal Nerve Ligation - SNL) in Rodents

The Chung model, or spinal nerve ligation (SNL) model, is another robust and widely used model of neuropathic pain that involves injury to the spinal nerves.

Experimental Workflow

SNL_Model_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_treatment_testing Treatment and Testing cluster_analysis Data Analysis anesthesia Anesthetize the animal expose_nerve Expose L5/L6 spinal nerves anesthesia->expose_nerve ligate_nerve Tightly ligate the L5 and/or L6 spinal nerves expose_nerve->ligate_nerve close_incision Close the incision ligate_nerve->close_incision recovery Allow for recovery and development of neuropathic pain close_incision->recovery baseline_testing Establish baseline mechanical allodynia recovery->baseline_testing drug_admin Administer this compound or vehicle baseline_testing->drug_admin behavioral_test Assess mechanical allodynia (von Frey test) drug_admin->behavioral_test analysis Compare paw withdrawal thresholds between groups behavioral_test->analysis

Caption: Workflow for the Chung (SNL) model.

Methodology:

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed, and one or both nerves are tightly ligated with suture. The muscle and skin are then closed in layers.

  • Post-Operative Development of Neuropathy: The animals are allowed to recover, and neuropathic pain symptoms, such as mechanical allodynia, typically develop over several days.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured on the ipsilateral (operated) side.

  • Drug Efficacy Testing: Following the establishment of a stable baseline of mechanical allodynia, animals are treated with this compound or a vehicle control. The paw withdrawal threshold is then re-assessed at various time points post-dosing to determine the anti-allodynic effect of the compound.

Translational Potential

The preclinical data for this compound and other AAK1 inhibitors suggest a potential therapeutic role in neuropathic pain. The consistent efficacy observed across multiple, mechanistically distinct animal models (inflammatory, nerve constriction, and nerve ligation) provides a solid foundation for its translational potential. The mechanism of action, targeting a kinase involved in the fundamental process of clathrin-mediated endocytosis in neurons, offers a novel approach compared to existing analgesics.

However, several factors need to be considered for successful clinical translation. The therapeutic window, potential for off-target effects, and the pharmacokinetic and pharmacodynamic profile in humans will be critical determinants of its success. The progression of the related AAK1 inhibitor, LX9211 (BMS-986176), into Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia is an encouraging sign for the viability of this target class.[9]

Further head-to-head preclinical studies with standardized protocols and endpoints would be invaluable for a more definitive comparison of the relative efficacy and safety of different AAK1 inhibitors. Ultimately, the data from ongoing and future clinical trials will be the definitive measure of the translational success of AAK1 inhibition as a therapeutic strategy for neuropathic pain.

References

Safety Operating Guide

Proper Disposal of BMS-911172: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the selective AAK1 inhibitor, BMS-911172, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles. Adherence to these protocols is essential for regulatory compliance and responsible research conduct.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times when handling this compound in either solid or solution form. All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation and inhalation of dust or aerosols.

Quantitative Data Summary

For safe handling and preparation of solutions, refer to the following properties of this compound:

PropertyValue
Molecular FormulaC₁₆H₁₉F₂N₃O₃
Molecular Weight339.34 g/mol
CAS Number1644248-18-9

Disposal Plan: A Step-by-Step Guide

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain[2].

Step 1: Waste Segregation and Collection

Proper segregation of waste streams is the foundation of safe and compliant disposal. Different forms of this compound waste must be collected separately.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.

    • Contaminated consumables such as weighing papers, pipette tips, and gloves should be placed in a designated, sealed hazardous waste bag or container for solid chemical waste[3].

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound must be collected in appropriate, chemically compatible, and leak-proof containers[4][5].

    • Segregate liquid waste based on the solvent composition. For instance, halogenated and non-halogenated solvent waste streams should be kept separate[3]. Never mix incompatible waste types.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof[2].

Step 2: Labeling and Storage

Accurate and clear labeling is a critical safety and regulatory requirement.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a comprehensive list of all other components in the waste mixture, including solvents and their approximate concentrations[3][4]. The accumulation start date must also be clearly visible on the label.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure that incompatible wastes are physically segregated[6].

    • Use secondary containment, such as a larger, chemically resistant bin or tray, to prevent the spread of material in case of a spill.

    • Waste containers must be kept securely closed at all times, except when adding waste[6].

Step 3: Decontamination of Labware
  • Glassware and Equipment: Reusable glassware and equipment that have come into contact with this compound should be decontaminated. A standard procedure involves a thorough rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone), with the rinsate collected as hazardous liquid waste. This should be followed by a standard washing procedure with soap and water.

  • Empty Containers: Empty containers that originally held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous liquid waste[3]. After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's specific policies.

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These services are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations[1].

  • Documentation: Maintain detailed records of all hazardous waste generated, including the chemical identity, quantity, and disposal date. This documentation is crucial for regulatory compliance[4].

Experimental Protocols

The disposal of this compound is a regulated safety procedure rather than an experimental protocol. The steps outlined above provide the methodology for its safe collection and disposal. For spill cleanup, the general procedure is as follows:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.

  • Absorb: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution[1]. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect and Contain: Place the absorbed material or swept solids into a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill surface by scrubbing with alcohol, and collect the decontamination materials as hazardous waste[1].

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Waste Management cluster_disposal Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container Liquid this compound Solution Liquid this compound Solution Liquid Waste Container (Solvent-Specific) Liquid Waste Container (Solvent-Specific) Liquid this compound Solution->Liquid Waste Container (Solvent-Specific) Contaminated Labware Contaminated Labware Decontamination Decontamination Contaminated Labware->Decontamination Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container (Solvent-Specific)->Labeling Decontamination->Liquid Waste Container (Solvent-Specific) Collect Rinsate Secure Storage Secure Storage Labeling->Secure Storage EHS/Contractor Pickup EHS/Contractor Pickup Secure Storage->EHS/Contractor Pickup

References

Personal protective equipment for handling BMS-911172

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety, logistical, operational, and disposal information for the small molecule kinase inhibitor, BMS-911172.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial. The following personal protective equipment is mandatory when handling this compound:

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Body Protection Impervious clothing
Respiratory Suitable respirator

Data sourced from the this compound Safety Data Sheet.[1]

Standard Operating Procedure for Handling this compound

To minimize exposure and ensure safe handling, the following step-by-step procedure should be followed within a designated and properly ventilated laboratory area.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Handling Area (Well-ventilated, with safety shower and eye wash station) don_ppe 2. Don Required PPE (Goggles, gloves, lab coat) prep_area->don_ppe weigh 3. Weigh Compound (Avoid dust and aerosol formation) don_ppe->weigh dissolve 4. Dissolve in Solvent (Use appropriate exhaust ventilation) weigh->dissolve decontaminate 5. Decontaminate Surfaces (Use appropriate cleaning agent) dissolve->decontaminate dispose 6. Dispose of Waste (Follow approved waste disposal plan) decontaminate->dispose remove_ppe 7. Doff PPE dispose->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Accidental Release Measures

In the event of a spill, it is critical to prevent further leakage and avoid allowing the compound to enter drains or water courses.[1]

StepAction
1. Evacuation Evacuate personnel to a safe area.
2. Ventilation Ensure adequate ventilation.
3. Containment Absorb solutions with a liquid-binding material (e.g., diatomite).
4. Decontamination Scrub surfaces and equipment with alcohol.
5. Disposal Dispose of contaminated material in accordance with approved waste disposal procedures.

Actions to be taken in case of an accidental release.[1]

First Aid Procedures

Immediate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Remove contact lenses, flush eyes immediately with large amounts of water, and seek medical attention.
Skin Contact Rinse skin thoroughly with water and remove contaminated clothing. Seek medical attention.
Inhalation Move to fresh air.
Ingestion If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.

First aid measures for exposure to this compound.[1]

Storage and Disposal

Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] For long-term stability, store the compound as a powder at -20°C or in a solvent at -80°C.[1]

Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] It is imperative to prevent the release of this substance into the environment.[1]

cluster_storage Storage Conditions cluster_disposal Disposal Plan storage_temp Powder: -20°C In Solvent: -80°C storage_cond Cool, well-ventilated area Away from sunlight and ignition collect Collect Waste label_waste Label as Hazardous Chemical Waste collect->label_waste dispose_plant Transfer to Approved Waste Disposal Plant label_waste->dispose_plant

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.